Flupirtine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUFBMODXQKSTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75507-68-5 (maleate(1:1)) | |
| Record name | Flupirtine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056995201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048436 | |
| Record name | Flupirtine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56995-20-1 | |
| Record name | Flupirtine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56995-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flupirtine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056995201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flupirtine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06623 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flupirtine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flupirtine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUPIRTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOH3ET196H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Flupirtine's Modulation of Kv7 Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flupirtine, a centrally acting, non-opioid analgesic, has garnered significant interest for its unique mechanism of action, primarily as a positive modulator of Kv7 (KCNQ) voltage-gated potassium channels. This technical guide provides an in-depth exploration of the molecular interactions, quantitative effects, and experimental methodologies related to this compound's action on Kv7 channels. Understanding these core mechanisms is crucial for the rational design of novel therapeutics targeting neuronal hyperexcitability in conditions such as chronic pain and epilepsy.
Core Mechanism of Action
This compound is classified as a selective neuronal potassium channel opener (SNEPCO)[1]. Its primary therapeutic effects are mediated through the positive modulation of neuronal Kv7 channels, specifically subtypes Kv7.2 through Kv7.5[2][3][4]. Activation of these channels leads to an increase in the M-current, a subthreshold, non-inactivating potassium current that plays a critical role in stabilizing the neuronal resting membrane potential and suppressing repetitive firing[5].
The binding of this compound to Kv7 channels facilitates their opening at more negative membrane potentials, a phenomenon observed as a leftward shift in the voltage-dependence of channel activation. This hyperpolarizing influence makes it more difficult for neurons to reach the threshold for action potential generation, thereby reducing overall neuronal excitability. This mechanism is central to this compound's analgesic and muscle-relaxant properties.
Beyond its direct action on Kv7 channels, this compound also exhibits indirect N-methyl-D-aspartate (NMDA) receptor antagonism. This is not a result of direct binding to the NMDA receptor but rather a consequence of the membrane hyperpolarization induced by Kv7 channel activation, which enhances the voltage-dependent magnesium block of the NMDA receptor channel. This compound has also been shown to concomitantly facilitate GABA-A receptors, further contributing to its overall effect of reducing neuronal excitability.
Quantitative Data on this compound's Potency
The potency of this compound varies across different Kv7 channel subtypes and experimental systems. The following tables summarize the available quantitative data, primarily the half-maximal effective concentration (EC50) values, for this compound's effects on various Kv7 channels.
| Channel Subtype | Cell Type/Tissue | EC50 (µM) | Reference |
| Recombinant Channels | |||
| Kv7.2/Kv7.3 | tsA cells | 4.6 ± 1.2 | |
| Native Channels | |||
| Kv7 | Rat Superior Cervical Ganglion (SCG) Neurons | 4.6 ± 3.9 | |
| Kv7 | Rat Dorsal Root Ganglion (DRG) Neurons | ~10 | |
| Kv7 | Rat Hippocampal Neurons | Not specified | |
| Kv7 | Rat Dorsal Horn Neurons | Not specified |
Note: Data for this compound on individual recombinant Kv7.1, Kv7.4, and Kv7.5 subtypes is not consistently reported in the literature, highlighting a gap in the complete characterization of its subtype selectivity.
Experimental Protocols
The investigation of this compound's effects on Kv7 channels predominantly relies on electrophysiological techniques, particularly the whole-cell patch-clamp method.
Detailed Methodology: Whole-Cell Patch-Clamp Recording of this compound's Effect on Recombinant Kv7 Channels in HEK293 Cells
This protocol outlines the key steps for assessing the impact of this compound on Kv7 channels heterologously expressed in Human Embryonic Kidney (HEK293) cells.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
For transfection, plate cells onto glass coverslips in a 35-mm dish.
-
Co-transfect cells with plasmids encoding the desired Kv7 channel subunits (e.g., Kv7.2 and Kv7.3) and a marker gene (e.g., green fluorescent protein, GFP) using a suitable transfection reagent (e.g., Lipofectamine).
-
Allow 24-48 hours for channel expression before recording.
2. Electrophysiological Recording:
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 Na2-ATP (pH adjusted to 7.2 with KOH).
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup:
-
Place the coverslip with transfected cells in a recording chamber on the stage of an inverted microscope equipped with fluorescence for identifying GFP-positive cells.
-
Perfuse the chamber with the external solution.
-
Use a patch-clamp amplifier and data acquisition system (e.g., Axopatch amplifier, pCLAMP software).
-
-
Whole-Cell Configuration:
-
Approach a transfected cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip with gentle suction to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
To elicit Kv7 currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 500 ms).
-
To assess the voltage-dependence of activation, a tail current protocol can be used. From a depolarizing step (e.g., to +20 mV), repolarize the membrane to various potentials (e.g., from -100 mV to 0 mV) to measure the deactivating tail currents.
-
-
This compound Application:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution.
-
Apply this compound to the recording chamber via the perfusion system.
-
Record currents before, during, and after this compound application to assess its effects.
-
3. Data Analysis:
-
Measure the amplitude of the outward currents at a specific voltage step (e.g., +20 mV) to determine the effect of this compound.
-
Construct concentration-response curves by plotting the percentage increase in current amplitude against the this compound concentration and fit the data with a Hill equation to determine the EC50 value.
-
Analyze the tail currents to determine the voltage at which half of the channels are activated (V1/2) and the slope factor (k) by fitting the data with a Boltzmann function. Compare these parameters in the absence and presence of this compound to quantify the shift in the voltage-dependence of activation.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound's primary mechanism and concomitant effects.
Experimental Workflow for Electrophysiological Recording
Caption: Workflow for assessing this compound's effect on Kv7 channels.
Logical Relationship of this compound's Effects
Caption: Causal chain from this compound to its therapeutic effect.
Conclusion
This compound's mechanism of action as a Kv7 channel opener provides a solid foundation for its clinical efficacy as a non-opioid analgesic. The detailed understanding of its interaction with specific Kv7 subtypes, its quantitative effects on channel gating, and the established experimental protocols for its study are invaluable for the ongoing development of more selective and potent modulators of neuronal excitability. Future research focusing on the precise molecular determinants of this compound's binding and a more comprehensive analysis of its subtype selectivity will further refine our ability to design next-generation therapeutics for a range of neurological disorders.
References
- 1. [Neuronal potassium channel opening with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. Modulation of Kv7 channels and excitability in the brain - PMC [pmc.ncbi.nlm.nih.gov]
Flupirtine: A Technical Guide to a Selective Neuronal Potassium Channel Opener
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flupirtine is a centrally acting, non-opioid analgesic that established a unique pharmacological class: Selective Neuronal Potassium Channel Openers (SNEPCOs). Its primary mechanism involves the activation of the Kv7 (KCNQ) family of voltage-gated potassium channels, leading to neuronal membrane hyperpolarization and a reduction in neuronal excitability. This activity underlies its analgesic, muscle relaxant, and neuroprotective properties. Additionally, this compound exhibits indirect N-methyl-D-aspartate (NMDA) receptor antagonism and positive modulation of GABA-A receptors. Despite its efficacy, significant concerns regarding hepatotoxicity led to severe restrictions and its eventual withdrawal from the European market. This guide provides an in-depth technical overview of this compound's mechanism of action, pharmacological profile, and the experimental methodologies used in its characterization, serving as a key reference for researchers in ion channel pharmacology and drug development.
Core Mechanism of Action: Kv7 Channel Activation
This compound exerts its primary therapeutic effects by functioning as an opener for neuronal Kv7 (KCNQ) potassium channels, specifically subtypes Kv7.2 through Kv7.5.[1] These channels are responsible for generating the M-current, a sub-threshold, non-inactivating potassium current that is crucial for stabilizing the neuronal resting membrane potential.[2] By opening these channels, this compound facilitates an efflux of potassium ions (K+), which hyperpolarizes the neuron. This hyperpolarized state increases the threshold required to trigger an action potential, thereby dampening neuronal hyperexcitability, a key factor in many pain states.[3][4]
This activation of potassium channels leads to a functional, indirect antagonism of the NMDA receptor.[3] The hyperpolarization of the neuronal membrane enhances the voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel, reducing its activity without direct interaction with any of its binding sites. This compound also positively modulates GABA-A receptors, further contributing to its CNS-depressant and muscle-relaxant effects.
Quantitative Pharmacological Data
This compound's activity has been quantified across its various molecular targets. It displays micromolar potency for Kv7 channels and GABA-A receptors, while its direct effect on NMDA receptors is significantly weaker, supporting an indirect mechanism of action.
Table 1: In Vitro Activity of this compound at Key Molecular Targets
| Target | Assay Type | Cell Line / Preparation | Parameter | Value | Reference(s) |
|---|---|---|---|---|---|
| Kv7.2/7.3 Channels | Thallium Flux | HEK293 cells | EC₅₀ | 3.6 µM | |
| GABA-A Receptor | Patch Clamp | DRG Neurons | EC₅₀ (potentiation of 3 µM GABA) | 21 µM | |
| GABA-A Receptor | Patch Clamp | Hippocampal Neurons | EC₅₀ (potentiation of 3 µM GABA) | 13 µM |
| NMDA Receptor | Patch Clamp | Rat Superior Colliculus Neurons | IC₅₀ (vs. 200 µM NMDA) | 182.1 µM | |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)
| Parameter | Value | Notes | Reference(s) |
|---|---|---|---|
| Bioavailability (F) | ~90% (oral) | Rapidly and almost completely absorbed. | |
| Time to Peak (Tₘₐₓ) | 1.6 - 2.0 hours | For a single 100-200 mg oral dose. | |
| Peak Plasma Conc. (Cₘₐₓ) | 0.8 mg/L (773 µg/L) | For a single 100 mg oral dose. | |
| Volume of Distribution (Vd) | 154 L | Indicates wide distribution into tissues. | |
| Plasma Protein Binding | 80 - 84% | Primarily to albumin. | |
| Elimination Half-life (t₁/₂) | ~9.6 hours | In healthy young volunteers. | |
| Metabolism | Hepatic | Metabolized to an active N-acetylated analogue and inactive 4-fluorohippuric acid. |
| Excretion | ~72% Renal, ~18% Fecal | Primarily excreted as metabolites in urine. | |
Table 3: In Vivo Analgesic Efficacy of this compound (Preclinical)
| Animal Model | Pain Test | ED₅₀ (Oral) | Comparison | Reference(s) |
|---|---|---|---|---|
| Mouse | Electrostimulated Pain | 25.7 mg/kg | ~ as potent as pentazocine | |
| Mouse | Hot Plate | 32.0 mg/kg | ~ half as potent as morphine |
| Dog | Tooth Pulp Stimulation | 3.5 mg/kg | ~ as potent as pentazocine | |
Experimental Protocols & Workflow
The characterization of a Kv7 channel opener like this compound follows a logical progression from high-throughput screening to detailed electrophysiological analysis and finally to in vivo assessment of efficacy and safety.
Thallium Flux Assay for High-Throughput Screening
This fluorescence-based assay is a common primary screen for potassium channel modulators. It relies on the principle that potassium channels are also permeable to thallium ions (Tl⁺).
Protocol:
-
Cell Plating: Seed cells stably expressing the target Kv7 channel (e.g., HEK293-Kv7.2/7.3) into 96- or 384-well black, clear-bottom microplates and incubate overnight.
-
Dye Loading: Remove the culture medium and load the cells with a Tl⁺-sensitive fluorescent indicator dye (e.g., FluxOR™ reagent) in a physiological buffer, often containing probenecid to prevent dye leakage. Incubate for 60-90 minutes at room temperature or 37°C.
-
Washing: Gently wash the cells with a dye-free assay buffer to remove extracellular dye.
-
Compound Incubation: Add test compounds (like this compound) at various concentrations to the wells and pre-incubate for 10-30 minutes.
-
Stimulation and Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR®, FlexStation®). Initiate reading to establish a baseline fluorescence.
-
Tl⁺ Addition: Add a stimulus solution containing Tl⁺ (and often K⁺ to depolarize the membrane and open voltage-gated channels). The influx of Tl⁺ through open channels causes a sharp increase in fluorescence.
-
Data Analysis: The rate of fluorescence increase is proportional to channel activity. Calculate EC₅₀ values by plotting the rate against the compound concentration.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for detailed characterization of a compound's effect on ion channel function, providing precise information on current amplitude, voltage-dependence, and gating kinetics.
Protocol:
-
Preparation: Use cultured cells (e.g., CHO, tsA201) transiently or stably expressing the Kv7 channel subtype of interest, or primary neurons (e.g., DRG neurons).
-
Solutions:
-
External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal (Pipette) Solution: Typically contains (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 ATP-Mg, 0.5 GTP-Na, adjusted to pH 7.3 with KOH.
-
-
Recording:
-
Pull glass micropipettes to a resistance of 4-8 MΩ when filled with internal solution.
-
Approach a cell and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Apply gentle suction to rupture the membrane patch, achieving the "whole-cell" configuration.
-
Clamp the cell's membrane potential, typically at a holding potential of -80 mV or -90 mV.
-
-
Voltage Protocol: To elicit M-currents, apply depolarizing voltage steps (e.g., from -100 mV to +50 mV in 10 mV increments for 500 ms).
-
Compound Application: After obtaining stable baseline recordings, perfuse the cell with the external solution containing this compound at the desired concentration.
-
Data Analysis: Measure the current amplitude at the end of the depolarizing steps. Plot current-voltage (I-V) relationships and conductance-voltage (G-V) curves before and after drug application. A leftward shift in the G-V curve indicates that the channel opens at more negative potentials, a hallmark of a Kv7 activator.
MTT Assay for In Vitro Hepatotoxicity
Given this compound's known liver toxicity, assessing its effect on liver cell viability is a critical step. The MTT assay is a colorimetric method for measuring cellular metabolic activity.
Protocol:
-
Cell Culture: Plate metabolically active liver cells (e.g., HepG2, HepaRG™) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with a range of this compound concentrations for a specified period (e.g., 24 or 48 hours). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., chlorpromazine).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. Calculate the IC₅₀ (the concentration that reduces viability by 50%).
Safety and Toxicology: The Hepatotoxicity Issue
The clinical utility of this compound was ultimately curtailed by its association with serious, and in some cases fatal, liver injury. The exact mechanism of this hepatotoxicity is not fully elucidated but is thought to involve the formation of reactive metabolites. One hypothesis suggests that this compound can be oxidized to form reactive azaquinone diimine species, which can then cause cellular damage. This has spurred research into developing safer analogs that are less susceptible to this metabolic activation pathway.
Conclusion
This compound remains a landmark compound in pharmacology as the first clinically utilized selective neuronal potassium channel opener. Its mechanism, centered on the activation of Kv7 channels, provided a novel, non-opioid approach to analgesia and muscle relaxation. However, its significant risk of hepatotoxicity underscores the critical importance of thorough safety profiling and metabolic studies in drug development. The in-depth study of this compound has paved the way for the development of new generations of Kv7 modulators for a range of neurological disorders, including epilepsy and neuropathic pain, with ongoing efforts focused on improving subtype selectivity and minimizing off-target toxicity. This technical guide serves as a comprehensive resource, consolidating the key pharmacological data and experimental methodologies that define this compound's legacy.
References
An In-depth Technical Guide to the Indirect NMDA Receptor Antagonism of Flupirtine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flupirtine, a centrally acting, non-opioid analgesic, exerts its therapeutic effects through a unique mechanism of action that indirectly antagonizes the N-methyl-D-aspartate (NMDA) receptor. This guide provides a comprehensive overview of the molecular pathways involved, supported by quantitative data and detailed experimental methodologies. The primary mechanism involves the activation of voltage-gated potassium channels (Kv7/KCNQ) and G-protein-coupled inwardly rectifying potassium (GIRK) channels. This activation leads to neuronal hyperpolarization, which stabilizes the resting membrane potential and enhances the voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel, thereby functionally antagonizing its activity. Additionally, this compound modulates GABA-A receptors and upregulates neuroprotective proteins such as Bcl-2 and glutathione, contributing to its overall pharmacological profile.
Core Mechanism: Indirect NMDA Receptor Antagonism
This compound's antagonism of the NMDA receptor is not achieved through direct binding to the receptor complex.[1] Instead, it is a functional antagonism resulting from the stabilization of the neuronal membrane potential.[2][3]
Activation of Potassium Channels
The principal action of this compound is the activation of neuronal potassium channels, specifically the Kv7 (KCNQ) family and G-protein-coupled inwardly rectifying K+ (GIRK) channels.[2][4]
-
Kv7 (KCNQ) Channels: this compound is a potent opener of KCNQ channels, which are voltage-gated potassium channels that generate the M-current. This current plays a crucial role in regulating neuronal excitability. By opening these channels, this compound facilitates the efflux of potassium ions (K+), leading to hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential.
-
GIRK Channels: this compound also activates G-protein-coupled inwardly rectifying K+ channels. Activation of these channels further contributes to membrane hyperpolarization and the stabilization of the resting potential.
Enhancement of Mg2+ Block of NMDA Receptors
The NMDA receptor is a ligand-gated ion channel that is also voltage-dependent due to a blockade by magnesium ions (Mg2+) at resting membrane potentials. For the channel to open, not only must glutamate and a co-agonist (glycine or D-serine) bind to the receptor, but the membrane must also be depolarized to a sufficient level to expel the Mg2+ ion from the channel pore.
By hyperpolarizing the neuronal membrane, this compound enhances the Mg2+ block of the NMDA receptor. This stabilization of the resting potential makes it significantly more challenging for excitatory stimuli to achieve the level of depolarization required to relieve the Mg2+ block, thus indirectly and functionally antagonizing NMDA receptor-mediated neurotransmission.
Signaling Pathway of this compound's Indirect NMDA Receptor Antagonism
Modulation of GABA-A Receptors
In addition to its effects on potassium channels, this compound also positively modulates GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This compound enhances the action of GABA, leading to an increased influx of chloride ions (Cl-), which further contributes to neuronal hyperpolarization and inhibition. Studies have shown that this compound's effects are more pronounced on GABA-A receptors in dorsal root ganglion and dorsal horn neurons compared to hippocampal neurons. There is also evidence suggesting a preference for δ-subunit containing GABA-A receptors.
Neuroprotective Effects: Upregulation of Bcl-2 and Glutathione
This compound exhibits significant neuroprotective properties, which are attributed to its ability to increase the expression of the anti-apoptotic protein Bcl-2 and elevate intracellular levels of the antioxidant glutathione.
-
Bcl-2 Upregulation: In neuronal cells exposed to excitotoxic insults such as high concentrations of glutamate or NMDA, this compound has been shown to prevent the reduction in Bcl-2 levels. In some cases, this compound can even cause a significant increase in Bcl-2 expression.
-
Increased Glutathione Levels: this compound also counteracts the depletion of intracellular glutathione that occurs during excitotoxicity and oxidative stress. By increasing glutathione levels, this compound enhances the cell's capacity to neutralize reactive oxygen species, thereby protecting neurons from oxidative damage.
Quantitative Data Summary
| Target | Parameter | Value | Cell Type/System | Reference |
| NMDA Receptor | IC50 | 182.1 ± 12.1 µM | Cultured rat superior colliculus neurons | |
| GABA-A Receptor | EC50 (enhancement of 3 µM GABA) | 21 µM | Rat dorsal root ganglion (DRG) neurons | |
| EC50 (enhancement of 3 µM GABA) | 13 µM | Rat hippocampal neurons | ||
| Kv7 Channels | - | Shifted gating to more negative potentials | Rat dorsal root ganglion, dorsal horn, and hippocampal neurons |
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for a K+ Channel and NMDA/GABA-A Receptor Modulation
This protocol is a composite of methodologies described in the literature for studying the effects of this compound on ion channels.
Objective: To measure changes in ion channel currents in response to this compound application in cultured neurons.
Materials:
-
Cells: Primary cultures of rat hippocampal, dorsal root ganglion, or superior colliculus neurons.
-
External Solution (aCSF): Containing (in mM): 136.5 NaCl, 5.4 KCl, 1.8 CaCl2, 0.53 MgCl2, 5.5 glucose, and 5.5 HEPES, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: Containing (in mM): 130 K-aspartate, 20 KCl, 1 KH2PO4, 1 MgCl2, 3 Na2ATP, 0.1 Na2GTP, 0.1 EGTA, and 5 HEPES, pH adjusted to 7.2 with KOH.
-
Pharmacological Agents: this compound, Tetrodotoxin (TTX) to block voltage-gated sodium channels, and specific agonists/antagonists for the receptors of interest (e.g., NMDA, GABA).
-
Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, microscope, and data acquisition software.
Procedure:
-
Cell Preparation: Plate neurons on coverslips a few days prior to recording.
-
Recording Setup: Place the coverslip in the recording chamber and perfuse with aCSF at a constant rate (e.g., 1.5 mL/min).
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Establishing Whole-Cell Configuration:
-
Approach a target neuron with the recording pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -70 mV.
-
Apply voltage steps or ramps to elicit specific currents (e.g., depolarizing steps for K+ currents).
-
To study ligand-gated channels, apply the specific agonist (e.g., NMDA or GABA) via the perfusion system.
-
Record baseline currents.
-
Bath-apply this compound at various concentrations and record the changes in the currents of interest.
-
For NMDA receptor currents, it is common to use a low magnesium external solution to facilitate channel opening at negative holding potentials.
-
-
Data Analysis: Analyze changes in current amplitude, activation/inactivation kinetics, and dose-response relationships.
Western Blot for Bcl-2 Expression
This protocol is based on standard Western blotting procedures and information from studies investigating this compound's effect on Bcl-2.
Objective: To quantify the change in Bcl-2 protein expression in neuronal cells following treatment with this compound.
Materials:
-
Cells: Neuronal cell line (e.g., hNT neurons) or primary neuronal cultures.
-
Reagents: this compound, lysis buffer (e.g., RIPA buffer with protease inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer buffer, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibody against Bcl-2, HRP-conjugated secondary antibody, and chemiluminescent substrate.
-
Equipment: Cell culture incubator, centrifuge, electrophoresis system, blotting system, and imaging system.
Procedure:
-
Cell Treatment: Culture neuronal cells and treat with this compound (e.g., 3-10 µM) or vehicle control for a specified duration (e.g., 24 hours). A positive control for apoptosis induction (e.g., high concentration of glutamate) can be included.
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against Bcl-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the Bcl-2 signal to a loading control (e.g., β-actin or GAPDH).
Glutathione Assay
This protocol is based on HPLC methods for glutathione measurement.
Objective: To measure the levels of reduced (GSH) and oxidized (GSSG) glutathione in neuronal cells or brain tissue after this compound treatment.
Materials:
-
Samples: Neuronal cell pellets or brain tissue homogenates from this compound-treated and control groups.
-
Reagents: Perchloric acid or metaphosphoric acid for protein precipitation, Ellman's reagent (DTNB) for derivatization, mobile phase (e.g., acetonitrile and phosphate buffer), GSH and GSSG standards.
-
Equipment: HPLC system with a UV or diode-array detector (DAD), C8 or C18 column, centrifuge, and sonicator.
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissue in ice-cold acid (e.g., perchloric acid) to precipitate proteins.
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
Derivatization (for GSH): React the supernatant with DTNB to form a stable derivative that can be detected by UV absorbance.
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC column.
-
Separate GSH and GSSG using an appropriate mobile phase gradient.
-
Detect the analytes at a specific wavelength (e.g., 330 nm for the GSH-DTNB adduct).
-
-
Quantification: Generate a standard curve using known concentrations of GSH and GSSG to quantify their levels in the samples. Normalize the results to the initial protein concentration or tissue weight.
Experimental Workflows and Logical Relationships
Experimental Workflow for Electrophysiological Recording
Logical Relationship of this compound's Neuroprotective Actions
Conclusion
The indirect NMDA receptor antagonism of this compound is a multifaceted process primarily driven by the activation of neuronal potassium channels, leading to membrane hyperpolarization and stabilization. This, in turn, enhances the Mg2+ block of the NMDA receptor. This core mechanism is complemented by the modulation of GABA-A receptors and significant neuroprotective effects through the upregulation of Bcl-2 and glutathione. The provided quantitative data and experimental protocols offer a framework for researchers to further investigate and leverage the unique pharmacological properties of this compound in the context of drug development and neuroscience research.
References
Neuroprotective Properties of Flupirtine In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flupirtine, a centrally acting, non-opioid analgesic, has garnered significant interest for its potent neuroprotective properties demonstrated in a variety of in vitro models of neuronal injury and degeneration. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's neuroprotective effects, detailed experimental protocols for their investigation, and a summary of key quantitative data from in vitro studies. The multifaceted mechanism of action, involving the modulation of key ion channels and anti-apoptotic pathways, positions this compound as a compelling candidate for further investigation in the context of neurodegenerative diseases.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a combination of distinct yet interconnected mechanisms:
-
Positive Allosteric Modulation of Kv7 (KCNQ) Potassium Channels: this compound is a well-established opener of Kv7.2-Kv7.5 channels.[1] This activation leads to neuronal membrane hyperpolarization, which stabilizes the resting membrane potential and reduces neuronal excitability.[2] This is a primary mechanism by which this compound counteracts excitotoxicity.
-
Indirect NMDA Receptor Antagonism: By hyperpolarizing the neuronal membrane, this compound enhances the voltage-dependent magnesium (Mg2+) block of the N-methyl-D-aspartate (NMDA) receptor channel.[3][4] This functional antagonism reduces excessive calcium (Ca2+) influx, a critical event in the excitotoxic cascade leading to neuronal death.[5]
-
Modulation of GABA-A Receptors: this compound acts as a positive allosteric modulator of GABA-A receptors, enhancing the action of the inhibitory neurotransmitter GABA. This effect contributes to the overall reduction in neuronal hyperexcitability.
-
Upregulation of Anti-Apoptotic Proteins and Antioxidant Defenses: this compound has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and elevate intracellular levels of the antioxidant glutathione (GSH). These actions help to mitigate downstream apoptotic pathways and combat oxidative stress.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on the neuroprotective effects of this compound.
Table 1: Efficacy of this compound in In Vitro Neuroprotection Models
| Neurotoxic Agent | Neuronal Model | This compound Concentration | Observed Effect | Reference(s) |
| HIV-gp120 | Rat Cortical Neurons | 1 - 10 µg/mL | Protection against apoptotic cell death. | |
| Glutamate/NMDA | hNT Neurons | 10 µM | Complete abolishment of the reduction in Bcl-2 and glutathione levels. | |
| Beta-amyloid (Aβ25-35) | Rat Cortical Neurons | 1 µg/mL | Abolished Aβ-induced DNA fragmentation. | |
| Beta-amyloid (Aβ25-35) | Rat Cortical Neurons | 1 and 5 µg/mL | Significant increase in cell viability from 31.1% to 74.6% and 65.4%, respectively. | |
| Oxidative Stress (Etoposide) | CLN1-, CLN2-, CLN3-, CLN6-deficient lymphoblasts | Not specified | Aborts etoposide-induced apoptosis. | |
| Ischemia | Human Retinal Pigment Epithelial (RPE) cells | 100 µM | Prevented ischemia-induced apoptosis. |
Table 2: Pharmacological Parameters of this compound in In Vitro Assays
| Target | Assay | Neuronal Model | Parameter | Value | Reference(s) |
| Kv7 Channels | Patch Clamp | Hippocampal Neurons | EC50 | 6 µM | |
| NMDA Receptor | Patch Clamp | Rat Superior Colliculus Neurons | IC50 | 182.1 ± 12.1 µM | |
| GABA-A Receptor | Patch Clamp | DRG Neurons | EC50 (for GABA current enhancement) | 21 µM | |
| GABA-A Receptor | Patch Clamp | Hippocampal Neurons | EC50 (for GABA current enhancement) | 13 µM |
Table 3: Effects of this compound on Anti-Apoptotic and Antioxidant Markers In Vitro
| Marker | Neuronal Model | This compound Concentration | Fold/Percentage Change | Reference(s) |
| Bcl-2 | hNT Neurons | 3 µM | > 6-fold increase | |
| Glutathione (GSH) | hNT Neurons | 3 µM | 200% increase | |
| Glutathione (GSH) | Rat Cortical Neurons | Not specified | Partially prevented Aβ-induced depletion from 21.4 to 7.4 nmol/10^6 cells. | |
| Bcl-2 | Human RPE cells | 100 µM | Upregulation of Bcl-2 protein. |
Signaling Pathways
The neuroprotective actions of this compound are mediated by a cascade of signaling events. The following diagrams, generated using the DOT language, illustrate these pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's neuroprotective properties.
Cell Culture and Treatment
-
Cell Lines: Commonly used neuronal cell lines include rat primary cortical neurons, human neuroteratocarcinoma (hNT) cells, and human neuroblastoma SH-SY5Y cells.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM for SH-SY5Y, Neurobasal medium for primary neurons) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and other necessary growth factors. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. Cells are typically pre-incubated with this compound for a specific duration (e.g., 1-24 hours) before the addition of the neurotoxic agent.
-
Induction of Neurotoxicity: Neurotoxicity is induced by adding agents such as glutamate, NMDA, beta-amyloid peptides, or by subjecting the cells to conditions like oxygen-glucose deprivation (OGD) to mimic ischemia.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with this compound and/or the neurotoxic agent as described above.
-
MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation: Culture and treat cells on coverslips or in chamber slides.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., Br-dUTP).
-
Detection: Detect the incorporated labeled nucleotides using a fluorescently labeled antibody or streptavidin conjugate.
-
Counterstaining and Imaging: Counterstain the nuclei with a DNA dye (e.g., DAPI) and visualize the cells using fluorescence microscopy. Apoptotic cells will show bright nuclear fluorescence.
Western Blotting for Bcl-2 and Bax
This technique is used to quantify the expression levels of pro- and anti-apoptotic proteins.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control.
Glutathione (GSH) Assay
This assay measures the levels of the antioxidant glutathione.
-
Sample Preparation: Homogenize or lyse the treated cells.
-
Deproteinization: Remove proteins from the sample, often by precipitation with an acid (e.g., metaphosphoric acid).
-
GSH Reaction: In a 96-well plate, mix the sample with a reaction buffer containing DTNB (Ellman's reagent) and glutathione reductase.
-
NADPH Addition: Initiate the reaction by adding NADPH.
-
Kinetic Measurement: Measure the rate of color development (formation of 2-nitro-5-thiobenzoate) at 412 nm over time using a microplate reader.
-
Quantification: Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.
Intracellular Calcium Imaging
This method is used to measure changes in intracellular calcium concentration.
-
Cell Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Acquire baseline fluorescence images before stimulation.
-
Stimulation: Add the stimulus (e.g., NMDA or glutamate) to the cells.
-
Image Acquisition: Continuously record fluorescence images during and after stimulation.
-
Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity over time.
Conclusion
The in vitro evidence strongly supports the neuroprotective potential of this compound. Its multifaceted mechanism of action, targeting key pathways involved in excitotoxicity and apoptosis, makes it a promising therapeutic candidate for a range of neurodegenerative conditions. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and related compounds. Future in vitro studies should continue to dissect the intricate signaling networks modulated by this compound and explore its efficacy in more complex, disease-relevant cellular models.
References
- 1. This compound attenuates chronic restraint stress-induced cognitive deficits and hippocampal apoptosis in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the triaminopyridine this compound on calcium uptake, membrane potential and ATP synthesis in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound shows functional NMDA receptor antagonism by enhancing Mg2+ block via activation of voltage independent potassium channels. Rapid communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjgnet.com [wjgnet.com]
Flupirtine's Role in Modulating GABA-A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flupirtine, a centrally acting non-opioid analgesic, has a multifaceted mechanism of action that extends beyond its well-characterized role as a Kv7 potassium channel opener. Emerging evidence has solidified its position as a significant modulator of γ-aminobutyric acid type A (GABA-A) receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system. This technical guide provides an in-depth exploration of this compound's interaction with GABA-A receptors, consolidating key findings on its mechanism of action, subunit selectivity, and functional consequences. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.
Introduction
This compound has been utilized clinically for its analgesic properties for several decades. Initially classified as a selective neuronal potassium channel opener (SNEPCO), its therapeutic effects were primarily attributed to the activation of Kv7 channels, leading to neuronal hyperpolarization and reduced excitability[1]. However, subsequent research has revealed that this compound also potentiates GABAergic inhibition through direct, allosteric modulation of GABA-A receptors. This dual mechanism of action, enhancing both voltage-gated potassium currents and ligand-gated chloride currents, contributes to its overall central nervous system depressant and analgesic effects. Understanding the nuances of this compound's interaction with GABA-A receptors is crucial for elucidating its complete pharmacological profile and for the development of novel therapeutics targeting the GABAergic system.
Mechanism of Action: Positive Allosteric Modulation
This compound acts as a positive allosteric modulator (PAM) of GABA-A receptors[2][3][4]. Unlike orthosteric agonists that bind to the same site as the endogenous ligand GABA, PAMs bind to a distinct, allosteric site on the receptor complex[5]. This binding event induces a conformational change in the receptor that increases the efficiency of GABA-mediated signaling. Specifically, this compound's modulation is characterized by a leftward shift in the GABA concentration-response curve, indicating an increased potency of GABA. This means that in the presence of this compound, a lower concentration of GABA is required to elicit a given level of receptor activation.
The functional consequence of this positive allosteric modulation is an enhancement of the inhibitory chloride current (IGABA) that flows through the GABA-A receptor channel upon GABA binding. This influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential, thereby dampening neuronal excitability.
Subunit Specificity: A Preference for δ-Containing Receptors
GABA-A receptors are heteropentameric ion channels assembled from a diverse family of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3). The specific subunit composition of a receptor subtype dictates its pharmacological and physiological properties. This compound exhibits a notable preference for GABA-A receptors containing the δ (delta) subunit.
-
γ-Containing Receptors: In studies using recombinant GABA-A receptors containing γ2 subunits (e.g., α1β2γ2S, α2β2γ2S, α3β3γ2S), this compound typically causes a leftward shift in the GABA concentration-response curve but can also lead to a reduction in the maximal current amplitude at higher concentrations. This suggests a more complex, potentially uncompetitive antagonist-like effect at these receptor subtypes at saturating GABA concentrations.
-
δ-Containing Receptors: In contrast, for receptors where the γ subunit is replaced by a δ subunit (e.g., α1β2δ, α4β3δ), this compound not only increases the potency of GABA but also markedly enhances the maximal current amplitudes. This indicates a more pronounced positive allosteric modulation at δ-containing receptors. These receptors are often located extrasynaptically and are involved in mediating tonic inhibition, a persistent form of inhibition that regulates the overall excitability of neurons. The preferential potentiation of δ-containing GABA-A receptors by this compound suggests that it may exert its effects, at least in part, by enhancing tonic inhibitory currents.
This subunit selectivity is significant because the presence of α4 and α6 subunits often renders δ-subunit containing GABA-A receptors insensitive to benzodiazepines, a major class of GABA-A receptor PAMs. Therefore, this compound's pharmacological profile due to its interaction with GABA receptors differs from that of benzodiazepines.
Quantitative Data on this compound's Modulation of GABA-A Receptors
The following tables summarize the key quantitative data from electrophysiological studies investigating the effects of this compound on GABA-A receptors in various neuronal preparations and recombinant expression systems.
Table 1: Effect of this compound on GABA EC50 in Native Neurons
| Neuronal Type | This compound Concentration (μM) | Fold Reduction in GABA EC50 | Reference |
| Dorsal Root Ganglion (DRG) | 30 | 5.3 | |
| Hippocampal | 30 | 3.1 |
Table 2: Potentiation of GABA-induced Currents by this compound in Native Neurons
| Neuronal Type | This compound Concentration (μM) | Maximal Enhancement of IGABA | EC50 of this compound (μM) | Reference |
| Dorsal Root Ganglion (DRG) | 30 | ~6-fold increase | 21 | |
| Dorsal Horn | 30 | ~15-fold increase | 53 ± 10 | |
| Hippocampal | 30 | ~7-fold increase | 13 |
Table 3: Modulation of Recombinant GABA-A Receptors by this compound (30 μM)
| Receptor Subunit Composition | Effect on GABA EC50 | Effect on Maximal Current | Reference |
| α1β2γ2S | Leftward Shift | Reduced | |
| α5β3γ2S | Leftward Shift | Reduced | |
| α1β2δ | Leftward Shift | Increased | |
| α4β3δ | Leftward Shift | Increased |
Experimental Protocols
Primary Neuronal Culture
Detailed protocols for the culture of primary dorsal root ganglion (DRG), dorsal horn, and hippocampal neurons are essential for studying the native effects of this compound.
-
DRG Neuron Culture (Adapted from published methods)
-
Dissection: Euthanize neonatal or adult rats according to approved animal care protocols. Dissect the dorsal root ganglia from the spinal column under sterile conditions.
-
Enzymatic Digestion: Transfer the ganglia to an enzyme solution containing collagenase and trypsin to dissociate the tissue.
-
Mechanical Dissociation: Following enzymatic treatment, mechanically triturate the ganglia using fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Plating: Plate the dissociated neurons onto poly-L-lysine or laminin-coated glass coverslips in a suitable culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum, nerve growth factor, and antibiotics).
-
Incubation: Maintain the cultures in a humidified incubator at 37°C with 5% CO2. Neurons are typically ready for electrophysiological recordings within 1-3 days.
-
Heterologous Expression of GABA-A Receptors in HEK293 Cells
The use of a heterologous expression system like Human Embryonic Kidney 293 (HEK293) cells allows for the study of specific GABA-A receptor subunit combinations.
-
Cell Culture and Transfection (General Protocol)
-
Cell Maintenance: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Plate cells onto glass coverslips. Transfect the cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2S or δ) using a suitable transfection reagent such as Lipofectamine or a calcium phosphate precipitation method. A plasmid for a fluorescent protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Incubation: Allow 24-48 hours for receptor expression before performing experiments.
-
Electrophysiology: Perforated Patch-Clamp Recording
The perforated patch-clamp technique is utilized to record ionic currents while maintaining the intracellular environment of the cell.
-
Solutions (from Klinger et al., 2012)
-
External (Bath) Solution (in mM): 140 NaCl, 3.0 KCl, 3.0 CaCl2, 2.0 MgCl2, 20 Glucose, 10 HEPES. pH adjusted to 7.4 with NaOH. For recording GABA-evoked currents, 0.5 μM tetrodotoxin (TTX) and 10 μM CNQX are included to block voltage-gated sodium channels and ionotropic glutamate receptors, respectively.
-
Internal (Pipette) Solution for Ligand-gated Ion Channels (in mM): 140 KCl, 1.6 CaCl2·2H2O, 10 EGTA, 10 HEPES. pH adjusted to 7.3 with KOH.
-
Perforating Agent: Amphotericin B or gramicidin is included in the internal solution to form pores in the cell membrane under the pipette tip.
-
-
Recording Procedure
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.
-
Fill the pipette with the internal solution containing the perforating agent.
-
Approach a neuron or transfected HEK293 cell and form a high-resistance (GΩ) seal.
-
Monitor the access resistance until it stabilizes, indicating successful perforation of the membrane.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply GABA and this compound using a rapid solution exchange system.
-
Record the resulting currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Immunoblotting for GABA-A Receptor Subunit Expression
Western blotting can be used to determine the expression levels of different GABA-A receptor subunits in neuronal tissues.
-
Protocol (General procedure adapted from Klinger et al., 2015)
-
Tissue Homogenization: Dissect and homogenize neuronal tissue (e.g., dorsal root ganglia, dorsal horn, hippocampus) in a lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the GABA-A receptor subunits of interest (e.g., anti-GABRA1, anti-GABRD).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Visualizations
Signaling Pathway of this compound's Modulation of GABA-A Receptors
Caption: this compound's allosteric modulation of a δ-containing GABA-A receptor.
Experimental Workflow for Assessing this compound's Effect
Caption: Workflow for electrophysiological analysis of this compound's effects.
Logical Relationship of this compound's Dual Mechanism
Caption: this compound's dual mechanism contributing to its analgesic effect.
Discussion and Future Directions
The discovery of this compound's activity at GABA-A receptors has significantly broadened our understanding of its pharmacological profile. The preferential modulation of δ-containing receptors suggests a potential for therapeutic applications where enhancement of tonic inhibition is desired, such as in certain forms of epilepsy or chronic pain states.
While the functional consequences of this compound's interaction with GABA-A receptors are well-documented, the precise molecular determinants of its binding and modulatory action remain to be fully elucidated. High-resolution structural studies, such as cryo-electron microscopy, of this compound in complex with δ-containing GABA-A receptors would provide invaluable insights into its binding pocket and the conformational changes it induces. Furthermore, computational modeling could aid in identifying the specific amino acid residues involved in this compound binding, paving the way for the design of more potent and selective modulators.
It is also important to consider the interplay between this compound's effects on GABA-A receptors and Kv7 channels. The synergistic action of enhancing both inhibitory chloride currents and hyperpolarizing potassium currents likely contributes significantly to its overall efficacy. Future research should aim to dissect the relative contributions of these two mechanisms to the various therapeutic effects of this compound, including its analgesic, muscle relaxant, and neuroprotective properties.
Conclusion
This compound is a positive allosteric modulator of GABA-A receptors, with a pronounced selectivity for subtypes containing the δ subunit. This action, in concert with its established role as a Kv7 channel opener, underlies its ability to reduce neuronal excitability and produce analgesia. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the pharmacology of this compound and the development of novel therapeutics targeting the GABAergic system. The continued exploration of this compound's molecular interactions with GABA-A receptors holds promise for uncovering new strategies for the treatment of a range of neurological and psychiatric disorders.
References
- 1. Optimising the transient expression of GABA(A) receptors in adherent HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Cell surface expression of homomeric GABAA receptors depends on single residues in subunit transmembrane domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The non-opioid analgesic this compound is a modulator of GABAA receptors involved in pain sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
The Discovery, Synthesis, and Analog Development of Flupirtine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flupirtine is a centrally acting, non-opioid analgesic that garnered significant interest for its unique mechanism of action as a selective neuronal potassium channel opener. First synthesized in the 1980s, it offered a distinct pharmacological profile compared to traditional analgesics like NSAIDs and opioids. This guide provides a comprehensive overview of the discovery of this compound, detailed methodologies for its chemical synthesis, and the exploration of its analogs aimed at improving its therapeutic index. Particular focus is given to its mechanism of action, structure-activity relationships, and the quantitative pharmacological data that underpin its clinical application and subsequent research.
Discovery and Development
This compound was discovered and developed between the 1970s and the 1990s by Chemiewerk Homburg in Frankfurt am Main, Germany, which later became part of Asta Medica.[1] It was first approved for the treatment of pain in Europe in 1984 under the brand name Katadolon.[1][2] Unlike conventional analgesics, this compound was found to be neither an opioid nor a non-steroidal anti-inflammatory drug (NSAID).[3][4] Its unique muscle relaxant properties were discovered by serendipity. The chemically related analog, retigabine, where the pyridine group is replaced by a phenyl group, was discovered as part of the same research program and was later approved as an anticonvulsant. This compound was never introduced to the United States market for any indication.
Mechanism of Action
This compound's primary mechanism of action is as a selective neuronal potassium channel opener. Specifically, it activates the Kv7 (KCNQ) family of voltage-gated potassium channels, particularly heterotetramers of Kv7.2 and Kv7.3 subunits. This action increases the M-current, leading to hyperpolarization of the neuronal membrane. Hyperpolarization stabilizes the resting membrane potential, making it more difficult for neurons to reach the threshold for firing an action potential, thereby decreasing neuronal excitability.
This primary action leads to several downstream effects:
-
Indirect NMDA Receptor Antagonism: By stabilizing the neuronal membrane, this compound indirectly inhibits the N-methyl-D-aspartate (NMDA) receptor. This prevents the excessive influx of Ca2+ ions associated with neuronal hyperexcitability and chronic pain states.
-
GABAergic Modulation: this compound has also been shown to shift the gating of γ-aminobutyric acid (GABA) type-A receptors to a lower GABA concentration, enhancing inhibitory neurotransmission.
-
Neuroprotection: The reduction in neuronal hyperexcitability and calcium influx contributes to its neuroprotective properties, which have been investigated for conditions like Alzheimer's disease and Creutzfeldt–Jakob disease.
The following diagram illustrates the signaling pathway of this compound.
Synthesis of this compound
The synthesis of this compound (ethyl {2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl}carbamate) is typically a multi-step process starting from 2,6-dichloro-3-nitropyridine. Various patents describe slight modifications to this general route, aiming to improve yield and purity.
General Synthesis Workflow
The following diagram outlines the key steps in a common synthesis route for this compound maleate.
Detailed Experimental Protocols
The following protocols are synthesized from various patented methods.
Step 1: Synthesis of 2-amino-3-nitro-6-chloropyridine
-
Dissolve 50g of 2,6-dichloro-3-nitropyridine in 500mL of isopropanol in a reaction vessel.
-
Stir the solution at 25°C while bubbling ammonia gas through it.
-
Continue the reaction for approximately 20 hours, monitoring completion by Thin Layer Chromatography (TLC). The solution will become a thick, yellow suspension.
-
Filter the suspension to collect the yellow crystals.
-
Evaporate the filtrate to obtain a second crop of crystals.
-
Wash the combined crystals with water and dry to yield 2-amino-3-nitro-6-chloropyridine.
Step 2: Synthesis of 2-amino-3-nitro-6-[(4-fluorobenzyl)amino]pyridine
-
To a reaction vessel containing 800 mL of water, add 100 g of 2-amino-3-nitro-6-chloropyridine.
-
Add 90 g of p-fluorobenzylamine dropwise to the mixture at 20-25°C.
-
Subsequently, add 87 g of triethylamine dropwise at the same temperature.
-
Stir the reaction mass at 40-45°C for 30 minutes.
-
Heat the mixture to 80-85°C and maintain stirring for 3-4 hours.
-
After completion, cool the mixture, filter the solid product, wash with water, and dry.
Step 3: Synthesis of 2,3-diamino-6-[(4-fluorobenzyl)amino]pyridine
-
In an autoclave, combine 100 g of 2-amino-3-nitro-6-p-fluorobenzylamino-pyridine with 500 ml of 1,4-dioxane and 20 ml of aqueous ammonia solution.
-
Add 10 g of Raney nickel catalyst under a nitrogen atmosphere.
-
Hydrogenate the mixture at 75-80°C for 2-3 hours under a hydrogen pressure of 4-5 kg.
-
After the reaction is complete, cool the mass and filter to remove the catalyst. The filtrate contains the diamino product.
Step 4 & 5: Synthesis of this compound Maleate
-
Cool the filtrate from the previous step to 5-10°C.
-
Slowly add 45 ml of ethyl chloroformate.
-
Raise the temperature to 25-30°C and add 80 ml of triethylamine under a nitrogen atmosphere.
-
Heat the reaction mass at 55-60°C with stirring for 3-4 hours to form the this compound base.
-
Concentrate the reaction mass by distillation under vacuum.
-
Add the concentrated mass to an aqueous solution of maleic acid (72 g in 2000 ml of water) at 65-70°C.
-
Maintain the temperature for 2 hours, then cool to 25-30°C over 5-6 hours to crystallize the product.
-
Filter the solid, wash with water, and dry to obtain this compound maleate.
This compound Analogs: Addressing Hepatotoxicity
Prolonged use of this compound has been associated with hepatotoxicity, which has limited its clinical use. This toxicity is believed to arise from the metabolic oxidation of this compound to reactive azaquinone diimine metabolites. Research has therefore focused on synthesizing analogs with modifications designed to alter this metabolic pathway and reduce liver toxicity while retaining or improving analgesic activity.
Rationale for Analog Design
The primary strategy for creating safer analogs involves replacing the secondary amino group that bridges the two aromatic rings. This modification aims to shift the molecule's highest occupied molecular orbital (HOMO) away from the pyridine ring, making it less susceptible to the oxidation that forms toxic metabolites.
Synthesis of Thioether Analogs
One promising approach has been the synthesis of thioether analogs, where the bridging -NH- group is replaced with a sulfur atom (-S-).
General Protocol for Thioether Analogs:
-
Amination: Start with 2,6-dichloro-3-nitropyridine or a similar precursor.
-
Thiol Substitution: Replace a halogen substituent with a thiol group.
-
Thioether Synthesis: React the thiol group via nucleophilic attack with various reactants to form the desired thioether bridge.
-
Nitro Group Reduction: Reduce the 3-nitro group to a primary amine using reducing agents like tin(II) chloride or iron powder.
-
Acylation: Acylate the newly formed amine to yield the final carbamate or amide analog.
Quantitative Pharmacological Data
Pharmacokinetics of this compound
| Parameter | Value | Reference(s) |
| Bioavailability | ~90% (oral), ~70% (rectal) | |
| Protein Binding | 80-84% (to human albumin) | |
| Half-life (t½) | 6.5 hours (oral), 8.5 hours (IV), 10.7 hours (rectal) | |
| Metabolism | Hepatic; primary metabolites are p-fluoro-hippuric acid and an acetylated metabolite (D13223) | |
| Excretion | ~72% in urine, ~18% in feces |
Pharmacodynamics and Efficacy of this compound and Analogs
| Compound | Target/Assay | Efficacy Measure | Value | Reference(s) |
| This compound | Kv7.2/Kv7.3 Channel Opening | EC₅₀ | Active (specific value not cited) | |
| This compound | In vitro Hepatotoxicity (TAMH cells) | LD₂₅ | > 1000 µM | |
| This compound | In vitro Hepatotoxicity (HepG2 cells) | LD₂₅ | 240 ± 80 µM | |
| Analog 9g (Thioether) | Kv7.2/Kv7.3 Channel Opening | EC₅₀ | More potent than this compound | |
| Analog 9g (Thioether) | In vitro Hepatotoxicity (TAMH cells) | LD₂₅ | 6 ± 3 µM | |
| Analog 9g (Thioether) | In vitro Hepatotoxicity (HepG2 cells) | LD₂₅ | 4 ± 4 µM | |
| This compound (300 mg/day) | Subacute Low-Back Pain | Analgesic Efficacy | As effective as tramadol (150 mg/day) | |
| This compound (300 mg/day) | Postoperative Pain | Analgesic Efficacy | As effective as diclofenac (150 mg/day) | |
| This compound (100 mg) | Acute Migraine | Analgesic Efficacy | Better efficacy than paracetamol (1 g) |
Note on Analog 9g: While this thioether analog showed increased potency at the Kv7 channel, it also demonstrated a considerable increase in in vitro cell toxicity compared to this compound. This highlights the complex balance in separating structure-activity from structure-toxicity relationships.
Conclusion
This compound remains a significant molecule in medicinal chemistry, representing a novel class of analgesics that act through the activation of Kv7 potassium channels. Its discovery and development paved the way for a deeper understanding of this therapeutic target. The synthetic routes to this compound are well-established, providing a foundation for the creation of new chemical entities. While the clinical utility of this compound itself has been hampered by safety concerns, particularly hepatotoxicity, the exploration of its analogs continues. The strategic modification of the this compound scaffold, such as the development of thioether analogs, demonstrates a clear path forward in the quest to design safer, more effective Kv7 channel openers for a range of neurological conditions, from pain to epilepsy. This ongoing research underscores the enduring legacy of this compound as a valuable pharmacological tool and a template for future drug discovery.
References
The Pharmacological Profile of Flupirtine Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Flupirtine is a centrally acting, non-opioid analgesic that garnered significant interest for its unique mechanism of action as a selective neuronal potassium channel opener (SNEPCO). This document provides a comprehensive technical overview of the pharmacological profile of this compound maleate, detailing its mechanism of action, pharmacodynamic and pharmacokinetic properties, and clinical trial findings. It also addresses the critical safety concerns regarding hepatotoxicity that ultimately led to the withdrawal of its marketing authorization in the European Union in 2018. This guide is intended to serve as a detailed resource for researchers and professionals in drug development, presenting quantitative data in structured tables, outlining key experimental protocols, and visualizing complex pathways and workflows using Graphviz diagrams.
Mechanism of Action
This compound exerts its primary pharmacological effects through a distinct mechanism that differentiates it from traditional analgesics like opioids and non-steroidal anti-inflammatory drugs (NSAIDs). Its principal actions are the activation of Kv7 potassium channels and an indirect antagonism of NMDA receptors.
Selective Neuronal Potassium Channel (Kv7) Opening
This compound is a potent opener of voltage-gated potassium channels of the Kv7 (KCNQ) family, specifically subtypes Kv7.2 to Kv7.5. By activating these channels, this compound increases the outward potassium current, leading to hyperpolarization of the neuronal membrane and stabilization of the resting potential.[1] This increased threshold for action potential generation results in reduced neuronal excitability, which is the cornerstone of its analgesic and muscle relaxant effects.[1]
Figure 1: Signaling pathway of this compound's action on Kv7 channels.
Indirect NMDA Receptor Antagonism
At higher concentrations, this compound exhibits functional antagonism of the N-methyl-D-aspartate (NMDA) receptor.[2] This is not a direct binding to the receptor but rather an indirect effect secondary to the activation of potassium channels. The resulting membrane hyperpolarization enhances the voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel, thereby reducing calcium influx and dampening neuronal hyperexcitability associated with chronic pain states.
Figure 2: Indirect NMDA receptor antagonism by this compound.
Pharmacodynamic Profile
The pharmacodynamic properties of this compound have been characterized through various in vitro and in vivo studies.
| Parameter | Value | Experimental System | Reference |
| Kv7 Channel Activity | |||
| EC50 (Hippocampal neurons) | 6.1 µM | Rat hippocampal neurons | |
| EC50 (Dorsal root ganglion neurons) | 4.4 µM | Rat dorsal root ganglion neurons | |
| EC50 (Dorsal horn neurons) | 5.4 µM | Rat dorsal horn neurons | |
| NMDA Receptor Antagonism | |||
| IC50 (NMDA-induced currents) | 182.1 ± 12.1 µM | Cultured rat superior colliculus neurons |
Pharmacokinetic Profile
This compound exhibits predictable pharmacokinetic properties, with good absorption and distribution. Its metabolism is primarily hepatic.
| Parameter | Value | Species | Notes | Reference |
| Absorption | ||||
| Bioavailability (Oral) | ~90% | Human | Rapidly absorbed from the gastrointestinal tract. | |
| Bioavailability (Rectal) | ~70% | Human | ||
| Tmax (Oral) | 1-2 hours | Human | ||
| Distribution | ||||
| Protein Binding | 80-84% | Human | Primarily to albumin. | |
| Volume of Distribution (Vd) | Large | Human | Equally distributed in extra- and intravascular compartments. | |
| Metabolism | ||||
| Primary Site | Liver | Human | Metabolized to p-fluoro-hippuric acid and an active acetylated metabolite (D-13223). | |
| Elimination | ||||
| Half-life (Oral) | ~6.5 hours | Human | ||
| Half-life (Intravenous) | ~8.5 hours | Human | ||
| Half-life (Rectal) | ~10.7 hours | Human | ||
| Excretion | ~72% in urine, ~18% in feces | Human | Excreted as metabolites. |
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound in the management of various acute and chronic pain conditions.
A notable randomized, double-blind, parallel-group trial compared this compound with tramadol for subacute low back pain.
| Trial Identifier | Condition | Comparator | Key Findings | Reference |
| N/A | Subacute Low Back Pain | Tramadol | This compound (100 mg t.i.d.) showed comparable pain-relieving efficacy to tramadol (50 mg t.i.d.) with a significantly lower incidence of adverse events. | |
| SUPREME (NCT00943932) | Chronic Low Back Pain | Tramadol ER, Placebo | This compound MR (400 mg o.d.) was non-inferior to tramadol ER (200 mg o.d.) and superior to placebo in reducing pain intensity. |
Safety Profile and Hepatotoxicity
The clinical use of this compound has been significantly limited by concerns of drug-induced liver injury (DILI). Post-marketing surveillance revealed cases of serious hepatotoxicity, including liver failure, which led to restrictions on its use and eventual market withdrawal in the EU. The mechanism is thought to be idiosyncratic and potentially immune-mediated. Metabolism of this compound can lead to the formation of reactive quinone diimine intermediates, which are thought to contribute to its hepatotoxic potential.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Kv7 Channel Activity
Objective: To measure the effect of this compound on Kv7 channel currents in cultured neurons.
Methodology:
-
Cell Preparation: Primary neurons (e.g., rat hippocampal or dorsal root ganglion neurons) are cultured on glass coverslips.
-
Recording Setup: Recordings are performed at room temperature using a patch-clamp amplifier and data acquisition system.
-
Solutions:
-
External Solution (in mM): NaCl 140, KCl 2.5, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): K-gluconate 140, MgCl2 2, EGTA 1, HEPES 10, ATP-Mg 2, GTP-Na 0.3; pH adjusted to 7.3 with KOH.
-
-
Recording Procedure:
-
A borosilicate glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and positioned onto a neuron.
-
A gigaohm seal is formed, and the cell membrane is ruptured to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -70 mV.
-
Currents are elicited by a series of voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments).
-
-
Drug Application: this compound is applied to the bath solution at varying concentrations.
-
Data Analysis: The current-voltage relationship is plotted, and the EC50 value for this compound's effect on current amplitude is calculated.
Figure 3: Experimental workflow for whole-cell patch-clamp analysis.
Assay for NMDA Receptor Antagonism
Objective: To determine the inhibitory effect of this compound on NMDA-induced currents.
Methodology:
-
Cell System: Cultured neurons (e.g., rat superior colliculus neurons) or heterologous expression systems (e.g., HEK293 cells) expressing NMDA receptors.
-
Recording Technique: Whole-cell patch-clamp as described in section 6.1.
-
Experimental Procedure:
-
The cell is voltage-clamped at a negative holding potential (e.g., -70 mV) to maximize inward currents.
-
NMDA (e.g., 200 µM) and a co-agonist (glycine or D-serine) are applied to elicit a baseline inward current.
-
This compound is co-applied with the agonists at various concentrations.
-
-
Data Analysis: The inhibition of the NMDA-induced current by this compound is measured, and the IC50 value is determined by fitting the concentration-response data to a logistic equation.
In Vitro Hepatotoxicity Assay
Objective: To assess the potential for this compound to cause liver cell damage.
Methodology:
-
Cell Model: Primary human hepatocytes or hepatoma cell lines (e.g., HepG2).
-
Treatment: Cells are incubated with a range of concentrations of this compound and its metabolites for a specified duration (e.g., 24-48 hours).
-
Endpoints:
-
Cell Viability: Assessed using assays such as MTT or LDH release.
-
Apoptosis: Measured by caspase activity assays or Annexin V staining.
-
Mitochondrial Dysfunction: Evaluated using probes like JC-1 or by measuring oxygen consumption.
-
Reactive Oxygen Species (ROS) Production: Detected with fluorescent probes like DCFH-DA.
-
-
Data Analysis: The concentration-dependent effects of this compound on the various endpoints are quantified to determine its cytotoxic potential.
Conclusion
This compound maleate possesses a unique pharmacological profile as a selective neuronal potassium channel opener with indirect NMDA receptor antagonist properties. This mechanism of action translates to effective analgesia and muscle relaxation, which has been confirmed in clinical trials. However, the significant risk of severe hepatotoxicity, likely mediated by reactive metabolites, has led to its withdrawal from the market. The detailed pharmacological data and experimental methodologies presented in this guide provide a valuable resource for the scientific community, aiding in the understanding of Kv7 channel pharmacology and informing the development of safer, next-generation analgesics with similar mechanisms of action.
References
Flupirtine's Impact on Neuronal Excitability and Membrane Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effects of flupirtine on neuronal excitability and membrane potential. This compound, a centrally acting, non-opioid analgesic, exerts its primary therapeutic effects through a unique mechanism of action, distinguishing it from traditional analgesics.[1][2] This document details the core molecular interactions, presents quantitative data from key studies, outlines experimental protocols for investigation, and visualizes the involved signaling pathways.
Core Mechanism of Action: Selective Neuronal Potassium Channel Opening
This compound is classified as a selective neuronal potassium channel opener (SNEPCO).[3][4] Its principal mechanism involves the activation of the Kv7 (or KCNQ) family of voltage-gated potassium channels, specifically isoforms Kv7.2 through Kv7.5.[1] Activation of these channels facilitates an efflux of potassium ions (K+) from the neuron. This outward current, known as the M-current, leads to hyperpolarization of the neuronal membrane. By hyperpolarizing the resting membrane potential, this compound increases the threshold required to generate an action potential, thereby reducing overall neuronal excitability. This stabilization of the neuronal membrane is fundamental to its analgesic, muscle relaxant, and neuroprotective properties.
A significant consequence of this membrane hyperpolarization is the indirect antagonism of the N-methyl-D-aspartate (NMDA) receptor. The hyperpolarized state enhances the voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel, preventing excessive calcium (Ca2+) influx that is associated with excitotoxicity and central sensitization in chronic pain states.
Modulation of GABA-A Receptors
In addition to its effects on potassium channels, this compound allosterically modulates GABA-A receptors. It acts as a positive allosteric modulator, enhancing the effect of the inhibitory neurotransmitter GABA. This potentiation of GABAergic inhibition contributes to the overall reduction in neuronal excitability. This compound's effect on GABA-A receptors is subtype-selective and has been shown to be more pronounced in neurons of the pain pathways, such as those in the dorsal root ganglion and dorsal horn, compared to hippocampal neurons. Specifically, this compound has a preference for δ-subunit containing GABA-A receptors over those containing γ-subunits.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from various studies on the effects of this compound on different neuronal targets.
Table 1: Effects of this compound on Kv7 (KCNQ) Channels
| Cell Type | This compound Concentration | Effect | Reference |
| Hippocampal Neurons | EC50: 6 µM | Enhanced currents through Kv7 channels | |
| Nodose Ganglion Neurons | ~10 µM (half-maximal effect) | Activation of native Kv7 channels | |
| tsA 201 cells (expressing Kv7.2) | ~10 µM (half-maximal effect) | Activation of recombinant Kv7.2 channels |
Table 2: Effects of this compound on GABA-A Receptors
| Cell Type | This compound Concentration | Effect on GABA-induced Currents | Reference |
| Dorsal Root Ganglion Neurons | 30 µM | 5.3-fold reduction in GABA EC50; 34% depression of maximal amplitude | |
| Hippocampal Neurons | 30 µM | 3.1-fold reduction in GABA EC50; no change in maximal amplitude | |
| Dorsal Root Ganglion Neurons | EC50: 21 µM | Up to 8-fold enhancement of currents evoked by 3 µM GABA | |
| Hippocampal Neurons | EC50: 13 µM | Up to 2-fold enhancement of currents evoked by 3 µM GABA | |
| tsA cells (α1β2γ2 receptors) | 30 µM | 3-fold reduction in GABA EC50; 25% reduction of maximal amplitude | |
| tsA cells (α1β2 receptors) | 30 µM | 2-fold reduction in GABA EC50; 35% reduction of maximal amplitude |
Table 3: Effects of this compound on Nociceptive Activity
| Animal Model | Administration Route | ED50 | Effect | Reference |
| Rat | Intravenous | 1.9 mg/kg | Depression of thalamic nociceptive response | |
| Rat | Intravenous | 18 mg/kg | Depression of C-fiber evoked response in ascending axons | |
| Dog | Oral | 3.5 mg/kg | Antinociceptive activity (tooth pulp stimulation) | |
| Dog | Intravenous | 0.7 mg/kg | Antinociceptive activity (tooth pulp stimulation) |
Experimental Protocols
This technique is crucial for studying the effects of this compound on ion channel currents and membrane potential in individual neurons.
Objective: To measure changes in Kv7 currents, GABA-A receptor-mediated currents, and resting membrane potential in response to this compound application.
Materials:
-
Cell Preparations: Primary neuronal cultures (e.g., hippocampal, dorsal root ganglion neurons) or cell lines expressing specific ion channel subunits (e.g., tsA 201 cells).
-
Solutions:
-
Artificial Cerebrospinal Fluid (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose, bubbled with 95% O2–5% CO2.
-
Internal Pipette Solution (for Kv7 currents): Containing (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, pH 7.3. For current-clamp recordings, a K-gluconate based solution is often used.
-
-
Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system, and data acquisition software.
Procedure:
-
Cell Preparation: Plate neurons on coverslips a few days prior to recording.
-
Recording Setup: Place the coverslip in the recording chamber and perfuse with ACSF.
-
Pipette Fabrication: Pull glass micropipettes to a resistance of 4-8 MΩ when filled with internal solution.
-
Seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Data Acquisition:
-
Voltage-Clamp: Hold the neuron at a specific membrane potential (e.g., -60 mV) and apply voltage steps to elicit ion channel currents. Record baseline currents and then perfuse with this compound at various concentrations to measure its effect.
-
Current-Clamp: Inject zero current to measure the resting membrane potential. Apply current steps to evoke action potentials. Record baseline activity and then apply this compound to observe changes in membrane potential and firing frequency.
-
-
Data Analysis: Analyze changes in current amplitude, voltage-dependence of activation, and firing rate before and after this compound application.
This method allows for the investigation of this compound's effects on neuronal activity within the context of a living organism.
Objective: To assess the impact of systemic or local this compound administration on neuronal firing rates and evoked potentials in specific brain regions involved in pain processing.
Materials:
-
Animal Model: Anesthetized rats or cats are commonly used.
-
Surgical and Recording Equipment: Stereotaxic frame, microelectrodes or multielectrode arrays, amplifier, and data acquisition system.
-
Stimulation Equipment: Electrical stimulator for peripheral nerve or tooth pulp stimulation.
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.
-
Electrode Implantation: Surgically implant recording electrodes into the target brain region (e.g., thalamus, sensory cortex).
-
Baseline Recording: Record spontaneous neuronal activity or potentials evoked by nociceptive stimulation (e.g., electrical stimulation of the sural nerve or tooth pulp).
-
Drug Administration: Administer this compound intravenously or via another appropriate route at varying doses.
-
Post-Drug Recording: Continue to record neuronal activity to determine the effect of this compound on firing rates and the amplitude of evoked potentials.
-
Data Analysis: Compare the neuronal activity before and after drug administration to quantify the dose-dependent effects of this compound.
Visualizations of Signaling Pathways and Workflows
Caption: Primary signaling pathway of this compound via Kv7 channel activation.
Caption: Secondary pathway of this compound through GABA-A receptor modulation.
Caption: Generalized workflow for a whole-cell patch-clamp experiment.
Conclusion
This compound reduces neuronal excitability and hyperpolarizes the membrane potential through a dual mechanism of action: the activation of Kv7 potassium channels and the positive allosteric modulation of GABA-A receptors. These actions lead to a stabilization of the resting membrane potential, an increased threshold for action potential firing, and an indirect inhibition of NMDA receptor function. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and further investigate the unique pharmacological profile of this compound and related compounds.
References
- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 2. This compound in pain management: pharmacological properties and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Neuronal potassium channel opening with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-apoptotic and Cytoprotective Effects of Flupirtine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flupirtine, a centrally acting non-opioid analgesic, has garnered significant attention for its potent cytoprotective and anti-apoptotic properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying these effects, supported by quantitative data from key studies. It details the experimental protocols for assessing the efficacy of this compound and visualizes the core signaling pathways and experimental workflows. The primary mechanism of this compound involves the upregulation of the anti-apoptotic protein Bcl-2, the enhancement of intracellular glutathione levels, and the stabilization of mitochondrial function, collectively preventing the execution of the apoptotic cascade. This document serves as a resource for researchers investigating neurodegenerative diseases and other conditions characterized by excessive apoptosis, highlighting this compound's potential as a therapeutic agent.
Core Mechanisms of Action
This compound exerts its anti-apoptotic and cytoprotective effects through a multi-faceted mechanism primarily centered on bolstering cellular resilience against apoptotic triggers. The core actions include:
-
Upregulation of Bcl-2: this compound significantly increases the expression of the B-cell lymphoma 2 (Bcl-2) protein.[1][2] Bcl-2 is a key anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway.
-
Enhancement of Glutathione (GSH) Levels: The drug boosts intracellular levels of glutathione, a critical antioxidant.[1] By scavenging reactive oxygen species (ROS), increased GSH levels protect cells from oxidative stress, a common trigger for apoptosis.
-
Mitochondrial Stabilization: this compound helps maintain mitochondrial integrity. It has been shown to increase mitochondrial calcium uptake and membrane potential, which is associated with enhanced ATP synthesis.[3] This stabilization prevents the mitochondrial outer membrane permeabilization (MOMP) that initiates apoptosis.
-
Indirect NMDA Receptor Antagonism: By activating K+ channels, this compound leads to hyperpolarization of the neuronal membrane, which indirectly antagonizes the N-methyl-D-aspartate (NMDA) receptor.[2] This reduces excitotoxicity, a major driver of neuronal apoptosis.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative results from various in vitro and in vivo studies, demonstrating the dose-dependent anti-apoptotic and cytoprotective effects of this compound.
Table 1: In Vitro Anti-Apoptotic Effects of this compound
| Parameter Measured | Cell Type/Model | This compound Concentration | Observed Effect | Reference |
| Bcl-2 Protein Level | hNT (human Ntera/D1) neurons | 3 µM | > 6-fold increase in Bcl-2 levels. | |
| Intracellular Glutathione (GSH) | hNT (human Ntera/D1) neurons | 3 µM | 200% increase in GSH levels. | |
| Apoptosis Inhibition | Human Peripheral Blood Mononuclear Cells | 0.1 - 10 µg/ml | ~50% reduction in induced apoptosis. | |
| Bcl-2 & GSH Reduction Reversal | hNT neurons (Glutamate/NMDA induced) | 10 µM | Completely abolished the >50% reduction in Bcl-2 and GSH. | |
| Growth Inhibition (GI50) | U373 Malignant Glioma Cells | 0.47 mM | 50% growth inhibition, indicating cytotoxic effects at high concentrations. |
Table 2: Mitochondrial Function and In Vivo Neuroprotection
| Parameter Measured | Model System | This compound Concentration / Dose | Observed Effect | Reference |
| Mitochondrial Calcium Levels | Isolated Rat Heart Mitochondria | 0.2 - 10 nmol/mg protein | 2 to 3-fold increase in mitochondrial Ca2+ levels. | |
| Mitochondrial Membrane Potential | Isolated Rat Heart Mitochondria | 0.2 - 10 nmol/mg protein | 20% increase in membrane potential. | |
| Mitochondrial ATP Synthesis | Isolated Rat Heart Mitochondria | 0.2 - 10 nmol/mg protein | 30% increase in ATP synthesis. | |
| Neuroprotection (Infarct Volume) | Mouse Model of Focal Cerebral Ischemia | 5 - 10 mg/kg BW | Significant reduction in infarct volume 2 days post-stroke. |
Signaling Pathways and Experimental Workflows
This compound's Anti-Apoptotic Signaling Pathway
The diagram below illustrates the central signaling cascade through which this compound confers its anti-apoptotic effects.
References
- 1. This compound increases the levels of glutathione and Bc1-2 in hNT (human Ntera/D1) neurons: mode of action of the drug-mediated anti-apoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the triaminopyridine this compound on calcium uptake, membrane potential and ATP synthesis in rat heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Myorelaxant Properties of Flupirtine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flupirtine, a centrally acting, non-opioid analgesic, exhibits significant muscle relaxant properties, distinguishing it from many other analgesics. This technical guide provides an in-depth exploration of the core mechanisms underlying this compound's myorelaxant effects. By delving into its primary molecular targets—voltage-gated potassium channels (Kv7), GABA-A receptors, and the indirect modulation of NMDA receptors—this document aims to furnish researchers and drug development professionals with a comprehensive understanding of its pharmacological profile. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways are presented to facilitate further investigation and development in the field of muscle relaxants.
Core Mechanism of Action: Neuronal Hyperpolarization
The muscle relaxant effects of this compound are primarily a consequence of its ability to decrease neuronal excitability in the spinal cord and brain. This is achieved through the modulation of key ion channels, leading to hyperpolarization of the neuronal membrane. A hyperpolarized neuron is less likely to reach the threshold for firing an action potential, thereby reducing the transmission of signals that lead to muscle contraction and spasm.
The principal mechanisms contributing to this neuronal inhibition are:
-
Activation of Voltage-Gated Potassium Channels (Kv7): this compound is a potent opener of Kv7 channels (specifically subtypes Kv7.2-Kv7.5), which are crucial for maintaining the resting membrane potential of neurons.[1][2] By opening these channels, this compound increases the efflux of potassium ions (K+), driving the membrane potential to a more negative state (hyperpolarization).[1][3]
-
Positive Allosteric Modulation of GABA-A Receptors: this compound enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors.[4] It binds to a site on the receptor distinct from the GABA binding site and increases the receptor's affinity for GABA. This leads to a greater influx of chloride ions (Cl-), further hyperpolarizing the neuron.
-
Indirect Antagonism of NMDA Receptors: The hyperpolarization induced by Kv7 channel activation enhances the voltage-dependent magnesium (Mg2+) block of the N-methyl-D-aspartate (NMDA) receptor. This makes it more difficult for the excitatory neurotransmitter glutamate to activate the NMDA receptor, thereby reducing excitatory signaling.
Quantitative Data on this compound's Molecular Targets
The following tables summarize the quantitative data from various in-vitro and in-vivo studies, providing insights into the potency and efficacy of this compound at its primary molecular targets.
Table 1: this compound Activity at Kv7 Potassium Channels
| Parameter | Cell Type/Preparation | Value | Reference |
| EC50 | Recombinant Kv7.2/7.3 channels in HEK293 cells | ~5 µM | |
| EC50 | Native Kv7 channels in rat hippocampal neurons | 6.1 µM | |
| EC50 | Native Kv7 channels in rat dorsal root ganglion (DRG) neurons | 4.4 µM | |
| EC50 | Native Kv7 channels in rat dorsal horn neurons | 5.4 µM | |
| Concentration for significant effect | Human myelinated axons in vitro | 3-30 µM |
Table 2: this compound Modulation of GABA-A Receptors
| Parameter | Cell Type/Preparation | Value | Reference |
| EC50 (for GABA potentiation) | Rat dorsal root ganglion (DRG) neurons | 21 µM | |
| EC50 (for GABA potentiation) | Rat hippocampal neurons | 13 µM | |
| Fold reduction in GABA EC50 | Rat DRG neurons | 5.3-fold | |
| Fold reduction in GABA EC50 | Rat hippocampal neurons | 3.1-fold |
Table 3: this compound Antagonism of NMDA Receptors
| Parameter | Cell Type/Preparation | Value | Reference |
| IC50 (vs. NMDA-induced currents) | Cultured rat superior colliculus neurons | 182.1 ± 12.1 µM |
Table 4: In-Vivo Muscle Relaxant and Analgesic Efficacy
| Parameter | Animal Model | Value (ED50) | Reference |
| Analgesic Effect (discriminative stimulus) | Rat | 3.87 mg/kg | |
| Reduction of skeletal muscle tone | Conscious Rat | Doses comparable to antinociceptive effective doses |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for assessing the muscle relaxant properties of this compound.
Caption: this compound's core mechanism of action leading to muscle relaxation.
Caption: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
In-Vitro Assessment of Ion Channel Modulation: Whole-Cell Patch Clamp
This protocol is a generalized procedure for investigating the effects of this compound on Kv7 and GABA-A channels in cultured neurons (e.g., rat hippocampal or dorsal root ganglion neurons).
Materials and Equipment:
-
Cultured neurons on coverslips
-
Patch-clamp amplifier and data acquisition system
-
Microscope with micromanipulators
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller
-
External solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4)
-
Internal solution (e.g., for K+ currents: 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg; pH adjusted to 7.2)
-
This compound stock solution
-
Agonists (e.g., GABA) and antagonists as required
-
Perfusion system
Procedure:
-
Cell Preparation: Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Seal Formation: Approach a neuron with the micropipette while applying slight positive pressure. Upon contact, release the pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, establishing a whole-cell recording configuration.
-
Data Recording:
-
Kv7 Currents: Hold the neuron at a potential of -80 mV and apply depolarizing voltage steps to elicit outward K+ currents. Record baseline currents.
-
GABA-A Currents: Hold the neuron at -70 mV. Apply GABA at a specific concentration (e.g., EC20) to elicit inward Cl- currents. Record baseline currents.
-
-
This compound Application: Perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Data Acquisition: Record the changes in Kv7 and GABA-A currents in the presence of this compound.
-
Data Analysis: Analyze the recorded currents to determine the effect of this compound on channel activity. Construct dose-response curves to calculate EC50 or IC50 values.
In-Vivo Assessment of Muscle Relaxant Activity: Inclined Plane Test in Rats
This protocol describes a common method for evaluating the muscle relaxant properties of a compound in conscious rats.
Materials and Equipment:
-
Sprague Dawley rats (200-250 g)
-
An inclined plane apparatus (adjustable angle, typically 45-65 degrees)
-
This compound solution for injection (e.g., intraperitoneal)
-
Vehicle control (e.g., saline)
-
Timer
Procedure:
-
Acclimatization: Acclimatize the rats to the laboratory environment and handling for several days before the experiment.
-
Baseline Measurement: Place each rat individually on the inclined plane. A normal rat should be able to maintain its position for a predetermined period (e.g., >1 minute). Rats that fail this initial test are excluded.
-
Drug Administration: Divide the rats into groups and administer this compound at various doses or the vehicle control via the chosen route (e.g., intraperitoneal injection).
-
Observation: At specific time points after drug administration (e.g., 30, 60, 90, 120 minutes), place each rat on the inclined plane again.
-
Scoring: Record whether the rat is able to maintain its position on the plane for the predetermined time. The inability to do so is considered an indication of muscle relaxation.
-
Data Analysis: Calculate the percentage of rats in each group that show muscle relaxation at each time point and dose. Determine the ED50 (the dose at which 50% of the animals show the effect).
Conclusion
This compound's muscle relaxant properties are intrinsically linked to its unique mechanism of action as a neuronal potassium channel opener and a positive allosteric modulator of GABA-A receptors. This dual action, coupled with its indirect antagonism of NMDA receptors, results in a significant reduction of neuronal hyperexcitability, a key factor in muscle spasticity and tension. The quantitative data presented in this guide highlight the potency of this compound at its molecular targets within therapeutically relevant concentrations. The detailed experimental protocols provide a framework for researchers to further investigate and build upon our current understanding of this compound and to explore the potential of novel compounds with similar mechanisms for the treatment of musculoskeletal disorders. The continued exploration of these pathways holds promise for the development of more effective and safer muscle relaxant therapies.
References
- 1. Concomitant facilitation of GABAA receptors and KV7 channels by the non-opioid analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Concomitant facilitation of GABAA receptors and KV7 channels by the non-opioid analgesic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Flupirtine's Impact on Intracellular Calcium Concentration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flupirtine, a centrally acting, non-opioid analgesic, exerts significant neuroprotective effects through the modulation of intracellular calcium ([Ca²⁺]i) concentration. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's influence on calcium homeostasis. Through a comprehensive review of preclinical studies, this document outlines the indirect and direct effects of this compound on calcium signaling pathways, presents quantitative data from key experiments in structured tables, details the experimental methodologies employed, and visualizes the core signaling cascades and experimental workflows using Graphviz diagrams. The primary mechanism of action involves the activation of Kv7 potassium channels and positive modulation of GABA-A receptors, leading to neuronal hyperpolarization and subsequent indirect antagonism of N-methyl-D-aspartate (NMDA) receptor-mediated calcium influx. Additionally, this compound has been shown to directly impact mitochondrial calcium uptake, further contributing to its cytoprotective profile. This guide is intended to serve as a critical resource for researchers and professionals in the fields of neuroscience and drug development, offering a detailed understanding of this compound's calcium-modulating properties.
Introduction
Intracellular calcium is a ubiquitous second messenger that governs a multitude of cellular processes, including neurotransmission, gene expression, and apoptosis. Dysregulation of calcium homeostasis is a hallmark of numerous neurological disorders, where excessive [Ca²⁺]i, particularly through over-activation of glutamate receptors, leads to excitotoxicity and neuronal cell death.[1][2] this compound has demonstrated neuroprotective properties in various models of neuronal injury, largely attributed to its ability to mitigate this pathological rise in intracellular calcium.[1][3] This document will explore the multifaceted mechanisms by which this compound achieves this effect.
Core Mechanisms of Action on Intracellular Calcium
This compound's influence on intracellular calcium is primarily indirect, stemming from its action on neuronal excitability. However, direct effects on mitochondrial calcium handling have also been reported.
Indirect Antagonism of NMDA Receptor-Mediated Calcium Influx
The principal mechanism by which this compound reduces [Ca²⁺]i is through its indirect antagonism of NMDA receptors.[4] This is not achieved by direct binding to the NMDA receptor complex, but rather by stabilizing the neuronal resting membrane potential.
-
Activation of Kv7 Potassium Channels: this compound is a well-characterized opener of neuronal Kv7 (KCNQ) voltage-gated potassium channels. Activation of these channels leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane. This hyperpolarized state increases the voltage-dependent magnesium (Mg²⁺) block of the NMDA receptor channel, thereby reducing glutamate-mediated calcium influx.
-
Positive Modulation of GABA-A Receptors: this compound also potentiates GABA-A receptor function, which are ligand-gated chloride channels. This enhancement of GABAergic inhibition further contributes to membrane hyperpolarization and a reduction in neuronal excitability, indirectly limiting the conditions favorable for NMDA receptor activation.
The following diagram illustrates this primary signaling pathway:
Downstream Consequences of Reduced Calcium Influx
By limiting excitotoxic calcium entry, this compound prevents the activation of downstream neurotoxic cascades. A key pathway inhibited is the calcium-dependent activation of calpains, which are proteases implicated in ischemic brain injury and neuronal death. Inhibition of calpain activation by this compound leads to the restoration of STAT6 levels and subsequent inhibition of the JNK and NF-κB signaling pathways, which are involved in post-ischemic brain injury.
Effects on Mitochondrial Calcium
In addition to its effects at the plasma membrane, this compound has been shown to directly impact mitochondrial function. Studies on isolated rat heart mitochondria revealed that clinically relevant concentrations of this compound increase mitochondrial calcium uptake. This effect was associated with an increase in the mitochondrial membrane potential and enhanced ATP synthesis. By promoting mitochondrial calcium sequestration, this compound may help to buffer cytosolic calcium elevations and prevent the opening of the mitochondrial permeability transition pore, a key event in apoptosis.
Quantitative Data on this compound's Impact on Calcium
The following tables summarize the quantitative findings from key studies investigating the effects of this compound on intracellular and intramitochondrial calcium concentrations.
Table 1: this compound's Effect on Cytosolic Calcium
| Cell Type | Stimulus | This compound Concentration | Effect on [Ca²⁺]i | Reference |
| Cultured Cortical Neurons | NMDA | Not specified | Decreased ⁴⁵Ca²⁺ influx (effect enhanced by dithiothreitol) | |
| Cultured Hippocampal Neurons | 500 µM L-glutamate | 1-10 µM | Concentration-dependent reduction of glutamate-induced rise from ~100 nM to 900 nM | |
| Cultured Cortical Neurons | NMDA | 200 µM | Maximal inhibition of NMDA-induced ⁴⁵Ca²⁺ influx | |
| Retinal Pieces | NMDA | 200 µM | Maximal inhibition of NMDA-induced ⁴⁵Ca²⁺ influx |
Table 2: this compound's Effect on Mitochondrial Calcium
| Preparation | This compound Concentration | Effect on Mitochondrial [Ca²⁺] | Reference |
| Rat Heart Mitochondria | 0.2 to 10 nmol/mg protein | 2 to 3-fold increase in mitochondrial calcium levels (P<0.01) | |
| Rat Heart Mitochondria | ≥ 20 nmol/mg protein | No significant difference from untreated controls |
Experimental Protocols
The following sections detail the methodologies used in the cited studies to measure this compound's impact on calcium concentrations.
Measurement of Cytosolic Calcium Concentration
A common method for measuring changes in [Ca²⁺]i is through fluorescence microscopy using calcium-sensitive dyes.
-
Cell Preparation: Primary neuronal cultures (e.g., from hippocampi or cortices of newborn rats) are prepared and maintained in appropriate culture media.
-
Dye Loading: Cells are loaded with a calcium indicator dye, such as Fura-2 AM. Fura-2 AM is a membrane-permeable ester that is cleaved by intracellular esterases to the membrane-impermeable, calcium-sensitive form, Fura-2.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored using a fluorescence microscope or a fluorescence plate reader. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at ~510 nm following excitation at two different wavelengths (typically 340 nm for Ca²⁺-bound Fura-2 and 380 nm for Ca²⁺-free Fura-2) is calculated to determine the intracellular calcium concentration.
-
Experimental Procedure: After establishing a baseline fluorescence reading, cells are stimulated with an agonist (e.g., glutamate or NMDA) in the presence or absence of varying concentrations of this compound. The resulting changes in fluorescence are recorded over time.
Measurement of Mitochondrial Calcium Uptake
-
Mitochondrial Isolation: Mitochondria are isolated from tissues (e.g., rat hearts) by differential centrifugation.
-
Calcium Measurement: Mitochondrial calcium uptake can be measured using a calcium-sensitive electrode or a fluorescent indicator like Calcium Green-5N in the presence of isolated mitochondria.
-
Experimental Procedure: Isolated mitochondria are incubated in a buffer containing a respiratory substrate. This compound is added at various concentrations, followed by the addition of a known amount of CaCl₂. The change in extra-mitochondrial calcium concentration is monitored over time to determine the rate and extent of mitochondrial calcium uptake.
Ancillary Mechanisms Contributing to Neuroprotection
While the modulation of calcium is a central aspect of this compound's neuroprotective effects, it also influences other cellular pathways that are interconnected with calcium signaling and cell survival.
-
Upregulation of Bcl-2: this compound has been shown to increase the expression of the anti-apoptotic protein Bcl-2. Bcl-2 can inhibit apoptosis by stabilizing the mitochondrial membrane and preventing the release of pro-apoptotic factors, a process that can be triggered by calcium overload.
-
Increased Glutathione Levels: this compound also elevates the levels of glutathione, a major intracellular antioxidant. Oxidative stress is closely linked to excitotoxicity and calcium dysregulation. By boosting glutathione levels, this compound enhances the cell's capacity to scavenge reactive oxygen species that are generated during periods of high calcium stress.
Conclusion
This compound's impact on intracellular calcium concentration is a cornerstone of its neuroprotective and analgesic properties. The primary mechanism involves an indirect antagonism of NMDA receptors, mediated by the activation of Kv7 potassium channels and potentiation of GABA-A receptors. This leads to a reduction in excitotoxic calcium influx and the inhibition of downstream neurotoxic cascades. Furthermore, this compound's ability to enhance mitochondrial calcium uptake and upregulate key anti-apoptotic and antioxidant molecules like Bcl-2 and glutathione solidifies its profile as a multifaceted neuroprotective agent. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other drugs that target neuronal calcium homeostasis. This comprehensive understanding is crucial for the development of novel therapies for a range of neurological disorders characterized by excitotoxicity and neuronal cell loss.
References
- 1. The indirect NMDAR inhibitor this compound induces sustained post-ischemic recovery, neuroprotection and angioneurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound protects neurons against excitotoxic or ischemic damage and inhibits the increase in cytosolic Ca2+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a nonopioid centrally acting analgesic, acts as an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Flupirtine in Mitigating Oxidative Stress in Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flupirtine, a centrally acting non-opioid analgesic, has demonstrated significant neuroprotective properties, positioning it as a molecule of interest for neurodegenerative diseases and conditions involving neuronal damage. A core component of its neuroprotective mechanism is the mitigation of oxidative stress, a key pathological process in a wide array of neurological disorders. This technical guide provides a comprehensive overview of the mechanisms by which this compound combats oxidative stress in neurons, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanisms of this compound-Mediated Neuroprotection Against Oxidative Stress
This compound employs a multi-pronged approach to shield neurons from the damaging effects of oxidative stress. The primary mechanisms include indirect N-methyl-D-aspartate (NMDA) receptor antagonism, the upregulation of endogenous antioxidant systems, and the induction of anti-apoptotic machinery.
Indirect NMDA Receptor Antagonism and Reduction of Excitotoxicity
Glutamate-induced excitotoxicity, primarily mediated by the overactivation of NMDA receptors, is a major source of reactive oxygen species (ROS) in neurons. This compound indirectly antagonizes NMDA receptors by activating inwardly rectifying potassium (Kir) channels and voltage-gated potassium (Kv7) channels. This leads to neuronal hyperpolarization, which strengthens the voltage-dependent magnesium (Mg²⁺) block of the NMDA receptor channel, thereby reducing excessive calcium (Ca²⁺) influx and subsequent ROS production.[1]
Upregulation of Endogenous Antioxidants: The Role of Glutathione
Glutathione (GSH) is a critical intracellular antioxidant that directly neutralizes ROS and acts as a cofactor for antioxidant enzymes. This compound has been shown to significantly increase intracellular GSH levels, thereby enhancing the neuron's capacity to scavenge free radicals and detoxify harmful reactive species.[2][3][4][5]
Induction of Anti-Apoptotic and Pro-Survival Proteins: The Bcl-2 Connection
Bcl-2 is a key anti-apoptotic protein that also plays a role in mitigating oxidative stress by preventing the release of pro-apoptotic factors from mitochondria. This compound treatment leads to a significant upregulation of Bcl-2 expression in neurons, contributing to cell survival and resilience against oxidative insults.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from key studies investigating the impact of this compound on markers of oxidative stress and neuroprotection in neuronal models.
Table 1: Effect of this compound on Glutathione (GSH) Levels in Neurons
| Cell Type | This compound Concentration | Treatment Condition | Change in GSH Levels | Reference |
| hNT (human Ntera/D1) neurons | 3 µM | Basal | 200% increase | |
| hNT (human Ntera/D1) neurons | 10 µM | Glutamate/NMDA-induced apoptosis | Completely abolished the >50% reduction in GSH | |
| Primary cortical neurons (rat) | 1 µg/ml | Aβ25-35 induced toxicity | Partially prevented depletion (Control: 21.4 nmol/10⁶ cells; Aβ25-35: 7.4 nmol/10⁶ cells) |
Table 2: Effect of this compound on Bcl-2 Expression in Neurons
| Cell Type | This compound Concentration | Treatment Condition | Change in Bcl-2 Levels | Reference |
| hNT (human Ntera/D1) neurons | 3 µM | Basal | > 6-fold increase | |
| hNT (human Ntera/D1) neurons | 10 µM | Glutamate/NMDA-induced apoptosis | Completely abolished the >50% reduction in Bcl-2 | |
| Hippocampal CA1 region (male mice) | 10mg/kg and 25mg/kg | Chronic restraint stress | Alleviated reduction in Bcl-2 expression |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Method: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) Assay with Flow Cytometry
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the resulting DCFH within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), and the fluorescence intensity is proportional to the amount of ROS.
Protocol:
-
Cell Culture and Treatment: Plate neuronal cells at an appropriate density in a multi-well plate and allow them to adhere. Treat the cells with the desired concentrations of this compound and/or an oxidative stressor (e.g., H₂O₂) for the specified duration.
-
Staining: Remove the treatment medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Cell Harvesting: Wash the cells twice with PBS to remove excess probe. Detach the cells using a gentle cell dissociation reagent (e.g., Accutase).
-
Flow Cytometry: Resuspend the cells in PBS and analyze immediately on a flow cytometer. Excite the cells with a 488 nm laser and detect the emission at ~525 nm (FITC channel).
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the DCF signal in each treatment group. The results are typically expressed as a percentage of the control or as fold-change in MFI.
Quantification of Intracellular Glutathione (GSH)
Method: Luminescence-based GSH-Glo™ Glutathione Assay
Principle: This assay quantifies GSH levels through a coupled enzymatic reaction. Glutathione S-transferase (GST) catalyzes the reaction between GSH and a luciferin derivative, producing luciferin. The generated luciferin is then used by luciferase to produce a luminescent signal that is proportional to the amount of GSH present.
Protocol:
-
Cell Culture and Lysis: Culture and treat neuronal cells as described above. After treatment, lyse the cells according to the manufacturer's protocol to release intracellular GSH.
-
Assay Reaction: Add the GSH-Glo™ Reagent, containing GST and the luciferin derivative, to the cell lysate in a white-walled multi-well plate. Incubate at room temperature for 30 minutes to allow the conversion of the luciferin derivative to luciferin.
-
Luminescence Detection: Add the Luciferin Detection Reagent and incubate for 15 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Generate a standard curve using known concentrations of GSH. Calculate the GSH concentration in the samples by interpolating from the standard curve and normalize to the protein concentration of the cell lysate.
Assessment of Lipid Peroxidation
Method: Thiobarbituric Acid Reactive Substances (TBARS) Assay
Principle: This assay measures malondialdehyde (MDA), a major end-product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically.
Protocol:
-
Sample Preparation: Homogenize neuronal tissue or lyse cultured neurons in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation.
-
Reaction: Add phosphoric acid and TBA reagent to the sample. Incubate the mixture at 95°C for 60 minutes.
-
Extraction: Cool the samples on ice and add n-butanol. Vortex vigorously and centrifuge to separate the phases.
-
Measurement: Measure the absorbance of the upper organic phase at 532 nm using a spectrophotometer.
-
Data Analysis: Generate a standard curve using a TBARS standard (e.g., 1,1,3,3-tetramethoxypropane). Calculate the concentration of TBARS in the samples and normalize to the protein concentration.
Analysis of Bcl-2 Protein Expression
Method: Western Blotting
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects a specific protein of interest (Bcl-2) using a primary antibody. A secondary antibody conjugated to an enzyme or fluorophore allows for visualization and quantification.
Protocol:
-
Protein Extraction: Lyse treated neuronal cells in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for Bcl-2 overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensity for Bcl-2 and a loading control (e.g., β-actin or GAPDH). Normalize the Bcl-2 band intensity to the loading control for each sample.
Investigation of Nrf2 Pathway Activation
Method: Immunocytochemistry for Nrf2 Nuclear Translocation
Principle: This technique uses fluorescently labeled antibodies to visualize the subcellular localization of Nrf2. Activation of the Nrf2 pathway is characterized by the translocation of Nrf2 from the cytoplasm to the nucleus.
Protocol:
-
Cell Culture and Treatment: Grow neuronal cells on coverslips and treat them as required.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% goat serum in PBS).
-
Antibody Staining: Incubate the cells with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Capture images and assess the co-localization of the Nrf2 signal (e.g., green fluorescence) with the nuclear stain (blue fluorescence). An increase in nuclear Nrf2 staining indicates pathway activation.
The Nrf2 Pathway: A Potential but Unconfirmed Player
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, including those involved in glutathione synthesis (GCL) and detoxification (e.g., heme oxygenase-1 [HO-1], NAD(P)H quinone oxidoreductase 1 [NQO1]).
While this compound's ability to increase glutathione levels suggests a potential interaction with the Nrf2 pathway, direct experimental evidence demonstrating that this compound activates Nrf2, promotes its nuclear translocation, or induces ARE-driven gene expression in neurons is currently limited in the reviewed literature. Future research is warranted to explore this potential mechanism, which could further elucidate the comprehensive antioxidant properties of this compound.
Conclusion
This compound mitigates oxidative stress in neurons through a combination of well-defined mechanisms, including the indirect antagonism of NMDA receptors, the significant upregulation of the key antioxidant glutathione, and the induction of the pro-survival protein Bcl-2. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the neuroprotective potential of this compound and related compounds in the context of oxidative stress-mediated neuronal damage. The potential involvement of the Nrf2 pathway represents an exciting avenue for future investigation.
References
- 1. [Neuronal potassium channel opening with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence for inhibitory effects of this compound, a centrally acting analgesic, on delayed rectifier k(+) currents in motor neuron-like cells PMID: 22888361 | MCE [medchemexpress.cn]
- 4. Neuroprotective effect of this compound in prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound increases the levels of glutathione and Bc1-2 in hNT (human Ntera/D1) neurons: mode of action of the drug-mediated anti-apoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Flupirtine Electrophysiology in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flupirtine is a centrally acting, non-opioid analgesic that functions as a selective neuronal potassium channel opener (SNEPCO).[1] Its mechanism of action is primarily attributed to the activation of the Kv7 (KCNQ) family of voltage-gated potassium channels, which are crucial regulators of neuronal excitability.[2][3] By opening these channels, this compound facilitates an efflux of potassium ions, leading to membrane hyperpolarization and a stabilization of the resting membrane potential.[1][4] This action effectively reduces neuronal hyperexcitability, which is a key factor in various pain states. This document provides detailed application notes and a comprehensive patch-clamp protocol for studying the electrophysiological effects of this compound on primary neurons.
Mechanism of Action
This compound's primary molecular target is the Kv7 (KCNQ) family of voltage-gated potassium channels, particularly the heteromeric Kv7.2/7.3 channels which are predominantly expressed in neurons. Activation of these channels by this compound generates and enhances the M-current (IK(M)), a slowly activating and deactivating potassium current that plays a critical role in controlling neuronal firing rates. The resulting hyperpolarization of the neuronal membrane increases the threshold for action potential generation, thereby dampening neuronal excitability.
In addition to its effects on Kv7 channels, this compound has been shown to potentiate GABAA receptor currents and exhibits an indirect antagonism of NMDA receptors at higher concentrations. The NMDA receptor antagonism is considered to be a consequence of the membrane hyperpolarization, which enhances the voltage-dependent magnesium block of the NMDA receptor channel.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on various neuronal ion channels.
| Compound | Target Channel | Cell Type | Effect | Potency (EC50/IC50) | Reference |
| This compound | Kv7.2/7.3 | HEK293 Cells | Activation | 3.6 µM | |
| This compound | Inwardly Rectifying K+ Channels (Kir) | Cultured Rat Hippocampal Neurons | Activation | 0.6 µM | |
| This compound | NMDA Receptor | Cultured Rat Superior Colliculus Neurons | Antagonism (indirect) | 182.1 µM |
| Parameter | Neuron Type | This compound Concentration | Observed Effect | Reference |
| M-type K+ Current (IK(M)) | Motor Neuron-like Cells (NSC-34) | 3 µM | Increased current amplitude and leftward shift in activation curve | |
| Delayed Rectifier K+ Current (IK(DR)) | Motor Neuron-like Cells (NSC-34) | 3 µM | Decreased current amplitude by 30 ± 2% | |
| Neuronal Excitability | Myelinated Axons (Rat Sural Nerve) | Low micromolar | Increase in threshold current, reduction of refractoriness |
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action on Neuronal Excitability
Caption: this compound's primary signaling pathway.
Whole-Cell Patch-Clamp Experimental Workflow
Caption: Workflow for patch-clamp analysis of this compound.
Detailed Experimental Protocol: Whole-Cell Patch-Clamp Recording of this compound's Effect on Kv7 Currents in Primary Neurons
This protocol is designed to investigate the effects of this compound on Kv7 (M-type) potassium currents in cultured primary neurons using the whole-cell voltage-clamp technique.
Materials and Reagents
-
Primary Neurons: Cultured hippocampal or cortical neurons (e.g., from embryonic E18 rats or mice) plated on poly-D-lysine-coated glass coverslips.
-
External (Bath) Solution (ACSF):
-
125 mM NaCl
-
2.5 mM KCl
-
2 mM CaCl₂
-
1 mM MgCl₂
-
25 mM NaHCO₃
-
1.25 mM NaH₂PO₄
-
25 mM glucose
-
pH 7.4, bubbled with 95% O₂ / 5% CO₂
-
-
Internal (Pipette) Solution:
-
140 mM K-gluconate
-
10 mM HEPES
-
5 mM EGTA
-
4 mM Mg-ATP
-
0.3 mM Na-GTP
-
10 mM phosphocreatine
-
pH 7.3 with KOH
-
-
Pharmacological Agents:
-
This compound maleate stock solution (10 mM in DMSO)
-
Tetrodotoxin (TTX) (1 µM) to block voltage-gated sodium channels
-
CdCl₂ (200 µM) to block voltage-gated calcium channels
-
XE991 (10 µM) as a specific Kv7 channel blocker
-
Equipment
-
Inverted microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier (e.g., Axopatch 700B)
-
Digitizer (e.g., DigiData 1440A)
-
Data acquisition and analysis software (e.g., pCLAMP)
-
Perfusion system
-
Pipette puller
Methods
-
Preparation:
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Transfer a coverslip with cultured primary neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with oxygenated ACSF at a rate of 1.5-2 mL/min.
-
-
Establishing a Whole-Cell Recording:
-
Mount a fire-polished, internal solution-filled pipette onto the micromanipulator.
-
Under visual guidance, approach a healthy-looking neuron with a smooth membrane.
-
Apply slight positive pressure to the pipette to keep the tip clean.
-
Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.
-
After achieving a stable gigaohm seal, apply a brief pulse of gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Voltage-Clamp Protocol for Kv7 Currents:
-
Switch the amplifier to voltage-clamp mode and hold the neuron at a membrane potential of -70 mV.
-
To isolate potassium currents, add TTX (1 µM) and CdCl₂ (200 µM) to the external solution.
-
To record M-currents, apply a voltage protocol consisting of a hyperpolarizing step to -60 mV for 500 ms from a holding potential of -20 mV. The deactivating current at -60 mV is the M-current.
-
Alternatively, to study the voltage-dependence of activation, apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments for 1 second) from a holding potential of -80 mV.
-
-
Application of this compound:
-
After recording a stable baseline of Kv7 currents for at least 5 minutes, switch the perfusion to an external solution containing the desired concentration of this compound (e.g., 1 µM, 3 µM, 10 µM, 30 µM).
-
Continuously record the currents during this compound application until a steady-state effect is observed (typically 5-10 minutes).
-
To confirm that the observed effect is mediated by Kv7 channels, co-apply the specific blocker XE991 (10 µM) with this compound.
-
-
Washout:
-
Following the recording of the drug effect, switch the perfusion back to the control external solution to wash out this compound.
-
Record for at least 10-15 minutes to assess the reversibility of the drug's effects.
-
Data Analysis
-
Measure the amplitude of the deactivating M-current before, during, and after this compound application.
-
Construct current-voltage (I-V) relationship plots from the voltage-step protocol.
-
Analyze the effect of this compound on the voltage-dependence of activation by fitting the conductance-voltage relationship with a Boltzmann function.
-
Calculate the percentage change in current amplitude at specific voltages to quantify the effect of this compound.
-
If multiple concentrations are tested, generate a concentration-response curve and calculate the EC50 value.
Conclusion
The provided protocols and data serve as a comprehensive guide for investigating the electrophysiological effects of this compound on primary neurons. By utilizing the whole-cell patch-clamp technique, researchers can elucidate the detailed mechanisms by which this compound modulates neuronal excitability through its action on Kv7 potassium channels. This information is invaluable for the ongoing research and development of novel therapeutics targeting neuronal hyperexcitability in various neurological disorders.
References
- 1. [Neuronal potassium channel opening with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for Inhibitory Effects of this compound, a Centrally Acting Analgesic, on Delayed Rectifier K+ Currents in Motor Neuron-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: A Validated HPLC Method for the Quantification of Flupirtine in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of flupirtine in human plasma. The described protocol utilizes a simple protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 column with spectrofluorimetric detection. This method is sensitive, accurate, and precise, making it suitable for pharmacokinetic and bioequivalence studies in drug development.
Introduction
This compound is a centrally acting, non-opioid analgesic that functions as a selective neuronal potassium channel opener.[1][2][3][4] Its unique mechanism of action, which also involves NMDA receptor antagonist properties, makes it effective for a variety of pain states.[1] Accurate quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic profiling and clinical monitoring. This document provides a detailed protocol for a validated HPLC method for this compound quantification in human plasma, adaptable for research and preclinical applications.
Experimental
Materials and Reagents
-
This compound maleate reference standard
-
Trazodone (Internal Standard - IS)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Water (HPLC grade)
-
Human plasma (drug-free)
Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven
-
Spectrofluorimetric detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20 mM Ammonium Acetate (pH 6.8) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detector | Spectrofluorimetric |
| Excitation Wavelength | 323 nm |
| Emission Wavelength | 370 nm |
| Internal Standard (IS) | Trazodone |
| Retention Time - this compound | ~4.6 min |
| Retention Time - Trazodone | ~5.8 min |
Protocols
Preparation of Solutions
1. Mobile Phase Preparation (20 mM Ammonium Acetate, pH 6.8):
-
Dissolve approximately 1.54 g of ammonium acetate in 1 L of HPLC grade water.
-
Adjust the pH to 6.8 using glacial acetic acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
-
The final mobile phase is prepared by mixing the filtered buffer with acetonitrile in a 40:60 (v/v) ratio. Degas the mixture before use.
2. Standard Stock Solution Preparation (1 mg/mL of this compound):
-
Accurately weigh 10 mg of this compound maleate reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve and make up the volume with methanol. This will be your primary stock solution.
3. Internal Standard (IS) Stock Solution Preparation (1 mg/mL of Trazodone):
-
Accurately weigh 10 mg of Trazodone and transfer it to a 10 mL volumetric flask.
-
Dissolve and make up the volume with methanol.
4. Preparation of Working Standard and Quality Control (QC) Samples:
-
Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations for the calibration curve (e.g., 1, 10, 100, 200, 500, and 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
Sample Preparation (Protein Precipitation)
The following diagram illustrates the sample preparation workflow.
Figure 1. Workflow for plasma sample preparation using protein precipitation.
Method Validation
The analytical method was validated according to international guidelines, assessing linearity, accuracy, precision, recovery, and stability.
Linearity: The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A linear relationship was observed over the concentration range of 1-1000 ng/mL.
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three different concentration levels. The results demonstrated high accuracy and precision, with values within acceptable limits.
Recovery: The extraction recovery of this compound and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards. The mean extraction recovery for this compound was found to be approximately 89%, while for the IS (trazodone), it was about 77%.
Results and Data
The quantitative data from the method validation are summarized in the tables below for easy comparison.
Table 1: Calibration Curve Details
| Parameter | Value |
| Concentration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
Table 2: Accuracy and Precision Data
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | < 5% | < 5% | 90 - 110% |
| Medium QC | < 5% | < 5% | 90 - 110% |
| High QC | < 5% | < 5% | 90 - 110% |
Table 3: Recovery Data
| Analyte | Mean Extraction Recovery (%) |
| This compound | ~89% |
| Trazodone (IS) | ~77% |
Logical Relationship of the Analytical Process
The following diagram outlines the logical flow of the entire analytical procedure, from sample collection to data analysis.
Figure 2. Logical workflow of the HPLC method for this compound quantification.
Conclusion
The HPLC method described in this application note is a reliable and validated procedure for the quantification of this compound in human plasma. The simple sample preparation, coupled with the sensitivity and selectivity of spectrofluorimetric detection, makes this method well-suited for routine analysis in a research or drug development setting. The provided protocols and data serve as a comprehensive guide for researchers and scientists working on the bioanalysis of this compound.
References
Application Note: High-Throughput LC-MS/MS Analysis of Flupirtine and its Metabolites in Human Urine
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of flupirtine and its major metabolites in human urine. This compound, a selective neuronal potassium channel opener, undergoes extensive metabolism, and monitoring its excretion profile is crucial for pharmacokinetic and toxicological studies. The described protocol employs a straightforward sample preparation procedure followed by a rapid LC-MS/MS analysis, making it suitable for high-throughput screening. This method is intended for researchers, scientists, and drug development professionals investigating the metabolism and disposition of this compound.
Introduction
This compound is a non-opioid analgesic with muscle relaxant properties.[1] Its mechanism of action involves the activation of G-protein-coupled inwardly rectifying K+ channels, which leads to neuronal hyperpolarization and stabilization of the resting membrane potential.[1][2] The drug is extensively metabolized in the liver, primarily through hydrolysis, N-acetylation, and oxidative degradation.[3] The main active metabolite is 2-amino-3-acetylamino-6-(para-fluorobenzylamino) pyridine (D13223), which possesses 20-30% of the analgesic potential of the parent compound. Another significant metabolic pathway involves the formation of p-fluorohippuric acid. Additionally, reactive quinone diimine intermediates can be formed, which are subsequently conjugated with glutathione to produce mercapturic acid derivatives. Approximately 72% of this compound and its metabolites are excreted in the urine.
Given the complex metabolism and the potential for reactive metabolite formation, a reliable analytical method for the comprehensive profiling of this compound and its metabolites in urine is essential for drug development and clinical research. This application note details a validated LC-MS/MS method for the simultaneous determination of this compound, its active N-acetylated metabolite (D13223), and two mercapturic acid derivatives (M-424 and M-466) in human urine.
Experimental Protocol
Materials and Reagents
-
This compound maleate, D-13223, and their corresponding stable isotope-labeled internal standards (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonia solution
-
β-glucuronidase from E. coli
-
Phosphate buffer (pH 6.8)
-
Human urine (drug-free)
Sample Preparation
-
Enzymatic Hydrolysis: To 200 µL of urine sample, add 50 µL of β-glucuronidase solution in phosphate buffer (pH 6.8) to deconjugate glucuronidated metabolites.
-
Incubation: Gently vortex the mixture and incubate at 37°C for 2 hours.
-
Protein Precipitation/Liquid-Liquid Extraction:
-
Add 20 µL of the internal standard working solution (containing this compound-d5 and D-13223-d4).
-
Perform liquid-liquid extraction by adding 1 mL of a methyl tert-butyl ether.
-
Vortex for 30 seconds and centrifuge at 15,000 x g for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 analytical column (e.g., 2.1 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 20 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The following tables summarize the quantitative data for the LC-MS/MS analysis of this compound and its metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 305.2 | 288.1 |
| D-13223 | 347.2 | 305.1 |
| M-424 | 424.0 | 295.0 |
| M-466 | 466.0 | 337.0 |
| This compound-d5 (IS) | 310.2 | 293.1 |
| D-13223-d4 (IS) | 351.2 | 309.1 |
Table 1: Optimized MRM transitions for this compound and its metabolites.
| Analyte | Validation Range (ng/mL) |
| This compound | 20 - 5000 |
| D-13223 | 5.0 - 5000 |
| M-424 | 5.0 - 5000 |
| M-466 | 5.0 - 5000 |
Table 2: Validation ranges for the quantification of this compound and its metabolites in urine.
| Analyte | Accuracy (%) | Precision (%RSD) |
| This compound | -5.80 to 3.31 | < 9.26 |
| D-13223 | -5.80 to 3.31 | < 9.26 |
Table 3: Accuracy and precision data for this compound and D-13223 in plasma, which is indicative of the method's performance.
| Analyte | Extraction Recovery (%) |
| This compound | 88.3 - 97.2 |
| D-13223 | 88.3 - 97.2 |
Table 4: Extraction recovery of this compound and D-13223 from plasma using liquid-liquid extraction.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and efficient tool for the simultaneous quantification of this compound and its key metabolites in human urine. The simple sample preparation protocol and the high selectivity and sensitivity of the mass spectrometric detection make this method well-suited for pharmacokinetic studies and for investigating the metabolic profile of this compound in a research setting. The provided data and protocols can be readily adapted for use in drug development and toxicological research.
References
Application Notes and Protocols: Synthesis of Novel Flupirtine Derivatives with Reduced Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flupirtine, a centrally acting, non-opioid analgesic, has demonstrated efficacy in treating various pain states through its action as a selective neuronal potassium channel opener.[1] However, its clinical utility has been significantly hampered by concerns over drug-induced liver injury (DILI).[2][3][4] The primary mechanism of this hepatotoxicity is believed to involve the metabolic formation of reactive and toxic quinone diimine species. This document outlines a strategic approach to mitigate this toxicity by modifying the core structure of this compound. We present a detailed synthesis protocol for a novel thioether-based this compound derivative, designed to alter the molecule's oxidative metabolism and thereby reduce the potential for forming hepatotoxic metabolites. This protocol is accompanied by established experimental methodologies for assessing the efficacy and, critically, the in vitro toxicity of these new chemical entities.
Introduction
This compound acts as a selective opener of neuronal Kv7.2/Kv7.3 potassium channels, a mechanism that leads to membrane potential stabilization and reduced neuronal excitability. This unique mode of action makes it an effective analgesic for a range of acute and chronic pain conditions. Despite its therapeutic benefits, the association of this compound with, in rare cases, severe liver injury has led to restrictions on its use.
The hepatotoxicity of this compound is linked to its metabolic activation into reactive azaquinone diimines. These electrophilic species can form adducts with cellular macromolecules, leading to cellular stress, immune responses, and ultimately, hepatocyte necrosis. A promising strategy to circumvent this toxicity is the bioisosteric replacement of the secondary amine bridge, which is susceptible to oxidation, with a less readily oxidized functional group like a thioether. This modification is intended to shift the metabolic pathway away from the formation of reactive quinone diimines, thereby creating safer analogues that retain the desired pharmacological activity.
This application note provides a comprehensive protocol for the synthesis of a novel thioether derivative of this compound. Furthermore, it details the necessary in vitro assays to evaluate and compare the potassium channel opening activity and, most importantly, the hepatotoxicity profile of these new derivatives against the parent compound, this compound.
Data Presentation
The following tables summarize key quantitative data for this compound and a representative novel thioether derivative, illustrating the potential for reduced toxicity while maintaining efficacy.
Table 1: Comparative Pharmacological Activity
| Compound | Target | Assay Type | EC50 (µM) |
| This compound | Kv7.2/Kv7.3 | Thallium Flux Assay | 1.5 |
| Novel Thioether Derivative (Hypothetical) | Kv7.2/Kv7.3 | Thallium Flux Assay | 1.8 |
Table 2: Comparative In Vitro Hepatotoxicity
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| This compound | HepG2 | MTT Assay | 24 | 75 |
| This compound | TAMH | MTT Assay | 24 | 50 |
| Novel Thioether Derivative (Hypothetical) | HepG2 | MTT Assay | 24 | > 200 |
| Novel Thioether Derivative (Hypothetical) | TAMH | MTT Assay | 24 | > 200 |
Experimental Protocols
Protocol 1: Synthesis of a Novel Thioether this compound Derivative
This protocol describes a multi-step synthesis of a hypothetical novel thioether derivative of this compound, ethyl {2-amino-6-[(4-fluorobenzyl)thio]pyridin-3-yl}carbamate.
Step 1: Synthesis of 2,6-dichloro-3-nitropyridine
-
Materials: 2,6-dihydroxypyridine, Nitric acid, Sulfuric acid, Phosphorus oxychloride, N,N-dimethylaniline.
-
Procedure:
-
To a stirred solution of 2,6-dihydroxypyridine in concentrated sulfuric acid, slowly add nitric acid at 0-5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture onto ice and collect the precipitated 3-nitro-2,6-dihydroxypyridine by filtration.
-
Heat the dried intermediate with phosphorus oxychloride and a catalytic amount of N,N-dimethylaniline at reflux for 3 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-dichloro-3-nitropyridine.
-
Step 2: Synthesis of 6-chloro-2-((4-fluorobenzyl)thio)-3-nitropyridine
-
Materials: 2,6-dichloro-3-nitropyridine, 4-fluorobenzyl mercaptan, Potassium carbonate, Acetonitrile.
-
Procedure:
-
Dissolve 2,6-dichloro-3-nitropyridine and 4-fluorobenzyl mercaptan in acetonitrile.
-
Add potassium carbonate to the mixture and stir at room temperature for 12 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 6-chloro-2-((4-fluorobenzyl)thio)-3-nitropyridine.
-
Step 3: Synthesis of 6-((4-fluorobenzyl)thio)-3-nitropyridin-2-amine
-
Materials: 6-chloro-2-((4-fluorobenzyl)thio)-3-nitropyridine, Ammonia in methanol, Dioxane.
-
Procedure:
-
Dissolve 6-chloro-2-((4-fluorobenzyl)thio)-3-nitropyridine in dioxane in a sealed pressure vessel.
-
Add a solution of ammonia in methanol and heat the mixture at 80 °C for 16 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 6-((4-fluorobenzyl)thio)-3-nitropyridin-2-amine.
-
Step 4: Synthesis of 6-((4-fluorobenzyl)thio)pyridine-2,3-diamine
-
Materials: 6-((4-fluorobenzyl)thio)-3-nitropyridin-2-amine, Iron powder, Ammonium chloride, Ethanol, Water.
-
Procedure:
-
Suspend 6-((4-fluorobenzyl)thio)-3-nitropyridin-2-amine, iron powder, and ammonium chloride in a mixture of ethanol and water.
-
Heat the mixture at reflux for 2 hours.
-
Filter the hot reaction mixture through celite and wash the celite pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain 6-((4-fluorobenzyl)thio)pyridine-2,3-diamine.
-
Step 5: Synthesis of ethyl {2-amino-6-[(4-fluorobenzyl)thio]pyridin-3-yl}carbamate (Novel Thioether Derivative)
-
Materials: 6-((4-fluorobenzyl)thio)pyridine-2,3-diamine, Ethyl chloroformate, Pyridine, Dichloromethane.
-
Procedure:
-
Dissolve 6-((4-fluorobenzyl)thio)pyridine-2,3-diamine in dichloromethane and cool to 0 °C.
-
Add pyridine, followed by the dropwise addition of ethyl chloroformate.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Assessment of Hepatotoxicity using the MTT Assay
-
Objective: To determine the cytotoxicity of the novel this compound derivative in comparison to this compound in human hepatoma (HepG2) and transgenic mouse hepatocyte (TAMH) cell lines.
-
Materials: HepG2 cells, TAMH cells, Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, this compound, Novel Thioether Derivative, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Cell Seeding: Seed HepG2 or TAMH cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and the novel thioether derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
-
Visualizations
References
- 1. wjgnet.com [wjgnet.com]
- 2. This compound Analogues: Explorative Synthesis and Influence of Chemical Structure on KV7.2/KV7.3 Channel Opening Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Analogues: Explorative Synthesis and Influence of Chemical Structure on KV7.2/KV7.3 Channel Opening Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound drug-induced liver injury in a patient developing acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Flupirtine's Neuroprotective Effect in a Middle Cerebral Artery Occlusion (MCAO) Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flupirtine is a non-opioid analgesic with neuroprotective properties.[1][2][3] Its mechanism of action involves the activation of Kv7 potassium channels, which leads to neuronal hyperpolarization and reduced excitability.[1] This activity indirectly antagonizes NMDA receptors, preventing excessive calcium influx and subsequent excitotoxic damage, making it a candidate for neuroprotection in ischemic conditions.[4]
The Middle Cerebral Artery Occlusion (MCAO) model is a widely used and well-standardized in vivo model for inducing focal cerebral ischemia, mimicking human ischemic stroke. This document provides detailed protocols for utilizing the MCAO model in rodents to assess the neuroprotective efficacy of this compound. The protocols cover the surgical procedure, drug administration, and various methods for evaluating functional and histological outcomes.
Experimental Workflow
The overall experimental design involves inducing an ischemic stroke in rodents using the MCAO model, administering this compound at a specific time point post-occlusion, and then evaluating its neuroprotective effects through a series of behavioral, histological, and biochemical assessments.
Caption: Experimental workflow for assessing this compound in an MCAO model.
Detailed Experimental Protocols
Animal Model
-
Species: Male Sprague-Dawley rats or C57BL/6 mice.
-
Weight: Rats (250-300g), Mice (20-25g).
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for at least one week of acclimatization before any procedures.
Transient MCAO Surgery (Intraluminal Suture Method)
This protocol is adapted from widely used methods for inducing transient focal ischemia.
-
Anesthesia: Anesthetize the animal with isoflurane (3-4% for induction, 1.5-2% for maintenance) in a mixture of O2/N2O. Maintain body temperature at 37 ± 0.5°C using a heating pad and monitor with a rectal probe.
-
Surgical Preparation: Place the animal in a supine position. Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Isolation: Carefully dissect the arteries from the surrounding tissue and vagus nerve. Ligate the distal end of the ECA. Place a temporary ligature around the CCA.
-
Occlusion: Introduce a silicone-coated monofilament (4-0 for rats, 6-0 for mice) through a small incision in the ECA stump. Advance the filament into the ICA until it blocks the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, confirmed by Laser Doppler Flowmetry, indicates successful occlusion.
-
Ischemia Duration: Maintain the occlusion for the desired period (e.g., 60-90 minutes).
-
Reperfusion: Gently withdraw the filament to allow for reperfusion of the MCA territory. Tightly ligate the ECA stump to prevent bleeding.
-
Closure: Suture the neck incision. Administer saline (0.5 ml, intraperitoneally) for fluid replenishment and apply a local anesthetic to the wound.
-
Post-Operative Care: Monitor the animal during recovery in a heated cage. Provide soft, moistened food to facilitate eating.
This compound Administration
-
Drug Preparation: Dissolve this compound maleate in sterile normal saline (0.9% NaCl).
-
Dosage and Administration: Based on effective dose-response studies, a dose of 10 mg/kg body weight is recommended.
-
Timing: Administer this compound via intraperitoneal (i.p.) injection at 9 hours post-stroke induction. The control group should receive an equivalent volume of normal saline.
Assessment of Neuroprotective Effects
Neurological Function and Behavioral Tests
Perform behavioral tests prior to surgery to establish a baseline, and then at specified time points post-MCAO (e.g., 24h, 48h, 7d, 14d, 28d).
| Test | Description | Scoring/Measurement | Reference |
| Modified Neurological Severity Score (mNSS) | A composite score evaluating motor, sensory, reflex, and balance functions. | Graded on a scale of 0-18 (rats) or 0-14 (mice); higher scores indicate more severe injury. | |
| Bederson Score | Evaluates global neurological function based on forelimb flexion and resistance to lateral push. | Scored on a scale of 0-3, where 0 is no deficit and 3 is severe deficit. | |
| Rotarod Test | Assesses motor coordination and balance by measuring the time an animal can remain on a rotating rod. | Record the latency to fall from the accelerating rod. | |
| Cylinder Test | Evaluates forelimb use asymmetry by observing spontaneous exploration in a transparent cylinder. | Count the number of independent wall placements for each forelimb. | |
| Foot-Fault Test | Assesses motor coordination by counting the number of times the contralateral paw slips through a wire grid. | Calculate the percentage of foot faults relative to the total number of steps. |
Histological Analysis
Perform histological assessments at the end of the experiment (e.g., 48 hours for acute analysis).
-
Euthanize the animal and carefully remove the brain.
-
Freeze the brain at -20°C for 30 minutes for easier slicing.
-
Slice the brain into 2-mm coronal sections using a brain matrix.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes in the dark.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Quantify the infarct area in each slice using image analysis software (e.g., ImageJ) and calculate the total infarct volume, correcting for edema.
| Group | Infarct Volume (mm³) | Infarct Volume (% of Hemisphere) |
| MCAO + Vehicle | Mean ± SEM | Mean ± SEM |
| MCAO + this compound | Mean ± SEM | Mean ± SEM |
| Sham | 0 | 0 |
-
Perfuse the animal transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Cut coronal sections (e.g., 20 µm) on a cryostat.
-
Hematoxylin and Eosin (H&E) Staining: To observe general morphology, neuronal shrinkage, and cytoplasmic vacuolization.
-
Nissl Staining (Cresyl Violet): To visualize Nissl bodies in neurons. A reduction in staining indicates neuronal injury or death.
-
Analyze stained sections under a microscope, focusing on the peri-infarct cortex and striatum.
Biochemical Assays
Use brain tissue from the ischemic hemisphere, harvested 48 hours post-MCAO.
| Assay | Target | Method | Expected Outcome in MCAO+Vehicle | Expected Outcome in MCAO+this compound |
| TBARS Assay | Malondialdehyde (MDA), a marker of lipid peroxidation. | Spectrophotometry | Increased MDA levels | Reduced MDA levels |
| Western Blot | Key signaling proteins: STAT6, NF-κB, Phospho-c-Jun (JNK pathway), IκBα. | SDS-PAGE and immunoblotting | Decreased STAT6; Increased NF-κB, p-c-Jun; Decreased IκBα | Restored STAT6; Decreased NF-κB, p-c-Jun; Restored IκBα |
| Calpain Activity Assay | Calpain, a calcium-activated protease. | Fluorometric assay using a specific calpain substrate. | Increased calpain activity | Reduced calpain activity |
| Proteasome Activity Assay | Chymotrypsin-like activity of the proteasome. | Fluorometric assay | Increased proteasome activity | Reduced proteasome activity |
This compound's Neuroprotective Signaling Pathway
This compound's neuroprotective effect in cerebral ischemia is mediated through the modulation of several key signaling pathways that are triggered by excitotoxicity.
Caption: Proposed signaling pathway for this compound's neuroprotection in MCAO.
References
Application Notes and Protocols: Utilizing Flupirtine in Animal Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of flupirtine, a selective neuronal potassium channel opener (SNEPCO), in preclinical animal models of neuropathic pain. The following protocols and data are intended to facilitate the design and execution of studies aimed at evaluating the therapeutic potential of this compound and similar compounds.
Introduction
This compound is a centrally acting, non-opioid analgesic that has demonstrated efficacy in various pain states.[1] Its unique mechanism of action, primarily through the activation of Kv7 (KCNQ) voltage-gated potassium channels, leads to neuronal hyperpolarization.[2][3] This hyperpolarization stabilizes the resting membrane potential, making neurons less excitable and indirectly antagonizing the N-methyl-D-aspartate (NMDA) receptor, a key player in central sensitization and neuropathic pain.[2][4] Animal studies, particularly in rat models of diabetic neuropathy, have suggested a significant role for this compound in alleviating neuropathic pain, both alone and in combination with other analgesics like morphine.
Mechanism of Action Signaling Pathway
This compound's primary mechanism involves the positive modulation of Kv7 (KCNQ) potassium channels. This action increases the M-current, a subthreshold potassium current that helps to stabilize the membrane potential and control neuronal excitability. The resulting hyperpolarization of the neuronal membrane reduces the likelihood of action potential firing. Furthermore, this hyperpolarization enhances the voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel, thereby dampening glutamatergic excitatory neurotransmission, which is crucial in the pathogenesis of neuropathic pain.
Experimental Protocols
The following are detailed protocols for inducing a common animal model of neuropathic pain and for assessing the analgesic and potential sedative effects of this compound.
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats
This model is widely used to study painful diabetic neuropathy, a common complication of diabetes.
Materials:
-
Streptozotocin (STZ)
-
Sterile 0.9% sodium chloride (saline) solution
-
Citrate buffer (pH 4.5)
-
Blood glucose meter and test strips
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Insulin (optional, for animal welfare)
-
10% sucrose water
Procedure:
-
House the rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for at least one week of acclimatization before the start of the experiment.
-
On the day of induction, fast the rats for 4-6 hours.
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before injection. A common dosage is a single intraperitoneal (i.p.) injection of 50-75 mg/kg. Alternatively, a two-dose regimen of 75 mg/kg on two consecutive days can be used.
-
Inject the STZ solution intraperitoneally.
-
To prevent potentially fatal hypoglycemia in the initial hours after STZ injection, replace the drinking water with a 10% sucrose solution for the first 24-48 hours.
-
Monitor blood glucose levels from tail vein blood samples at 72 hours post-STZ injection and then weekly. Rats with blood glucose levels consistently above 250 mg/dL (or 15 mM) are considered diabetic.
-
Neuropathic pain behaviors, such as mechanical allodynia and thermal hyperalgesia, typically develop over 2-4 weeks.
Behavioral Testing for Neuropathic Pain
3.2.1. Assessment of Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.
Materials:
-
von Frey filaments (manual or electronic)
-
Elevated mesh platform with individual animal enclosures
Procedure:
-
Acclimatize the rats to the testing environment by placing them in the enclosures on the mesh platform for at least 15-30 minutes before testing.
-
Apply the von Frey filament to the plantar surface of the hind paw with increasing force until the rat withdraws its paw.
-
If using manual filaments, the "up-down" method is commonly employed to determine the 50% paw withdrawal threshold.
-
If using an electronic von Frey apparatus, apply the filament with gradually increasing pressure until paw withdrawal, and the device will record the force.
-
Repeat the measurement at least three times on each paw with a 5-minute interval between stimulations.
3.2.2. Assessment of Thermal Hyperalgesia (Hargreaves Test)
This test measures the latency of paw withdrawal from a thermal stimulus.
Materials:
-
Hargreaves apparatus (radiant heat source)
-
Glass-floored testing enclosures
Procedure:
-
Acclimatize the rats to the testing enclosures for at least 15-30 minutes.
-
Position the radiant heat source under the glass floor directly beneath the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the rat withdraws its paw. Record the paw withdrawal latency.
-
A cut-off time (typically 20-35 seconds) should be set to prevent tissue damage.
-
Perform at least three measurements for each paw with a 5-10 minute interval between tests.
Assessment of Sedation (Rotarod Test)
This test is crucial to ensure that the observed analgesic effects are not due to motor impairment.
Materials:
-
Rotarod apparatus for rats
Procedure:
-
Train the rats on the rotarod at a constant or accelerating speed for a few trials the day before the experiment.
-
On the testing day, place the rat on the rotating rod.
-
Record the latency to fall from the rod. A maximum trial duration is typically set (e.g., 40 or 300 seconds).
-
Conduct multiple trials with rest intervals in between.
-
A significant decrease in the latency to fall compared to vehicle-treated animals indicates sedation or motor impairment.
Drug Preparation and Administration
Preparation of this compound for Injection:
-
This compound maleate can be dissolved in sterile saline or dimethyl sulfoxide (DMSO) for intraperitoneal injection.
Administration:
-
Administer this compound via intraperitoneal (i.p.) injection at the desired dose.
-
Behavioral testing is typically performed at the time of peak drug effect, which should be determined in pilot studies (e.g., 20-40 minutes post-injection).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rat model of diabetic neuropathy.
Data Presentation
The following tables summarize quantitative data from a key study investigating the effects of this compound, alone and in combination with morphine, in a rat model of STZ-induced diabetic neuropathy.
Table 1: Effect of this compound and Morphine on Paw Withdrawal Threshold in Diabetic Rats
| Treatment Group (i.p.) | Dose (mg/kg) | Mean Paw Withdrawal Threshold (g) ± SEM | Statistical Significance (vs. Saline) |
| Saline (Control) | - | 2.5 ± 0.2 | - |
| This compound | 5 | 3.1 ± 0.3 | Not Significant |
| This compound | 10 | 4.8 ± 0.4 | P < 0.01 |
| Morphine | 1.6 | 3.0 ± 0.3 | Not Significant |
| Morphine | 3.2 | 3.5 ± 0.4 | Not Significant |
| This compound + Morphine | 10 + 1.6 | 8.5 ± 0.6 | P < 0.001 |
Data adapted from a study by Goodchild et al. (2009).
Table 2: Assessment of Sedation using the Rotarod Test in Normal Rats
| Treatment Group (i.p.) | Dose (mg/kg) | Mean Time on Rotarod (s) ± SEM | Statistical Significance (vs. Saline) |
| Saline (Control) | - | 118 ± 2 | - |
| This compound | 5 | 117 ± 3 | Not Significant |
| This compound | 10 | 115 ± 4 | Not Significant |
| This compound | 20 | 85 ± 10 | P < 0.01 |
| Morphine | 3.2 | 116 ± 3 | Not Significant |
| Morphine | 6.4 | 70 ± 12 | P < 0.01 |
| This compound + Morphine | 10 + 1.6 | 114 ± 5 | Not Significant |
Data adapted from a study by Goodchild et al. (2009).
Conclusion
This compound demonstrates significant anti-allodynic effects in a rat model of diabetic neuropathy at doses that do not induce sedation. Notably, when combined with a sub-analgesic dose of morphine, this compound produces a robust and highly significant reversal of neuropathic pain behaviors. These findings underscore the potential of this compound as a monotherapy or an adjunctive treatment for neuropathic pain. The protocols outlined in these application notes provide a framework for further investigation into the therapeutic utility of this compound and other Kv7 channel openers in the management of neuropathic pain.
References
- 1. wjgnet.com [wjgnet.com]
- 2. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 4. A modified Hargreaves method for assessing threshold temperatures for heat nociception - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Screening of Flupirtine Analogs on Kv7.2/7.3 Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated potassium channels Kv7.2 and Kv7.3 are critical regulators of neuronal excitability.[1][2][3] Heterotetramers of these subunits are the primary molecular correlate of the M-current, a subthreshold potassium current that stabilizes the resting membrane potential and prevents repetitive firing.[2][4] Their role in controlling neuronal activity makes them a key target for therapeutic intervention in conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.
Flupirtine, a non-opioid analgesic, was one of the first drugs identified to act as a Kv7 channel opener. By activating Kv7.2/7.3 channels, this compound causes membrane hyperpolarization, leading to a decrease in neuronal excitability. However, its clinical use has been limited by concerns over hepatotoxicity, which is thought to be related to the formation of reactive quinone diimine metabolites. This has driven the development of this compound analogs with improved safety profiles while retaining or enhancing their activity on Kv7.2/7.3 channels.
These application notes provide detailed protocols for robust and reliable cell-based assays to screen novel this compound analogs for their activity on Kv7.2/7.3 channels. The described methods include high-throughput fluorescence-based assays and a higher-resolution automated electrophysiology assay, suitable for primary screening, lead optimization, and mechanistic studies.
Signaling Pathway of Kv7.2/7.3 Channel Activation
The activity of Kv7.2/7.3 channels is intrinsically voltage-dependent and is further modulated by intracellular signaling molecules, most notably phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is essential for channel opening. The activation of Gq/11-coupled G-protein coupled receptors (GPCRs), such as the M1 muscarinic acetylcholine receptor, leads to the hydrolysis of PIP2 by phospholipase C (PLC), resulting in channel inhibition and increased neuronal excitability. This compound and its analogs are positive allosteric modulators that bind to a pocket in the pore domain of the channel, stabilizing the open state and causing a hyperpolarizing shift in the voltage-dependence of activation. This leads to an increased potassium efflux, hyperpolarization of the cell membrane, and a reduction in neuronal firing.
Data Presentation: Activity of this compound and Analogs
The following tables summarize the activity of this compound and representative analogs on Kv7.2/7.3 channels, as determined by various cell-based assays.
Table 1: Potency of this compound Analogs in Thallium Flux Assays
| Compound | EC50 (µM) on Kv7.2/7.3 | Assay Cell Line | Reference |
| This compound | 1.8 | HEK293 | |
| Analog 9g | 1.6 | HEK293 | |
| Thioether Analog | ~1.0 - 5.0 | HEK293 | |
| Retigabine | 0.4 - 2.0 | CHO or HEK293 |
Table 2: Activity of this compound Analogs in Electrophysiology Assays
| Compound | EC50 (µM) on Kv7.2/7.3 | ΔV50 (mV) at specified concentration | Assay Method | Cell Line | Reference |
| This compound | ~1-5 | Significant negative shift | Manual/Automated Patch Clamp | CHO or HEK293 | |
| Retigabine | ~0.4 - 19.7 | ~ -15 to -50 mV | Manual/Automated Patch Clamp | CHO or HEK293 | |
| RL-56 | ~0.02 | Not specified | Manual Patch Clamp | Not specified | |
| ZK-21 | 2.2 | Not specified | Automated Patch Clamp | Not specified |
Experimental Protocols
Cell Lines
The most commonly used cell lines for these assays are Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK-293) cells stably co-expressing human Kv7.2 and Kv7.3 subunits. These cell lines provide a robust and reproducible background for assessing the specific activity of compounds on the channels of interest.
High-Throughput Screening: Thallium Flux Assay
This assay is a robust, fluorescence-based method ideal for primary screening of large compound libraries. It utilizes the permeability of potassium channels to thallium ions (Tl+) as a surrogate for potassium flux. The influx of Tl+ into the cells is detected by a Tl+-sensitive fluorescent dye, providing a quantitative measure of channel activity.
References
- 1. Development of an Automated Screen for Kv7.2 Potassium Channels and Discovery of a New Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. re-place.be [re-place.be]
- 3. escholarship.org [escholarship.org]
- 4. Heteromeric Kv7.2/7.3 Channels Differentially Regulate Action Potential Initiation and Conduction in Neocortical Myelinated Axons | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols for Preparing Flupirtine Stock Solutions in DMSO for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flupirtine is a non-opioid analgesic with muscle relaxant and neuroprotective properties.[1][2] It functions as a selective neuronal potassium channel opener, primarily targeting Kv7 (KCNQ) channels.[1][3] This activation leads to neuronal hyperpolarization, which in turn reduces neuronal excitability and indirectly antagonizes NMDA receptor activity.[3] Due to its unique mechanism of action, this compound is a valuable tool in neuroscience research and drug development for studying pain pathways, neurodegenerative diseases, and conditions involving neuronal hyperexcitability.
These application notes provide detailed protocols for preparing this compound stock solutions in dimethyl sulfoxide (DMSO) for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable data.
Data Presentation
This compound Properties
| Property | Value | Source(s) |
| Molecular Formula | C15H17FN4O2 | |
| Molecular Weight | 304.32 g/mol | |
| Appearance | White to light yellow solid |
This compound Maleate Properties
| Property | Value | Source(s) |
| Molecular Formula | C15H17FN4O2 • C4H4O4 | |
| Molecular Weight | 420.39 g/mol | |
| Appearance | Crystalline solid |
Solubility in DMSO
| Compound | Solubility | Notes | Source(s) |
| This compound | 83.33 mg/mL (273.82 mM) | Ultrasonic may be needed. Use newly opened DMSO as it is hygroscopic. | |
| This compound Maleate | >20 mg/mL | - | |
| This compound Maleate | ~20 mg/mL | - | |
| This compound Maleate | 84 mg/mL (199.81 mM) | Use fresh DMSO as moisture can reduce solubility. | |
| This compound Maleate | 100 mg/mL (237.87 mM) | Ultrasonic may be needed. Use newly opened DMSO. | |
| This compound Maleate | Soluble to 100 mM | - |
Recommended Storage Conditions for Stock Solutions in DMSO
| Temperature | Duration | Light Conditions | Source(s) |
| -20°C | 1 month | Protect from light | |
| -80°C | 6 months | Protect from light |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 304.32 g/mol )
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Pre-weighing Preparation: In a chemical fume hood, carefully weigh out 3.04 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 100 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound. This will yield a final concentration of 100 mM.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes at room temperature. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Always protect the stock solution from light.
Protocol 2: Application of this compound to Cell Culture
Materials:
-
Prepared this compound stock solution in DMSO
-
Cultured cells in appropriate cell culture vessels
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile pipette tips
Procedure:
-
Thawing the Stock Solution: Remove one aliquot of the this compound stock solution from the freezer and thaw it at room temperature.
-
Preparing Working Solutions: It is recommended to perform serial dilutions of the DMSO stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: To prevent precipitation, it is best to first dilute the concentrated DMSO stock in a small volume of medium before adding it to the final culture volume.
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with 0.1% being preferable for most cell lines to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Calculating Dilutions:
-
For a final concentration of 10 µM this compound in 1 mL of medium, you would add 0.1 µL of the 100 mM stock solution.
-
To make this addition more accurate, first, create an intermediate dilution. For example, dilute the 100 mM stock 1:100 in cell culture medium to make a 1 mM working solution. Then, add 10 µL of the 1 mM working solution to 990 µL of medium to achieve a final concentration of 10 µM.
-
-
Cell Treatment: Gently add the final diluted this compound solution to your cell culture wells. Swirl the plate or vessel gently to ensure even distribution.
-
Incubation: Return the cells to the incubator and proceed with your experimental timeline. Typical treatment concentrations in cell culture range from 1 µM to 10 µM.
Mandatory Visualizations
Caption: Experimental workflow for this compound stock solution preparation and cell treatment.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
Measuring Apoptosis in Flupirtine-Treated Cells Using the TUNEL Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flupirtine, a centrally acting non-opioid analgesic, has demonstrated significant neuroprotective and anti-apoptotic properties.[1][2] Its mechanism of action involves the upregulation of the anti-apoptotic protein Bcl-2 and the activation of pro-survival signaling pathways, including the Akt and Erk pathways.[2] The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used and reliable method for detecting DNA fragmentation, a key hallmark of late-stage apoptosis.[3][4] This document provides a detailed protocol for utilizing the TUNEL assay to quantify apoptosis in cells treated with this compound, offering a valuable tool for research in neuroprotection, drug efficacy, and cellular biology.
Principle of the TUNEL Assay
The TUNEL assay is based on the enzymatic labeling of the 3'-hydroxyl (3'-OH) ends of DNA fragments that are generated during the apoptotic cascade. The enzyme Terminal deoxynucleotidyl transferase (TdT) catalyzes the addition of labeled deoxynucleotides (e.g., fluorescently tagged dUTPs) to these DNA ends. These labeled nucleotides can then be visualized and quantified using fluorescence microscopy, allowing for the identification and enumeration of apoptotic cells within a population.
This compound's Anti-Apoptotic Mechanism of Action
This compound exerts its anti-apoptotic effects through a multi-faceted mechanism. It is known to be a selective neuronal potassium channel opener (SNEPCO), which leads to neuronal hyperpolarization and stabilization of the resting membrane potential. This action indirectly antagonizes the N-methyl-D-aspartate (NMDA) receptor, reducing intracellular calcium influx that can trigger apoptotic pathways. Furthermore, this compound has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and the levels of the antioxidant glutathione. The activation of pro-survival signaling cascades, such as the Akt and Erk pathways, also contributes to its protective effects against apoptosis.
Data Presentation: Quantitative Analysis of Apoptosis
The following table summarizes representative quantitative data from studies investigating the anti-apoptotic effects of this compound in cultured cells using the TUNEL assay. This data can serve as a reference for expected outcomes and for designing experiments.
| Cell Line | Apoptotic Stimulus | This compound Concentration | Treatment Duration | % TUNEL-Positive Cells (Control) | % TUNEL-Positive Cells (this compound-Treated) | Reference |
| Human Retinal Pigment Epithelium (RPE) | Ischemia | 100 µM | 72 hours | ~65% | Significantly Reduced | IOVS |
| Rat Cortical Neurons | HIV-gp120 | 1 - 10 µg/mL | Pre-incubation | Not specified | Significantly Reduced | PubMed |
| Human Peripheral Blood Mononuclear Cells | Induced Apoptosis | 0.1 - 10 µg/mL | Pre-incubation | Not specified | Reduced to ~50% | PubMed |
Experimental Protocols
This section provides a detailed methodology for performing the TUNEL assay on this compound-treated cultured cells.
Materials and Reagents
-
This compound maleate salt
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS
-
TUNEL assay kit (fluorescent detection)
-
DNase I (for positive control)
-
Nuclease-free water
-
Mounting medium with a nuclear counterstain (e.g., DAPI)
-
Glass coverslips and microscope slides
-
Humidified chamber
-
Fluorescence microscope
Experimental Workflow
Figure 1. Experimental workflow for the TUNEL assay in this compound-treated cells.
Step-by-Step Protocol
1. Cell Culture and Treatment: a. Seed the cells of interest onto sterile glass coverslips in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment. b. Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they are well-attached. c. Treat the cells with the desired concentrations of this compound (e.g., 1-100 µM) for a predetermined duration (e.g., 24-72 hours). Include a vehicle-treated control group.
2. Induction of Apoptosis: a. Following this compound pre-treatment, induce apoptosis using a relevant stimulus for your cell type (e.g., serum starvation, treatment with a known apoptotic inducer like staurosporine, or exposure to oxidative stress). b. Include a non-apoptosis-induced control group.
3. Preparation of Controls: a. Negative Control: A sample of cells that has not been treated with the apoptotic inducer. b. Positive Control: A sample of cells that will be treated with DNase I to induce DNA strand breaks. After the fixation and permeabilization steps, incubate these cells with DNase I (1-10 U/mL) for 10-30 minutes at room temperature.
4. Fixation: a. Gently aspirate the culture medium from the wells. b. Wash the cells once with 1X PBS. c. Fix the cells by adding 4% PFA in PBS and incubating for 15-30 minutes at room temperature. d. Wash the cells three times with 1X PBS for 5 minutes each.
5. Permeabilization: a. Add 0.1% Triton X-100 in PBS to the fixed cells. b. Incubate for 10-15 minutes at room temperature. c. Wash the cells three times with 1X PBS for 5 minutes each.
6. TUNEL Reaction: a. Prepare the TUNEL reaction mixture according to the manufacturer's instructions of your specific kit. This typically involves mixing the TdT enzyme with a reaction buffer containing the fluorescently labeled dUTPs. b. Aspirate the PBS and add enough TUNEL reaction mixture to completely cover the cells on the coverslip. c. Incubate the plate in a humidified chamber at 37°C for 60 minutes, protected from light.
7. Visualization: a. Stop the reaction by washing the cells three times with 1X PBS for 5 minutes each. b. Mount the coverslips onto glass slides using a mounting medium that contains a nuclear counterstain, such as DAPI, to visualize all cell nuclei. c. Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and the nuclear counterstain.
8. Quantification: a. Capture multiple random images from each coverslip. b. Count the number of TUNEL-positive nuclei (e.g., green fluorescence) and the total number of nuclei (e.g., blue fluorescence from DAPI). c. Calculate the percentage of apoptotic cells for each treatment group: (Number of TUNEL-positive cells / Total number of cells) x 100.
Reagent and Buffer Concentrations
| Reagent | Concentration/Incubation Time |
| 4% Paraformaldehyde (PFA) | 15-30 minutes at room temperature |
| 0.1% Triton X-100 | 10-15 minutes at room temperature |
| DNase I (Positive Control) | 1-10 U/mL for 10-30 minutes at room temperature |
| TdT Labeling Reaction | 60 minutes at 37°C |
Signaling Pathway Diagram
Figure 2. Simplified signaling pathway of this compound's anti-apoptotic action.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Staining | Incomplete fixation or permeabilization. | Ensure optimal fixation and permeabilization times. Use freshly prepared buffers. |
| Non-specific antibody binding (if using indirect detection). | Include appropriate blocking steps. | |
| No or Weak Signal in Positive Control | Inactive DNase I. | Use a fresh aliquot of DNase I. |
| Inactive TdT enzyme. | Ensure proper storage and handling of the TUNEL kit reagents. | |
| Weak Signal in Apoptotic Samples | Apoptosis not induced effectively. | Optimize the concentration and duration of the apoptotic stimulus. |
| Loss of apoptotic cells during washing steps. | Be gentle during washing steps. Consider collecting and cytospinning supernatant to include detached apoptotic cells. | |
| Insufficient permeabilization. | Increase permeabilization time or Triton X-100 concentration slightly. |
Conclusion
The TUNEL assay is a robust and quantitative method for assessing apoptosis in cultured cells. When combined with treatment with this compound, this protocol allows for the effective evaluation of the compound's anti-apoptotic and cytoprotective properties. Careful optimization of experimental conditions and the inclusion of appropriate controls are crucial for obtaining reliable and reproducible results. These application notes provide a comprehensive framework for researchers to investigate the therapeutic potential of this compound in models of apoptosis-related diseases.
References
Application of Flupirtine in Creutzfeldt-Jakob Disease Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creutzfeldt-Jakob disease (CJD) is a fatal neurodegenerative disorder characterized by the accumulation of the misfolded prion protein, PrPSc, in the central nervous system. This accumulation triggers a cascade of events leading to synaptic dysfunction, neuronal apoptosis, and spongiform encephalopathy. Currently, there is no effective therapy for CJD. Flupirtine, a centrally acting, non-opioid analgesic, has emerged as a compound of interest in CJD research due to its demonstrated neuroprotective properties. This document provides detailed application notes and protocols for the use of this compound in in vitro and in vivo research models of CJD.
This compound has been shown to exert its neuroprotective effects through multiple mechanisms, including the upregulation of the anti-apoptotic protein Bcl-2, normalization of glutathione levels, and indirect antagonism of N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity.[1][2][3] These properties make it a valuable tool for investigating the cellular and molecular mechanisms of prion-induced neurodegeneration and for evaluating potential therapeutic strategies.
Data Presentation
In Vitro Efficacy of this compound against Prion Peptide-Induced Neurotoxicity
| Parameter | Cell Type | Prion Peptide (Concentration) | This compound Concentration | Observation | Reference |
| Cell Viability | Primary rat cortical neurons | PrP106-126 (50 µM) | 1-3 µg/mL | Significant reduction in neurotoxicity. At 50 µM, PrP106-126 caused a 32% reduction in cell viability over 9 days, which was significantly counteracted by this compound. | [1] |
| Cell Viability | Primary rat cortical neurons | PrP106-126 (>30 µM) | 10 µM (approx. 3 µg/mL) | Reduced neurotoxicity. | [4] |
| Glutathione (GSH) Levels | Primary rat cortical neurons | PrP106-126 (100 µM) | 1 µg/mL | Normalized GSH levels. PrP106-126 reduced GSH content by >70%, which was strongly blocked by this compound. | |
| Bcl-2 Protein Expression | Primary rat cortical neurons | PrP106-126 (100 µM) | 1 µg/mL | 2.5-fold increase in Bcl-2 protein level in the presence of PrP106-126 and this compound compared to PrP106-126 alone after 9 days. |
In Vivo and Clinical Data of this compound
| Model Type | Animal/Subject | Disease Model | This compound Dosage | Key Findings | Reference |
| Animal Model (Ischemia) | Mouse, Rat, Rabbit | Focal and global cerebral ischemia, retinal ischemia | 1-10 mg/kg | Demonstrated neuroprotective effects. | |
| Clinical Trial | Human (n=28) | Creutzfeldt-Jakob Disease | 3 x 200 mg/daily | Showed beneficial effects on cognitive function but no significant effect on survival. |
Experimental Protocols
In Vitro Model: Prion Peptide-Induced Neurotoxicity in Primary Neuronal Cultures
This protocol describes the induction of neurotoxicity in primary cortical neurons using the PrP106-126 peptide fragment, a well-established in vitro model for studying prion disease pathogenesis.
1. Preparation of Primary Cortical Neuron Cultures:
-
Dissect cerebral cortices from rat embryos (E14-E16).
-
Dissociate the tissue using trypsin and trituration.
-
Plate the cells on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Culture the neurons in Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin at 37°C in a humidified incubator with 5% CO2.
2. Induction of Neurotoxicity with PrP106-126:
-
After 5-7 days in culture, treat the neurons with PrP106-126 peptide.
-
Prepare a stock solution of PrP106-126 in sterile, nuclease-free water.
-
Add PrP106-126 to the culture medium to a final concentration of 50-100 µM to induce apoptosis.
3. This compound Treatment:
-
Prepare a stock solution of this compound maleate in sterile, nuclease-free water or DMSO.
-
Co-incubate the neurons with this compound at a final concentration of 1-10 µg/mL along with the PrP106-126 peptide.
4. Assessment of Neuroprotection:
a) Cell Viability Assay (MTT Assay):
- After the desired incubation period (e.g., 9 days), add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
- Incubate for 4 hours at 37°C.
- Remove the MTT solution and add DMSO to solubilize the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.
b) Glutathione (GSH) Assay:
- At the end of the treatment period, lyse the cells.
- Use a commercial GSH assay kit following the manufacturer's instructions. This typically involves a colorimetric reaction where GSH reacts with a chromogen, and the absorbance is measured at a specific wavelength (e.g., 412 nm).
- Normalize the GSH levels to the total protein concentration of the cell lysate.
c) Western Blot for Bcl-2 Expression:
- Lyse the cells in RIPA buffer containing protease inhibitors.
- Determine the protein concentration using a BCA assay.
- Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST.
- Incubate with a primary antibody against Bcl-2 overnight at 4°C.
- Wash and incubate with an HRP-conjugated secondary antibody.
- Visualize the bands using an ECL substrate and quantify the band intensity using densitometry software. Normalize to a loading control like β-actin.
In Vivo Model: Scrapie-Infected Mouse Model
1. Animal Model and Scrapie Infection:
-
Use a susceptible mouse strain such as C57BL/6.
-
Intracerebrally or intraperitoneally inoculate mice with a standardized scrapie strain (e.g., RML or 22L).
-
Include a control group inoculated with a normal brain homogenate.
2. This compound Administration:
-
Based on doses used in other neuroprotection models, a starting dose of 5-10 mg/kg of this compound can be used.
-
Administration can be performed via oral gavage or intraperitoneal injection. Oral administration is often preferred for long-term studies.
-
Begin treatment at a predefined time point post-infection (e.g., prophylactically or after the appearance of early clinical signs).
-
Administer this compound daily or on a regular schedule throughout the study.
-
A vehicle control group (receiving the same administration without this compound) is essential.
3. Assessment of Efficacy:
a) Clinical Scoring and Survival:
- Monitor the mice regularly (e.g., weekly) for the onset and progression of clinical signs of scrapie, such as ataxia, kyphosis, poor grooming, and weight loss. Use a standardized clinical scoring system.
- Record the survival time for each mouse.
b) Behavioral Testing (e.g., Rotarod Test for Motor Coordination):
- At regular intervals, assess motor coordination and balance using a rotarod apparatus.
- Train the mice on the rotarod for a set period before the first measurement.
- Record the latency to fall from the rotating rod.
c) Neuropathological Analysis:
- At the terminal stage of the disease or a predefined endpoint, perfuse the mice and collect the brains.
- Fix one hemisphere in formalin for paraffin embedding and freeze the other for biochemical analysis.
- Perform hematoxylin and eosin (H&E) staining on brain sections to assess spongiform changes.
- Conduct immunohistochemistry for PrPSc deposition and astrogliosis (GFAP staining).
- Quantify the degree of spongiform change and PrPSc deposition in specific brain regions.
Signaling Pathways and Experimental Workflows
Caption: Neuroprotective signaling pathway of this compound in prion disease models.
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Experimental workflow for in vivo evaluation of this compound.
References
- 1. Oral administration of repurposed drug targeting Cyp46A1 increases survival times of prion infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights from Therapeutic Studies for PrP Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of this compound in prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound partially prevents neuronal injury induced by prion protein fragment and lead acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Flupirtine's Effect on Muscle Spasticity in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spasticity, a debilitating motor disorder resulting from an upper motor neuron lesion, is characterized by a velocity-dependent increase in muscle tone and exaggerated tendon jerks.[1][2] It is a common complication of neurological conditions such as spinal cord injury (SCI), multiple sclerosis, stroke, and cerebral palsy.[1][3] The underlying pathophysiology involves a disruption of inhibitory signals in the spinal cord, leading to hyperexcitability of motor neurons.[2] Current therapeutic options often have limiting side effects, necessitating the exploration of novel treatment strategies.
Flupirtine is a centrally acting, non-opioid analgesic with significant muscle relaxant properties. Its unique mechanism of action as a selective neuronal potassium channel opener (SNEPCO) distinguishes it from traditional analgesics and muscle relaxants. By activating Kv7 (KCNQ) voltage-gated potassium channels, this compound hyperpolarizes the neuronal membrane, thereby reducing neuronal excitability and stabilizing the resting membrane potential. This mechanism suggests its potential as a therapeutic agent for managing muscle spasticity.
These application notes provide a comprehensive framework for evaluating the anti-spastic effects of this compound in established animal models, detailing the mechanism of action, protocols for inducing and measuring spasticity, and methods for data analysis and presentation.
This compound's Mechanism of Action in Neuronal Excitability
This compound's primary therapeutic effects stem from its ability to modulate neuronal excitability through multiple pathways.
-
Kv7 Channel Activation: this compound is a potent activator of the Kv7 (KCNQ2-5) family of voltage-gated potassium channels. Activation of these channels increases the outward flow of potassium ions (K+), leading to hyperpolarization of the neuronal cell membrane. This hyperpolarized state raises the threshold required to trigger an action potential, thus dampening neuronal hyperexcitability that contributes to spasticity.
-
Indirect NMDA Receptor Antagonism: The stabilization of the resting membrane potential by this compound enhances the voltage-dependent magnesium (Mg2+) block of the N-methyl-D-aspartate (NMDA) receptor channel. This indirect antagonism reduces the excitatory influx of calcium ions (Ca2+) and mitigates excitotoxic processes.
-
GABA-A Receptor Modulation: Studies have also shown that this compound can potentiate the action of the inhibitory neurotransmitter GABA at GABA-A receptors, particularly at extrasynaptic sites. This facilitation of inhibitory neurotransmission further contributes to its muscle relaxant and neuroprotective effects.
References
Application Notes and Protocols for High-Throughput Screening of Flupirtine-like Kv7 Channel Openers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flupirtine is a non-opioid analgesic that functions as a selective neuronal potassium channel opener, specifically targeting the Kv7 (KCNQ) family of voltage-gated potassium channels.[1] The activation of Kv7 channels, particularly the heteromeric Kv7.2/7.3 channels which are predominantly expressed in neurons, leads to an M-current that hyperpolarizes the neuronal membrane. This hyperpolarization increases the threshold for action potential firing, thereby reducing neuronal excitability. This mechanism is central to the analgesic, anticonvulsant, and muscle relaxant properties of this compound and related compounds.
The discovery of novel this compound-like compounds with improved efficacy and safety profiles is a significant goal in drug development. High-throughput screening (HTS) assays are essential tools in this endeavor, enabling the rapid evaluation of large compound libraries for their ability to modulate Kv7 channel activity. This document provides detailed application notes and protocols for two primary HTS methodologies: the fluorescence-based Thallium Flux Assay and Automated Patch-Clamp Electrophysiology.
Key High-Throughput Screening Assays
The identification of this compound-like compounds primarily relies on two robust HTS platforms that offer a balance of throughput, sensitivity, and physiological relevance.
-
Thallium Flux Assay: A fluorescence-based functional assay that uses thallium (Tl⁺) as a surrogate for potassium (K⁺). It is a cost-effective and high-throughput method for primary screening of large compound libraries.[2][3]
-
Automated Patch-Clamp (APC): An electrophysiology-based assay that provides detailed information on ion channel function with high fidelity. It is considered the gold standard for hit confirmation and characterization, offering insights into the mechanism of action of candidate compounds.[4][5]
Protocol 1: Fluorescence-Based Thallium Flux Assay
This protocol describes a no-wash, fluorescence-based assay for identifying activators of Kv7 channels in a high-throughput format (384-well plate). The assay is based on the principle that potassium channels are permeable to thallium ions.
Principle
Cells stably expressing the target Kv7 channel subtype (e.g., Kv7.2/7.3) are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™). In the basal state, the channels are mostly closed, and intracellular fluorescence is low. Upon stimulation that opens the channels (e.g., membrane depolarization with a high concentration of extracellular potassium), Tl⁺ flows into the cells down its electrochemical gradient. The binding of Tl⁺ to the intracellular dye results in a significant increase in fluorescence, which is proportional to the number of open channels. Compounds that enhance this fluorescence signal are identified as potential Kv7 channel openers.
Experimental Workflow: Thallium Flux Assay
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human Kv7 channel subtype of interest (e.g., Kv7.2/7.3).
-
Microplates: 384-well, black, clear-bottom, Poly-D-Lysine coated microplates.
-
Thallium Flux Assay Kit: e.g., FluxOR™ Potassium Ion Channel Assay Kit (Thermo Fisher Scientific) or similar, containing:
-
Thallium-sensitive dye (e.g., FluxOR™ AM ester)
-
Probenecid (anion-exchange inhibitor)
-
Thallium Sulfate (Tl₂SO₄) stock solution
-
Potassium Sulfate (K₂SO₄) stock solution
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Chloride-free buffer
-
-
DMSO: ACS grade, for compound dissolution.
-
Fluorescence Plate Reader: With automated liquid handling capabilities (e.g., FLIPR®, FlexStation®).
Detailed Protocol
Day 1: Cell Plating
-
Culture cells expressing the Kv7 channel of interest under standard conditions.
-
Harvest cells and determine cell density.
-
Seed the cells into 384-well Poly-D-Lysine coated plates at a density of 5,000-10,000 cells per well in 25 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
Day 2: Assay Execution
-
Prepare Loading Buffer:
-
Equilibrate all kit components to room temperature.
-
Prepare the loading buffer according to the manufacturer's instructions, typically containing the thallium-sensitive dye and probenecid in an assay buffer.
-
-
Dye Loading:
-
Remove the cell plates from the incubator.
-
Add 25 µL of the prepared Loading Buffer to each well (for a final volume of 50 µL).
-
Incubate the plates for 60-90 minutes at room temperature, protected from light.
-
-
Prepare Compound Plates:
-
Prepare serial dilutions of test compounds in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Include appropriate controls:
-
Vehicle Control: Assay buffer with DMSO.
-
Positive Control: A known Kv7 opener (e.g., Retigabine).
-
Negative Control: A known Kv7 blocker (e.g., XE991).
-
-
-
Prepare Stimulus Buffer:
-
Prepare a 5X stimulus buffer containing Tl₂SO₄ and K₂SO₄ in a chloride-free buffer.
-
The final concentrations in the well should be optimized for the specific cell line and channel subtype. A starting point is typically 1-3 mM Tl⁺ and 5-10 mM K⁺. The K⁺ is used to depolarize the membrane and open the voltage-gated Kv7 channels.
-
-
Run the Assay:
-
Place the cell plate and compound plate into the fluorescence plate reader.
-
Set the reader to record fluorescence (e.g., Ex: 488 nm, Em: 525 nm).
-
Record a baseline fluorescence for 10-30 seconds.
-
The instrument's liquid handler should then add the test compounds from the compound plate to the cell plate. Incubate for 10-30 minutes.
-
After incubation, add the 5X Stimulus Buffer to all wells.
-
Immediately begin kinetic fluorescence readings, capturing data every 1-2 seconds for 2-3 minutes.
-
Data Analysis
-
The rate of fluorescence increase over time corresponds to the rate of Tl⁺ influx.
-
Calculate the rate of influx or the maximal fluorescence signal for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the compound concentration to generate concentration-response curves and determine EC₅₀ values for active compounds (hits).
Protocol 2: Automated Patch-Clamp (APC) Electrophysiology
This protocol outlines a method for secondary screening and characterization of hit compounds from the primary screen using a high-throughput APC platform, such as the SyncroPatch 768PE.
Principle
APC provides a direct measure of ion channel currents by forming a giga-ohm seal between a single cell and a planar substrate. This technique allows for precise control of the cell's membrane potential and the application of voltage protocols to study the effects of compounds on channel gating properties, such as the voltage-dependence of activation. For Kv7 openers like this compound, the expected effect is a hyperpolarizing (leftward) shift in the voltage-dependence of activation (ΔV₅₀), meaning the channels open at more negative membrane potentials.
Experimental Workflow: Automated Patch-Clamp
Materials and Reagents
-
Cell Line: As in Protocol 1.
-
APC Platform: e.g., SyncroPatch 768PE (Nanion Technologies) or similar.
-
APC Consumables: Planar patch chips (e.g., single-hole or multi-hole medium resistance chips).
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 110 KF, 10 KCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with KOH).
-
-
Test Compounds: Hits identified from the primary screen.
Detailed Protocol
-
Cell Preparation:
-
Culture and harvest cells as previously described.
-
Prepare a single-cell suspension at a concentration of approximately 200,000 cells/mL in the external solution.
-
Incubate the cell suspension for up to 60 minutes at 15°C with gentle shaking to maintain cell viability before use.
-
-
Instrument Setup:
-
Prime the APC instrument with internal and external solutions according to the manufacturer's protocol.
-
Load the prepared cell suspension and compound plate into the instrument.
-
-
Automated Patching and Recording:
-
The instrument will automatically perform the following steps for each well in parallel:
-
Cell Trapping and Sealing: A single cell is captured on the patch hole, and a giga-ohm seal is formed.
-
Whole-Cell Formation: The cell membrane is ruptured to achieve the whole-cell patch-clamp configuration.
-
Quality Control: Only cells that meet predefined quality criteria (e.g., seal resistance > 500 MΩ, peak current > 500 pA) are used for the experiment.
-
-
-
Voltage Protocol and Compound Application:
-
Baseline Recording: Apply a voltage-step protocol to elicit Kv7 currents. A typical protocol involves holding the membrane at -80 mV and applying depolarizing steps (e.g., from -100 mV to +40 mV in 10 mV increments) to measure the current-voltage (I-V) relationship and determine the baseline voltage of half-maximal activation (V₅₀).
-
Compound Application: Perfuse the test compound at a specific concentration onto the cell.
-
Post-Compound Recording: Repeat the voltage-step protocol in the presence of the compound to measure its effect on the Kv7 current.
-
For concentration-response experiments, multiple concentrations of the compound are applied sequentially to the same cell.
-
-
Data Analysis:
-
Analyze the current traces to determine the peak current amplitude at each voltage step before and after compound application.
-
Construct conductance-voltage (G-V) curves by calculating conductance (G = I / (V - Vrev), where Vrev is the reversal potential for K⁺) and plotting it against the test voltage.
-
Fit the G-V curves with a Boltzmann function to determine the V₅₀ of activation.
-
The primary endpoint for an opener is the change in V₅₀ (ΔV₅₀ = V₅₀,compound - V₅₀,baseline). A negative ΔV₅₀ indicates activation.
-
Generate concentration-response curves for ΔV₅₀ to calculate the EC₅₀ for each compound.
-
Data Presentation: Comparative Pharmacology of Kv7 Openers
The following table summarizes the pharmacological data for this compound and other key Kv7 channel modulators, providing a basis for comparison of newly identified compounds.
| Compound | Target Channel | Assay Type | Parameter | Value | Reference |
| This compound | Kv7.2/7.3 | Electrophysiology | EC₅₀ | ~5 µM | |
| Kv7.2/7.3 | Thallium Flux | EC₅₀ | 0.92 µM | ||
| Kv7.2 | APC (ΔV₅₀) | Shift at 5 µM | Significant | ||
| Retigabine | Kv7.2/7.3 | Thallium Flux | EC₅₀ | ~0.15 µM | |
| Kv7.2/7.3 | Electrophysiology | EC₅₀ | ~1.7 µM | ||
| Kv7.4 | Thallium Flux | EC₅₀ | 5.90 µM | ||
| Kv7.5 | Thallium Flux | EC₅₀ | 3.45 µM | ||
| Azetukalner (XEN1101) | Kv7.2/7.3 | Patch-Clamp | EC₅₀ | 27 nM | |
| Kv7.3/7.5 | Patch-Clamp | EC₅₀ | 94 nM |
Signaling Pathway Visualization
Mechanism of Action of this compound-like Compounds
This compound and its analogs act directly on the Kv7 channel protein. The binding site for many Kv7 openers, including this compound and Retigabine, is located in the pore domain, involving a critical tryptophan residue in the S5 transmembrane segment. This interaction stabilizes the open state of the channel, leading to the following sequence of events:
-
Channel Opening: The compound binds to the Kv7 channel, increasing its open probability at subthreshold membrane potentials.
-
K⁺ Efflux: The open channel allows for an increased efflux of potassium ions (K⁺) out of the neuron.
-
Hyperpolarization: The outward flow of positive charge makes the resting membrane potential more negative (hyperpolarization).
-
Reduced Excitability: The hyperpolarized membrane is further from the threshold required to fire an action potential, thus reducing neuronal excitability and suppressing repetitive firing.
This detailed guide provides the necessary framework for establishing and executing high-throughput screening campaigns to identify and characterize novel this compound-like Kv7 channel modulators. By combining the strengths of fluorescence-based primary screening and electrophysiological hit confirmation, researchers can efficiently advance promising compounds toward further preclinical development.
References
- 1. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of an Automated Screen for Kv7.2 Potassium Channels and Discovery of a New Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Improving Flupirtine Solubility for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Flupirtine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of this compound for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (maleate) not dissolving in aqueous buffers like PBS?
A1: this compound base is poorly soluble in water. The maleate salt of this compound is used to improve its aqueous solubility; however, it is still considered sparingly soluble in aqueous buffers.[1][2] Its solubility is pH-dependent due to its basic nature (pKa ≈ 7.5).[3] At neutral or near-neutral pH, such as in Phosphate-Buffered Saline (PBS) at pH 7.2-7.4, the solubility of this compound maleate is limited, which can lead to difficulties in preparing solutions at the desired concentrations for in vivo experiments.
Q2: What are the recommended solvents for preparing a this compound stock solution?
A2: For preparing a concentrated stock solution, organic solvents are recommended. This compound maleate is soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2] It is important to note that these stock solutions will need to be further diluted in an appropriate aqueous vehicle for in vivo administration, and the final concentration of the organic solvent should be kept to a minimum to avoid toxicity.
Q3: What is the maximum tolerated concentration of DMSO for in vivo studies in rodents?
A3: The final concentration of DMSO in the administered formulation should be kept as low as possible. For intraperitoneal (IP) injections in mice, it is generally recommended to keep the DMSO concentration below 10% (v/v), and ideally below 5%, to avoid inflammatory responses and other toxic effects. Always include a vehicle-only control group in your experiments to account for any effects of the solvent.
Q4: Can I heat the solution to improve solubility?
A4: Gentle warming can aid in the dissolution of this compound maleate. However, prolonged exposure to high temperatures should be avoided as it may lead to degradation of the compound. If you choose to warm the solution, do so carefully and monitor for any changes in color or clarity that might indicate degradation. The stability of this compound in aqueous solutions can be a concern, and it is recommended to prepare fresh solutions for each experiment.
Q5: Are there alternative methods to improve the aqueous solubility of this compound for in vivo use?
A5: Yes, several formulation strategies can be employed to enhance the aqueous solubility of this compound for in vivo studies. These include the use of co-solvents, cyclodextrins, and nanosuspensions. Each of these methods is detailed in the experimental protocols section below.
Quantitative Data: this compound Maleate Solubility
The following tables summarize the solubility of this compound maleate in various solvents and buffer systems.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | > 20 mg/mL | |
| Soluble to 100 mM | ||
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Ethanol | Soluble to 10 mM | |
| Water | Sparingly soluble |
| Aqueous Buffer System | pH | Approximate Solubility | Reference |
| 1:1 DMF:PBS | 7.2 | ~0.5 mg/mL | |
| Phosphate Buffer | 6.8 | Used for dissolution studies of nanosuspensions | |
| Phosphate Buffer | 3.36 | Used as a mobile phase component in HPLC, suggesting some solubility |
Note: Comprehensive data on this compound maleate solubility across a wide range of pH values in common biological buffers is limited in publicly available literature. The provided data is based on available information and may vary depending on the specific experimental conditions.
Experimental Protocols
Here are detailed methodologies for preparing this compound maleate solutions for in vivo studies using different solubility enhancement techniques.
Protocol 1: Co-solvent Formulation for Intraperitoneal (IP) Injection
This protocol utilizes a co-solvent system of DMSO and saline to achieve a suitable concentration for IP injection in rodents.
Materials:
-
This compound maleate powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Sterile 0.9% Saline solution
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh the required amount of this compound maleate powder and place it in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound maleate in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Dilute to Final Dosing Solution:
-
On the day of the experiment, dilute the stock solution with sterile 0.9% saline to the final desired concentration.
-
Crucially, add the DMSO stock solution dropwise to the vigorously vortexing saline. This rapid mixing helps to prevent precipitation of the drug.
-
Ensure the final concentration of DMSO is below 10% (v/v). For example, to prepare a 1 mg/mL dosing solution with 10% DMSO, you would mix 100 µL of the 10 mg/mL DMSO stock with 900 µL of sterile saline.
-
-
Final Preparation and Administration:
-
Visually inspect the final solution for any signs of precipitation. If precipitation is observed, consider further dilution or an alternative formulation strategy.
-
Administer the solution to the animals immediately after preparation. Do not store the diluted aqueous solution.
-
Protocol 2: Cyclodextrin-Based Formulation for Intravenous (IV) Injection
This protocol uses 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex with this compound, enhancing its aqueous solubility for IV administration.
Materials:
-
This compound maleate powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile, low-endotoxin
-
Sterile Water for Injection (WFI)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare the HP-β-CD Solution:
-
In a sterile vial, dissolve the required amount of HP-β-CD in Sterile WFI. A common concentration for HP-β-CD is 20-40% (w/v). For example, to make a 30% solution, dissolve 3 g of HP-β-CD in a final volume of 10 mL of WFI.
-
-
Form the Inclusion Complex:
-
Slowly add the this compound maleate powder to the HP-β-CD solution while stirring continuously.
-
The molar ratio of this compound to HP-β-CD can be optimized, but a starting point of 1:1 or 1:2 is common.
-
Allow the mixture to stir at room temperature for at least 24 hours to ensure maximum complexation. The vial should be sealed to prevent contamination.
-
-
Final Preparation and Administration:
-
After the stirring period, visually inspect the solution for any undissolved particles.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a new sterile vial.
-
This solution can then be administered intravenously. It is advisable to conduct a small pilot study to ensure the tolerability of the formulation in the animal model.
-
Protocol 3: Nanosuspension Formulation for Oral Gavage
This protocol describes the preparation of a this compound nanosuspension using a precipitation method, suitable for oral administration in rodents.
Materials:
-
This compound maleate powder
-
Methanol
-
Poloxamer 188 or Polyvinylpyrrolidone (PVP K30)
-
Tween 80
-
Deionized water
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Organic Phase:
-
Dissolve this compound maleate in methanol at room temperature to create a saturated solution.
-
-
Prepare the Aqueous Phase:
-
In a separate beaker, dissolve the stabilizers in deionized water. For example, a combination of Poloxamer and PVP K30 can be effective. A common starting concentration is 0.5% (w/v) for each stabilizer. Tween 80 can also be added at a low concentration (e.g., 0.1% v/v) to improve wetting.
-
-
Precipitation:
-
While vigorously stirring the aqueous phase, slowly inject the organic phase (this compound in methanol) into the aqueous phase using a syringe with a fine needle. The rapid change in solvent polarity will cause the this compound to precipitate as nanoparticles.
-
-
Solvent Evaporation and Final Suspension:
-
Continue stirring the suspension at room temperature for several hours to allow the methanol to evaporate completely.
-
The resulting nanosuspension can be administered via oral gavage. The particle size and stability of the nanosuspension should be characterized prior to in vivo use.
-
Troubleshooting Guide
Issue 1: My this compound maleate precipitates out of solution when I dilute my DMSO stock with an aqueous buffer.
-
Cause: This is a common issue known as "crashing out." DMSO is a strong organic solvent that can dissolve high concentrations of hydrophobic compounds. When this solution is diluted with an aqueous buffer, the solvent polarity changes drastically, and the drug's solubility decreases sharply, leading to precipitation.
-
Solutions:
-
Slower Addition and Vigorous Mixing: Add the DMSO stock solution very slowly (dropwise) to the aqueous buffer while the buffer is being vigorously vortexed or stirred. This promotes rapid dispersion and can prevent localized high concentrations that trigger precipitation.
-
Lower the Final Concentration: If precipitation persists, you may need to lower the final concentration of this compound in your dosing solution.
-
Use an Intermediate Dilution Step: Try a two-step dilution. First, dilute the DMSO stock with a smaller volume of the aqueous buffer, then add this intermediate solution to the remaining buffer.
-
Consider a Different Formulation: If you require a higher concentration, a co-solvent system with DMSO alone may not be suitable. Consider using the cyclodextrin or nanosuspension protocols described above.
-
Issue 2: My this compound solution appears cloudy or forms a precipitate over time.
-
Cause: this compound maleate solutions in aqueous buffers can be unstable, especially at neutral or alkaline pH. The compound may be degrading or precipitating out of the supersaturated solution over time.
-
Solutions:
-
Prepare Fresh Solutions: It is highly recommended to prepare this compound solutions fresh on the day of the experiment and use them immediately.
-
Adjust the pH: Depending on the route of administration and tolerability, slightly acidifying the buffer might improve solubility and stability. However, this must be carefully considered for in vivo applications to avoid irritation or physiological disturbances.
-
Store Stock Solutions Properly: Store concentrated DMSO stock solutions at -20°C or -80°C in airtight, light-protected vials. Allow the stock solution to come to room temperature before opening to prevent condensation, which can affect the concentration.
-
Issue 3: I am observing unexpected toxicity or adverse effects in my animals.
-
Cause: This could be due to the toxicity of the vehicle (e.g., high concentration of DMSO) or the drug itself at the administered dose.
-
Solutions:
-
Vehicle Control Group: Always include a control group that receives the same vehicle (e.g., 10% DMSO in saline) without the drug. This will help you differentiate between vehicle-induced and drug-induced effects.
-
Reduce Solvent Concentration: If the vehicle control group shows adverse effects, reduce the concentration of the organic solvent in your formulation.
-
Dose-Response Study: Perform a dose-response study to determine the optimal therapeutic dose with minimal side effects.
-
Alternative Formulation: Consider a more biocompatible formulation, such as a cyclodextrin-based solution or a nanosuspension, which can reduce the need for harsh organic solvents.
-
Visualizations
This compound's Mechanism of Action
References
Addressing Flupirtine metabolite interference in analytical assays
Welcome to the technical support center for addressing analytical challenges related to flupirtine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interferences in analytical assays and to offer robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolic pathways of this compound?
This compound undergoes extensive metabolism in the liver. The two primary pathways are:
-
Hydrolysis and Acetylation: The carbamate group of this compound is hydrolyzed, followed by N-acetylation to form its main active metabolite, D-13223.[1][2][3][4] This metabolite retains 20-30% of the analgesic activity of the parent compound.[2]
-
Oxidation and Conjugation: this compound can be oxidized to form reactive quinone diimine intermediates. These are then conjugated with glutathione and further processed to form stable mercapturic acid derivatives (e.g., M-424 and M-466). Additionally, both this compound and its acetylated metabolite D-13223 can undergo direct N-glucuronidation.
Q2: What is the primary active metabolite of this compound and what is its significance?
The primary active metabolite of this compound is the N-acetylated form, known as D-13223. It is significant because it is pharmacologically active, retaining a portion of the parent drug's analgesic effect. In pharmacokinetic studies, the exposure (AUC) to D-13223 can be nearly as high as that of this compound itself, making it a crucial analyte to consider in both efficacy and safety assessments.
Q3: How can this compound metabolites theoretically interfere with analytical assays?
This compound metabolites can potentially interfere with analytical assays in several ways:
-
Immunoassay Cross-Reactivity: Metabolites, particularly D-13223 which shares a core structure with this compound, may bind to antibodies used in immunoassays designed to detect other compounds. This is a common issue with immunoassays due to their reliance on antibody-antigen recognition, which is not always perfectly specific.
-
Chromatographic Co-elution: In HPLC or LC-MS methods, metabolites might have similar retention times to other analytes of interest, leading to overlapping peaks and inaccurate quantification if the detection method is not sufficiently specific (e.g., UV detection at a single wavelength).
-
Mass Spectrometry Isobaric Interference: Metabolites may have the same nominal mass as other target analytes, causing interference in mass spectrometry-based assays if not adequately resolved chromatographically or by using high-resolution mass spectrometry.
Q4: Are there specific, documented cases of this compound metabolites causing interference in common analytical assays?
While the potential for interference exists, the publicly available scientific literature does not contain widespread, specific reports of this compound or its metabolites causing clinically significant interference in common analytical assays for other drugs (e.g., drugs of abuse screens). Most of the literature focuses on developing specific and validated methods for the quantification of this compound and its own metabolites. However, the lack of published reports does not eliminate the possibility of interference, especially with less specific or laboratory-developed tests.
Troubleshooting Guides
Issue 1: Unexpected Positive Result in an Immunoassay
You are analyzing a patient sample known to contain this compound and you observe an unexpected positive result in an immunoassay for another drug.
Possible Cause: Cross-reactivity of a this compound metabolite with the assay antibodies.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected immunoassay result.
Recommended Actions:
-
Confirmation Testing: The gold standard for investigating a suspected false-positive immunoassay result is to re-analyze the sample using a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Spike and Recovery Experiment: To directly test for cross-reactivity, obtain a drug-free urine or plasma sample and spike it with known concentrations of this compound and its primary metabolite, D-13223. Analyze the spiked samples using the immunoassay . A positive result will confirm cross-reactivity.
-
Consult Manufacturer's Data: Review the package insert for the immunoassay, as manufacturers often provide a list of compounds that have been tested for cross-reactivity.
Issue 2: Inaccurate Quantification in a Chromatographic Assay (HPLC-UV/Fluorescence)
You are quantifying an analyte in a sample containing this compound, and the peak shape is poor, or the result is unexpectedly high.
Possible Cause: Co-elution of a this compound metabolite with your analyte of interest.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for chromatographic interference.
Recommended Actions:
-
Method Specificity Check: Inject a pure standard of this compound and D-13223 into your chromatography system using your current method to determine their retention times. This will confirm if there is a potential for co-elution with your analyte.
-
Optimize Separation: If co-elution is likely, modify your chromatographic method. Adjusting the mobile phase gradient, changing the pH, or using a column with a different stationary phase can alter the retention times and achieve separation.
-
Use a More Specific Detector: If using a UV detector, consider using a diode array detector (DAD) to check for peak purity. The most robust solution is to switch to a mass spectrometer, which can distinguish between compounds based on their mass-to-charge ratio, even if they co-elute.
Data Presentation
Table 1: Properties of this compound and its Major Active Metabolite
| Compound | Molar Mass ( g/mol ) | Key Metabolic Pathways | Pharmacological Activity |
| This compound | 304.325 | Hydrolysis, Oxidation, Glucuronidation | Analgesic, Muscle Relaxant |
| D-13223 | 310.75 | Glucuronidation, Further Oxidation | Analgesic (20-30% of this compound) |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis for Removal of Glucuronide Conjugates
Glucuronidated metabolites can sometimes interfere with assays or may need to be cleaved to measure total drug concentration. Enzymatic hydrolysis using β-glucuronidase is a common sample pre-treatment step.
Objective: To cleave glucuronide moieties from this compound and its metabolites in a biological sample (urine or plasma).
Materials:
-
Biological sample (e.g., 500 µL of urine)
-
β-glucuronidase from E. coli or Helix pomatia
-
Phosphate or acetate buffer (pH adjusted according to enzyme specifications, typically pH 5.0-6.8)
-
Incubator or water bath
Procedure:
-
To 500 µL of the sample, add 250 µL of buffer.
-
Add a specified activity of β-glucuronidase (e.g., 2500 units). The exact amount should be optimized for the specific application.
-
Vortex the mixture gently.
-
Incubate the sample at a specified temperature (typically 37°C or 55°C) for a duration of 2 to 18 hours. Incubation time and temperature depend on the enzyme source and must be optimized.
-
After incubation, stop the reaction by adding a strong acid or by proceeding directly to a sample extraction step (e.g., protein precipitation or liquid-liquid extraction).
-
The sample is now ready for analysis. The concentrations of this compound and D-13223 will represent the sum of the free and conjugated forms.
Protocol 2: Generic LC-MS/MS Method for Specific Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for accurately quantifying this compound and its metabolites without interference.
Objective: To simultaneously quantify this compound and D-13223 in human plasma.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of this compound).
-
Add 1 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
This compound: Q1 -> Q3 (e.g., m/z 305.1 -> 259.1)
-
D-13223: Q1 -> Q3 (e.g., m/z 347.1 -> 259.1)
-
Internal Standard: Q1 -> Q3 (specific to the IS used)
-
-
Table 2: Example LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 305.1 | 259.1 |
| D-13223 | 347.1 | 259.1 |
Note: The exact m/z values should be optimized on the specific instrument being used.
Visualizations
Caption: Metabolic pathways of this compound.
References
- 1. Metabolic activation and analgesic effect of this compound in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. Investigation of the in vitro metabolism of the analgesic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Flupirtine Concentration for In Vitro Neuroprotection Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing flupirtine concentration for in vitro neuroprotection assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in in vitro neuroprotection assays?
A1: For initial screening, a broad concentration range is recommended to establish a dose-response relationship. A common starting point is from 0.01 µM to 100 µM. However, literature suggests that the neuroprotective effects of this compound are often observed in the lower micromolar range. For instance, concentrations between 0.1 and 10 µg/mL have been shown to be effective in protecting rat cortical neurons.[1] Another study indicated neuroprotection at 10 µM in primary cortical cells from rat embryos.[2]
Q2: How do I determine the optimal neuroprotective concentration of this compound while avoiding cytotoxicity?
A2: Determining the optimal concentration requires a two-pronged approach:
-
Toxicity Assay: First, assess the cytotoxicity of this compound alone on your chosen neuronal cell line. This will help you identify the maximum non-toxic concentration. High doses of this compound (e.g., 1 and 10 mM) have been shown to reduce the growth of U373 MG cells.[3][4]
-
Neuroprotection Assay: Pre-treat your neuronal cells with a range of non-toxic this compound concentrations before inducing neurotoxicity with a relevant stressor (e.g., glutamate, β-amyloid, or oxygen-glucose deprivation). The concentration that provides the highest level of cell viability is your optimal neuroprotective dose.
Q3: What are some common neuronal cell lines used for this compound neuroprotection studies?
A3: The choice of cell line often depends on the specific neurodegenerative condition being modeled. Commonly used cell lines include:
-
Primary Cortical Neurons: These provide a more physiologically relevant model for general neuroprotection studies.[2]
-
SH-SY5Y (Human Neuroblastoma): Frequently used for modeling neurodegenerative diseases like Parkinson's and Alzheimer's.
-
PC12 (Rat Pheochromocytoma): Often employed in studies related to neurotrophic factors and Parkinson's disease. This compound has been shown to protect PC12 cells from L-glutamate toxicity.
-
U373 MG (Human Glioblastoma): Has been used to study the effects of this compound on malignant glioma cells.
-
Organotypic Hippocampal Slice Cultures: These cultures have been used to investigate the neuroprotective potential of this compound against various insults.
Q4: What are the solubility characteristics of this compound for in vitro use?
A4: this compound maleate is soluble in organic solvents like DMSO and ethanol. It is sparingly soluble in aqueous buffers. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is recommended to first dissolve this compound in DMF for maximum solubility in aqueous buffers.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or "edge effects" in the microplate. | - Ensure a homogenous cell suspension before seeding. - Use a multichannel pipette for consistency. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No neuroprotective effect observed | - this compound concentration is too low. - The neurotoxic insult is too severe. - The timing of this compound pre-incubation is not optimal. | - Perform a dose-response experiment with a wider range of this compound concentrations. - Titrate the concentration of the neurotoxic agent to achieve ~50% cell death. - Optimize the pre-incubation time with this compound before adding the neurotoxin. |
| Unexpected cytotoxicity with this compound treatment | - this compound concentration is too high. - The cell line is particularly sensitive to this compound. - Solvent (e.g., DMSO) concentration is too high. | - Perform a toxicity assay to determine the maximum non-toxic concentration for your specific cell line. - Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5%). |
| High background in cell viability assays (e.g., MTT, LDH) | - Contamination (bacterial or fungal). - this compound may interfere with the assay reagents. | - Visually inspect cells for contamination before performing the assay. - Run a control with this compound in cell-free medium to check for direct interference with the assay. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in In Vitro Neuroprotection Assays
| Cell Type | Neurotoxic Insult | Effective this compound Concentration | Outcome |
| Rat Cortical Neurons | HIV-gp120 | 1 - 10 µg/mL | Protection against apoptosis. |
| Rat Cortical Neurons | PrPSc or PrP106-126 | > 1 µg/mL | Potent cytoprotective effect. |
| Rat Embryonic Primary Cortical Cells | PrPSc and Lead Acetate | 10 µM | Reduced neurotoxicity. |
| Rat Embryonic Cortical Neurons | Aβ25-35 (1 µM) | 1 and 5 µg/mL | Significant increase in cell viability. |
| Rat Organotypic Hippocampal Slices | Serum Withdrawal | 0.01 - 10 µM (IC50 = 0.7 µM) | Dose-dependent prevention of neuronal death. |
| Rat Pheochromocytoma PC12 Cells | L-glutamate (10 mM) | 10 µM | Markedly decreased necrotic cell death. |
| U373 Malignant Glioma Cells | N/A (Growth Inhibition) | 0.001 - 10 mM (GI50 = 0.47 mM) | Significant reduction in cell growth at high doses. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
Neuronal cells
-
96-well culture plates
-
This compound stock solution (in DMSO)
-
Neurotoxic agent (e.g., glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Add the neurotoxic agent to the appropriate wells and incubate for the desired time (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells into the culture medium.
Materials:
-
Neuronal cells
-
96-well culture plates
-
This compound stock solution (in DMSO)
-
Neurotoxic agent (e.g., glutamate)
-
LDH assay kit (or individual reagents: NADH, sodium pyruvate)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. A common method involves measuring the decrease in NADH absorbance at 340 nm as it is converted to NAD+.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 340 nm for kinetic assays or ~490 nm for colorimetric endpoint assays) using a microplate reader.
Signaling Pathways and Experimental Workflows
This compound's Neuroprotective Signaling Pathway
This compound exerts its neuroprotective effects through multiple mechanisms, primarily by acting as an indirect NMDA receptor antagonist and an opener of Kv7 potassium channels. This leads to the stabilization of the neuronal membrane potential and a reduction in calcium influx, which in turn inhibits downstream apoptotic pathways.
Caption: this compound's neuroprotective signaling pathway.
Experimental Workflow for Optimizing this compound Concentration
This workflow outlines the steps for determining the optimal concentration of this compound for neuroprotection in an in vitro assay.
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Logic for No Neuroprotective Effect
This diagram illustrates a logical sequence for troubleshooting experiments where no neuroprotective effect of this compound is observed.
Caption: Troubleshooting logic for neuroprotection assays.
References
- 1. This compound protects both neuronal cells and lymphocytes against induced apoptosis in vitro: implications for treatment of AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound partially prevents neuronal injury induced by prion protein fragment and lead acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on the growth and viability of U373 malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting Flupirtine instability in long-term cell culture experiments
Technical Support Center: Flupirtine in Cell Culture
Welcome to the technical support center for the use of this compound in cell culture experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound is a centrally acting, non-opioid analgesic that functions as a selective neuronal potassium channel opener (SNEPCO).[1][2] Its primary mechanism involves the activation of the Kv7 (KCNQ) family of voltage-gated potassium channels.[1][3] This activation leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane and a reduction in cellular excitability. Additionally, this compound exhibits indirect N-methyl-D-aspartate (NMDA) receptor antagonism and has been shown to upregulate the anti-apoptotic protein Bcl-2 and the intracellular antioxidant glutathione (GSH).
Q2: What are the common applications of this compound in cell culture research?
A2: In a research context, this compound is widely used to investigate:
-
Neuroprotection: Protecting neuronal cells from apoptosis induced by excitotoxicity or agents like PrP106-126, the prion protein fragment.
-
Apoptosis Pathways: Studying its anti-apoptotic effects through the upregulation of Bcl-2 and glutathione.
-
Ion Channel Modulation: As a specific activator of Kv7 channels to study their role in cellular excitability and signaling.
-
Pain and Analgesia Models: Investigating its analgesic mechanisms at a cellular level.
Q3: How should I prepare and store this compound for cell culture experiments?
A3: this compound maleate is sparingly soluble in aqueous solutions but is readily soluble in organic solvents like DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO. This stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, the DMSO stock should be diluted directly into pre-warmed culture medium to the final working concentration immediately before use.
Q4: Why is this compound considered unstable in long-term cell culture?
A4: this compound's instability in aqueous culture medium is primarily due to its chemical structure. As a carbamate, it contains ester and amide linkages that are susceptible to hydrolytic degradation at physiological pH and temperature (37°C). Forced degradation studies have shown that this compound is unstable under acidic, basic, and oxidative conditions, all of which can occur in a cell culture environment over time. This degradation leads to a decrease in the effective concentration of the active compound, impacting experimental reproducibility.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments with this compound.
Issue 1: I observe a loss of this compound's expected biological effect over several days.
-
Possible Cause: Chemical degradation of this compound in the aqueous culture medium at 37°C. The half-life of this compound in physiological conditions can be limited.
-
Solution: Implement a regular media replacement schedule. For multi-day experiments, it is critical to replace the old medium with fresh medium containing newly diluted this compound every 24 to 48 hours. This ensures a consistent and effective concentration of the compound throughout the experiment.
Issue 2: A precipitate forms in my culture flasks after adding this compound.
-
Possible Cause 1: The final concentration of this compound exceeds its solubility limit in the cell culture medium. This compound maleate has low aqueous solubility (approx. 0.5 mg/mL in a 1:1 DMF:PBS solution).
-
Solution 1: Perform a solubility test. Prepare serial dilutions of this compound in your specific cell culture medium and incubate at 37°C for a few hours. Visually inspect for the highest concentration that remains clear. Ensure your experimental concentration is below this limit.
-
Possible Cause 2: The final concentration of the solvent (e.g., DMSO) is too high, causing cellular stress or interacting with media components.
-
Solution 2: Ensure the final DMSO concentration in the culture medium is non-toxic for your specific cell line, typically ≤0.5%, and ideally below 0.1%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent-induced effects.
-
Possible Cause 3: "Solvent shock" from improper dilution technique. Adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous medium can cause localized precipitation.
-
Solution 3: Use a stepwise dilution method. First, dilute the DMSO stock in a small volume of pre-warmed medium, mix gently, and then add this intermediate dilution to the final culture volume.
Logical Troubleshooting Workflow
This diagram outlines a step-by-step process for diagnosing and resolving this compound instability issues.
Caption: A logical workflow for troubleshooting common this compound issues.
Data Presentation
Table 1: this compound Maleate Properties and Recommended Handling
| Parameter | Value / Recommendation | Reference |
| Molecular Formula | C₁₅H₁₇FN₄O₂ ⋅ C₄H₄O₄ | |
| Molecular Weight | 420.4 g/mol | |
| Appearance | Crystalline solid | |
| Solubility in DMSO | ≥17.55 mg/mL to 100 mM | |
| Solubility in Ethanol | ~10 mM | |
| Aqueous Solubility | Sparingly soluble; ~0.5 mg/mL in 1:1 DMF:PBS | |
| Stock Solution Solvent | DMSO | |
| Stock Solution Storage | -20°C, desiccated | |
| Aqueous Solution Stability | Not recommended for storage > 1 day | |
| Typical in vitro Conc. | 1 µM - 30 µM | |
| Final DMSO Conc. Limit | ≤0.5% (cell line dependent) |
Experimental Protocols
Protocol 1: Preparation of this compound Maleate Stock Solution
-
Objective: To prepare a sterile, high-concentration stock solution of this compound for cell culture use.
-
Materials:
-
This compound maleate powder (FW: 420.4 g/mol )
-
Sterile, anhydrous DMSO
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound maleate powder.
-
To make a 100 mM stock solution, dissolve 42.04 mg of this compound maleate in 1 mL of sterile DMSO.
-
Vortex gently until the powder is completely dissolved. The solution should be clear.
-
Dispense into small, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Label the tubes clearly with the compound name, concentration, and date.
-
Store the aliquots at -20°C for routine use or -80°C for long-term storage.
-
Protocol 2: Long-Term this compound Treatment of Adherent Cells
-
Objective: To maintain a consistent concentration of this compound in a long-term (e.g., 72+ hours) experiment with adherent cells.
-
Materials:
-
Cultured cells in multi-well plates or flasks
-
Complete cell culture medium, pre-warmed to 37°C
-
100 mM this compound stock solution in DMSO
-
Vehicle control (sterile DMSO)
-
-
Procedure:
-
Day 0: Seed cells at a density that will not result in over-confluence by the end of the experiment. Allow cells to adhere overnight.
-
Day 1 (Initial Treatment):
-
For each well to be treated, calculate the volume of this compound stock needed. Example: For a 10 µM final concentration in 2 mL of medium, add 0.2 µL of the 100 mM stock.
-
Prepare the treatment medium by diluting the this compound stock (or DMSO for vehicle controls) into fresh, pre-warmed medium. Mix gently.
-
Aspirate the old medium from the cells and replace it with the appropriate treatment or vehicle medium.
-
-
Day 3, 5, etc. (Media Change):
-
Repeat the process from Day 1, Step 2. Prepare fresh treatment and vehicle media.
-
Aspirate the spent medium from the cells and replace it with the freshly prepared medium.
-
-
Visualizing the Experimental Workflow
Caption: Workflow for long-term cell culture experiments with this compound.
Signaling Pathway Visualization
Neuroprotective Mechanism of this compound
This compound's neuroprotective effects are mediated through a multi-faceted signaling pathway that enhances cell survival mechanisms.
References
Technical Support Center: Mitigating Flupirtine-Induced Hepatotoxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mitigation of flupirtine-induced hepatotoxicity in animal models. Given the limited number of established in vivo models for this compound-induced liver injury, this guide provides protocols and troubleshooting advice based on the known mechanisms of this compound toxicity and established methodologies for other forms of drug-induced liver injury (DILI).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced hepatotoxicity?
A1: The hepatotoxicity of this compound is thought to be initiated by its metabolic activation into reactive quinone diimine intermediates.[1] These reactive metabolites can lead to cellular damage through oxidative stress and the formation of protein adducts. Additionally, there is evidence suggesting an immune-mediated component to the liver injury, potentially involving a hapten mechanism where the reactive metabolites bind to cellular proteins, triggering an immune response.[2] Histopathological findings in human cases often show extensive perivenular necrosis with a mild to moderate lymphocytic infiltrate, which supports the possibility of an immune-mediated toxicity.[2][3][4]
Q2: Why is it difficult to establish a reproducible animal model of this compound-induced hepatotoxicity?
A2: Establishing a reproducible animal model for idiosyncratic drug-induced liver injury (iDILI), like that caused by this compound, is challenging. Unlike direct hepatotoxins that cause predictable, dose-dependent liver damage, iDILI is often not dose-related and has a variable onset. Standard animal models often do not replicate the complex immune-mediated responses seen in susceptible human patients.
Q3: What are the key biomarkers to assess this compound-induced hepatotoxicity in animal models?
A3: Key biomarkers include:
-
Serum/Plasma Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are primary indicators of hepatocellular injury.
-
Histopathology: Liver tissue analysis using Hematoxylin and Eosin (H&E) staining to identify necrosis, inflammation, and cellular infiltration.
-
Oxidative Stress Markers: Measurement of hepatic glutathione (GSH) levels, malondialdehyde (MDA) as an indicator of lipid peroxidation, and antioxidant enzyme activity (e.g., SOD, CAT).
-
Immune Markers: Analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and infiltration of immune cells (e.g., lymphocytes, macrophages) in liver tissue.
Q4: Which potential mitigating agents can be investigated against this compound-induced hepatotoxicity?
A4: Based on the proposed mechanisms of toxicity, promising mitigating agents include:
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione (GSH), which can help detoxify reactive metabolites and reduce oxidative stress.
-
Silymarin: A flavonoid complex from milk thistle with known hepatoprotective, antioxidant, and anti-inflammatory properties.
-
Antioxidants: Other compounds that can scavenge reactive oxygen species (ROS) and boost the endogenous antioxidant defense system.
Troubleshooting Guides
Problem 1: Inconsistent or no significant elevation in serum ALT/AST levels after this compound administration.
| Possible Cause | Troubleshooting Step |
| Inappropriate dose or duration | This compound-induced hepatotoxicity in humans is idiosyncratic and not strictly dose-dependent. However, in an animal model, a sufficiently high dose is needed to induce reproducible injury. Consider a dose-finding study. Based on general DILI models, a starting point could be in the range of 50-200 mg/kg in rodents. |
| Mouse/Rat strain variability | Different rodent strains exhibit varying susceptibility to DILI. If one strain is not responding, consider switching to a strain known to be more susceptible to drug-induced liver injury, such as C57BL/6 mice. |
| Timing of blood collection | The peak of liver enzyme elevation can vary. Conduct a time-course experiment, collecting blood samples at multiple time points (e.g., 6, 12, 24, 48 hours) after this compound administration to identify the optimal time for assessing peak injury. |
| Immune tolerance | Animals may develop immune tolerance to the drug, especially with repeated dosing. For iDILI models, co-administration of a non-hepatotoxic dose of an inflammagen like lipopolysaccharide (LPS) can sometimes break tolerance and induce a more robust injury phenotype. |
Problem 2: High variability in histopathological findings between animals in the same group.
| Possible Cause | Troubleshooting Step |
| Inconsistent drug administration | Ensure precise and consistent administration of this compound, whether oral gavage or intraperitoneal injection. For oral administration, confirm proper placement of the gavage needle. |
| Subjectivity in scoring | Histopathological scoring can be subjective. Have liver sections evaluated by at least two independent, blinded observers. Use a standardized scoring system for necrosis, inflammation, and steatosis. |
| Sectioning of the liver | The location of the liver section can influence the observed pathology. Standardize the lobe and the region of the lobe from which sections are taken for all animals. |
Problem 3: Mitigating agent shows no protective effect.
| Possible Cause | Troubleshooting Step |
| Suboptimal dosing or timing of the mitigating agent | The timing of administration of the protective agent is critical. For agents like NAC, pre-treatment or early post-treatment is often most effective. Conduct a dose-response and time-course study for the mitigating agent. |
| Different mechanism of action | The chosen mitigating agent may not target the primary pathway of this compound-induced injury. If an antioxidant is ineffective, consider exploring agents with anti-inflammatory or immunomodulatory properties. |
| Poor bioavailability of the mitigating agent | Verify the formulation and route of administration of the mitigating agent to ensure adequate bioavailability. |
Quantitative Data Summary
The following tables summarize representative quantitative data from animal models of drug-induced liver injury that can serve as a reference for designing and interpreting experiments with this compound.
Table 1: Effect of Mitigating Agents on Serum Liver Enzymes in a Proposed this compound-Induced Hepatotoxicity Model in Mice
| Treatment Group | Dose | ALT (U/L) | AST (U/L) |
| Control | - | 35 ± 5 | 50 ± 8 |
| This compound | 100 mg/kg | 450 ± 70 | 600 ± 90 |
| This compound + NAC | 100 mg/kg + 150 mg/kg | 150 ± 30 | 200 ± 40 |
| This compound + Silymarin | 100 mg/kg + 100 mg/kg | 180 ± 35 | 250 ± 45 |
*Note: Data are presented as Mean ± SD. p < 0.05 compared to the this compound group. These are hypothetical values based on typical results from other DILI models and should be confirmed experimentally.
Table 2: Effect of Mitigating Agents on Hepatic Oxidative Stress Markers in a Proposed this compound-Induced Hepatotoxicity Model in Mice
| Treatment Group | Dose | GSH (nmol/mg protein) | MDA (nmol/mg protein) |
| Control | - | 9.5 ± 1.2 | 1.2 ± 0.3 |
| This compound | 100 mg/kg | 3.2 ± 0.8 | 4.5 ± 0.9 |
| This compound + NAC | 100 mg/kg + 150 mg/kg | 7.8 ± 1.0 | 1.8 ± 0.5 |
| This compound + Silymarin | 100 mg/kg + 100 mg/kg | 7.1 ± 0.9 | 2.1 ± 0.6 |
*Note: Data are presented as Mean ± SD. p < 0.05 compared to the this compound group. These are hypothetical values based on typical results from other DILI models and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Proposed Model of this compound-Induced Hepatotoxicity in Mice
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into four groups: Control, this compound, this compound + Mitigating Agent 1 (e.g., NAC), and this compound + Mitigating Agent 2 (e.g., Silymarin).
-
Drug Administration:
-
Mitigating Agents (Pre-treatment): Administer NAC (150 mg/kg, i.p.) or Silymarin (100 mg/kg, oral gavage) 1 hour before this compound administration.
-
This compound: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer a single dose of this compound (e.g., 100 mg/kg) via oral gavage. The control group receives the vehicle only.
-
-
Sample Collection: At 24 hours post-flupirtine administration, anesthetize the mice and collect blood via cardiac puncture for serum enzyme analysis. Euthanize the animals and collect liver tissue for histopathology and biochemical analysis.
Protocol 2: Measurement of Serum ALT and AST
-
Blood Collection: Collect blood in serum separator tubes.
-
Centrifugation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Assay: Use commercially available kits for the colorimetric determination of ALT and AST activities according to the manufacturer's instructions.
Protocol 3: Histopathological Analysis of Liver Tissue
-
Fixation: Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.
-
Processing: Dehydrate the tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E).
-
Evaluation: Examine the stained sections under a light microscope for evidence of necrosis, inflammation, and other pathological changes.
Visualizations
Caption: Proposed metabolic pathway and mechanisms of this compound-induced hepatotoxicity.
Caption: General experimental workflow for studying mitigation of this compound hepatotoxicity.
References
- 1. Metabolic activation and analgesic effect of this compound in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathology of this compound-induced liver injury: a histological and clinical study of six cases [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound drug-induced liver injury in a patient developing acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of Flupirtine in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to identify and minimize the off-target effects of Flupirtine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a selective neuronal potassium channel opener (SNEPCO).[1][2] Its primary on-target effect is the activation of the Kv7 (KCNQ) family of voltage-gated potassium channels, specifically Kv7.2 and Kv7.3 subunits, which are predominantly expressed in neurons.[1][3] This activation leads to a hyperpolarizing M-current, which stabilizes the neuronal membrane's resting potential, making neurons less excitable.[4]
Q2: What are the major known off-target effects of this compound that I should be aware of in my experiments?
A2: The most significant off-target effects of this compound are:
-
Hepatotoxicity: This is the most severe off-target effect and has led to restrictions on its clinical use. It is considered an idiosyncratic reaction, possibly immune-mediated, and is associated with the formation of reactive quinone diimine metabolites.
-
Indirect NMDA Receptor Antagonism: this compound does not bind directly to NMDA receptors but indirectly antagonizes their function. This is thought to be a consequence of Kv7 channel activation, which enhances the voltage-dependent Mg2+ block of the NMDA receptor channel.
-
GABA-A Receptor Modulation: this compound acts as a positive allosteric modulator of GABA-A receptors, potentiating the effect of GABA. This effect is more pronounced in dorsal root ganglion (DRG) and dorsal horn neurons compared to hippocampal neurons.
Q3: At what concentrations are the on-target and off-target effects of this compound typically observed in vitro?
A3: The effective concentrations for this compound's various effects can differ, which is a critical consideration for experimental design. Therapeutic plasma concentrations are generally in the low micromolar range (around 6 µM). In vitro, effects are seen at:
-
Kv7 Channel Activation: Half-maximal effective concentrations (EC50) are in the low micromolar range. For example, the EC50 for enhancing currents through Kv7.2/7.3 channels is approximately 4.6 µM.
-
GABA-A Receptor Modulation: The EC50 for enhancing GABA-evoked currents is around 13 µM in hippocampal neurons and 21 µM in DRG neurons.
-
NMDA Receptor Antagonism: Direct antagonism of NMDA-induced currents requires much higher concentrations, with a reported IC50 of 182.1 µM, suggesting this is a less potent effect at clinically relevant concentrations.
Troubleshooting Guides
Issue 1: I am observing unexpected cytotoxicity or cell death in my cultures treated with this compound.
-
Question: My non-neuronal cell line is showing high levels of cell death after this compound treatment, even at concentrations intended to be therapeutic. What could be the cause and how can I troubleshoot this?
-
Answer:
-
Suspect Hepatotoxicity Mechanisms: Even in non-hepatic cell lines, this compound's reactive metabolites can cause cytotoxicity. The primary concern is the formation of quinone diimines through metabolic activation.
-
Troubleshooting Steps:
-
Lower the Concentration: Determine the EC50 for your desired on-target effect (if applicable) and use the lowest effective concentration.
-
Reduce Incubation Time: Short-term experiments are less likely to show significant cytotoxicity.
-
Use a Cell Line with Low Metabolic Activity: If possible, use a cell line with low expression of cytochrome P450 enzymes, which are involved in the formation of reactive metabolites.
-
Include Antioxidants: Co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate cytotoxicity caused by oxidative stress from reactive metabolites.
-
Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay, such as the MTT or LDH release assay, to quantify the cytotoxic effects of this compound in your specific cell line and determine a safe concentration range.
-
-
Issue 2: My experimental results suggest modulation of neuronal activity that cannot be solely explained by Kv7 channel activation.
-
Question: I am working with primary neurons, and while I see evidence of reduced excitability, the magnitude of the effect is larger than what I would expect from Kv7 activation alone. What other mechanisms might be at play?
-
Answer:
-
Consider Off-Target Neuronal Effects: this compound's modulation of GABA-A receptors and its indirect antagonism of NMDA receptors can contribute to changes in neuronal activity.
-
Troubleshooting Steps:
-
Pharmacological Blockade: Use specific antagonists for the suspected off-target receptors to isolate their contribution.
-
To block GABA-A receptors, use an antagonist like bicuculline.
-
While there is no direct antagonist for this compound's indirect NMDA effect, you can manipulate extracellular Mg2+ concentrations to probe the voltage-dependent block.
-
-
Concentration-Response Analysis: Perform a detailed concentration-response curve for this compound's effect on neuronal excitability. If the curve is biphasic or does not fit a single-site model, it may suggest multiple mechanisms of action.
-
Electrophysiology: Use patch-clamp electrophysiology to directly measure currents from Kv7, GABA-A, and NMDA receptors in response to this compound. This will allow you to quantify the contribution of each target.
-
-
Quantitative Data Summary
| Parameter | Target | Cell Type/System | Value | Reference |
| EC50 | Kv7.2/7.3 Channels | tsA 201 cells | 4.6 ± 1.2 µM | |
| EC50 | GABA-A Receptor (enhancement of GABA-evoked currents) | Hippocampal Neurons | 13 µM | |
| EC50 | GABA-A Receptor (enhancement of GABA-evoked currents) | Dorsal Root Ganglion (DRG) Neurons | 21 µM | |
| IC50 | NMDA Receptor (direct antagonism) | Cultured Rat Superior Colliculus Neurons | 182.1 ± 12.1 µM | |
| KD | Delayed Rectifier K+ Current (inhibition) | NSC-34 Cells | 8.9 µM |
Experimental Protocols
Protocol 1: Assessing On-Target Kv7 Channel Activation using Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on Kv7 channel currents in a neuronal cell line (e.g., SH-SY5Y or NG108-15) or primary neurons.
Methodology:
-
Cell Preparation: Plate cells on glass coverslips suitable for electrophysiology 24-48 hours before recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 MgCl2, 3 CaCl2, 10 HEPES, 20 Glucose, pH adjusted to 7.4 with NaOH. Add 0.5 µM Tetrodotoxin (TTX) to block voltage-gated sodium channels.
-
Internal Solution (in mM): 75 K2SO4, 55 KCl, 8 MgCl2, 10 HEPES, pH adjusted to 7.3 with KOH.
-
-
Recording:
-
Obtain whole-cell patch-clamp recordings using an amplifier and data acquisition system.
-
Use the perforated patch-clamp technique with amphotericin B (200 µg/mL in the internal solution) to maintain the intracellular environment.
-
Hold the cell at a holding potential of -30 mV.
-
Apply hyperpolarizing voltage steps to -55 mV for 1 second every 10 seconds to de-activate Kv7 channels. The resulting outward current at -30 mV is primarily mediated by Kv7 channels.
-
-
This compound Application:
-
Establish a stable baseline recording of the Kv7 current.
-
Perfuse the cells with the external solution containing this compound at the desired concentrations (e.g., 1, 3, 10, 30 µM).
-
Allow at least 8 seconds for the drug to take effect before measuring the current.
-
-
Data Analysis:
-
Measure the amplitude of the outward current at -30 mV before and after this compound application.
-
Plot the percentage increase in current as a function of this compound concentration to determine the EC50.
-
Protocol 2: In Vitro Hepatotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a liver-derived cell line (e.g., HepG2).
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
This compound Treatment:
-
Prepare a range of this compound concentrations in culture medium. It is advisable to use a wide range to capture the full dose-response (e.g., 1 µM to 500 µM).
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells, typically <0.5%).
-
Replace the medium in the wells with the this compound-containing medium.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of this compound concentration to calculate the IC50 (the concentration that causes 50% reduction in cell viability).
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Overview of this compound's off-target mechanisms.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 2. Concomitant facilitation of GABAA receptors and KV7 channels by the non-opioid analgesic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concomitant facilitation of GABAA receptors and KV7 channels by the non-opioid analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent oxidation of Flupirtine during storage and handling
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Flupirtine to prevent its oxidation.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments related to this compound stability.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color (e.g., turned yellowish/brownish). What does this indicate?
A1: A change in the color of your this compound solution is a common indicator of chemical degradation, likely due to oxidation. This compound, being a triaminopyridine derivative, is susceptible to oxidation, especially when exposed to air, light, or certain storage conditions.[1] The pyridine ring is particularly prone to oxidation, which can lead to the formation of colored degradation products. It is crucial to discard any discolored solutions and prepare a fresh batch, ensuring proper handling and storage procedures are followed to minimize future degradation.
Q2: I've observed unexpected peaks in the HPLC analysis of my this compound sample. Could this be due to oxidation?
A2: Yes, unexpected peaks in your HPLC chromatogram are often indicative of impurities or degradation products.[2] Forced degradation studies have shown that this compound can degrade under oxidative, hydrolytic (both acidic and basic), and photolytic stress, leading to the formation of several degradation products.[3][4][5] If you suspect oxidation, review your sample preparation and storage procedures. Ensure that solvents are de-gassed and that the sample has been protected from light and air.
Q3: What are the primary degradation pathways for this compound that I should be aware of?
A3: this compound is susceptible to several degradation pathways:
-
Oxidation: The pyridine ring and secondary amine groups are susceptible to oxidation, potentially forming azaquinone diimine metabolites.
-
Hydrolysis: The carbamate group in this compound's structure can be hydrolyzed under both acidic and basic conditions.
-
Photodegradation: Exposure to light can also lead to the degradation of this compound.
Troubleshooting Workflow for this compound Degradation
If you suspect your this compound sample has degraded, follow this troubleshooting workflow to identify the potential cause and take corrective action.
Caption: Troubleshooting workflow for suspected this compound degradation.
Strategies to Prevent Oxidation
To maintain the integrity of your this compound samples, it is imperative to implement the following strategies to minimize oxidation during storage and handling.
1. Optimal Storage Conditions
Proper storage is the first and most critical line of defense against the degradation of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C | Lower temperatures slow down the rate of chemical reactions, including oxidation. |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon). | Replacing oxygen with an inert gas directly prevents oxidation. |
| Container | Tightly sealed, light-resistant containers. | Prevents exposure to atmospheric oxygen and moisture, and protects from photodegradation. |
2. Handling Procedures
Careful handling during experimental procedures is crucial to prevent the introduction of oxidative stressors.
-
Solvent Preparation: When preparing this compound solutions, use solvents that have been de-gassed by sparging with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Inert Atmosphere: If possible, handle the solid compound and prepare solutions in a glove box or under a stream of inert gas.
-
Fresh Solutions: Prepare solutions fresh for each experiment to minimize the duration of exposure to potential oxidants. Aqueous solutions of this compound are not recommended for storage for more than one day.
-
pH Control: The stability of amine-containing compounds can be pH-dependent. Protonation of the amine groups at lower pH can make them less susceptible to oxidation. Consider the pH of your formulation or solvent system.
3. Use of Antioxidants and Chelating Agents
While specific studies on the use of antioxidants with this compound are limited, general principles for stabilizing amine-containing drugs can be applied. The addition of antioxidants can be an effective strategy to inhibit oxidative degradation.
| Additive Type | Examples | Mechanism of Action | Considerations |
| Antioxidants | Butylated hydroxyanisole (BHA), Butylated hydroxytoluene (BHT), Ascorbic acid, Tocopherol (Vitamin E) | Scavenge free radicals and interrupt the oxidative chain reaction. | The choice of antioxidant depends on the solvent system (e.g., BHA and BHT are suitable for organic solvents, while ascorbic acid is water-soluble). Compatibility and potential for interaction with this compound should be evaluated. |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA), Citric acid | Sequester trace metal ions (e.g., iron, copper) that can catalyze oxidation reactions. | A patent for a pharmaceutical composition containing this compound mentions the use of complexing agents like EDTA. |
Experimental Protocols
Protocol 1: Stability Testing of this compound under Oxidative Stress
This protocol is adapted from forced degradation studies and can be used to evaluate the effectiveness of different stabilization strategies.
Objective: To assess the stability of this compound in the presence of an oxidizing agent and to determine the protective effect of a selected antioxidant.
Materials:
-
This compound maleate
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Selected antioxidant (e.g., BHA, BHT, or Ascorbic Acid)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound maleate in methanol (e.g., 1 mg/mL).
-
Prepare a stock solution of the selected antioxidant in a suitable solvent.
-
-
Sample Preparation:
-
Control Sample: Mix the this compound stock solution with the phosphate buffer.
-
Oxidative Stress Sample: Mix the this compound stock solution with the phosphate buffer and add H₂O₂ solution to a final concentration of 3%.
-
Protected Sample: Mix the this compound stock solution and the antioxidant stock solution with the phosphate buffer, then add H₂O₂ solution to a final concentration of 3%.
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., 40°C) and protected from light for a defined period (e.g., 24 hours).
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quench the oxidation reaction if necessary (e.g., by adding a small amount of sodium bisulfite solution).
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for all samples.
-
Compare the degradation rate of this compound in the oxidative stress sample with that of the protected sample to evaluate the effectiveness of the antioxidant.
-
Protocol 2: Evaluation of Packaging and Storage Conditions
Objective: To determine the impact of headspace oxygen and light exposure on the stability of solid this compound.
Materials:
-
Solid this compound maleate
-
Clear and amber glass vials with airtight seals
-
Nitrogen or Argon gas supply
-
Stability chambers (e.g., 40°C/75% RH and a photostability chamber)
Procedure:
-
Sample Preparation:
-
Air Exposure: Place a known amount of solid this compound in clear and amber vials. Seal the vials in ambient air.
-
Inert Atmosphere: Place a known amount of solid this compound in clear and amber vials. Purge the headspace with nitrogen or argon gas for 1-2 minutes before sealing.
-
Light Exposure: Place a set of vials (air and inert atmosphere) in a photostability chamber according to ICH Q1B guidelines.
-
Dark Control: Wrap a duplicate set of vials in aluminum foil and place them in the same stability chamber.
-
-
Storage: Store the vials in the stability chamber for a defined period (e.g., 14 days).
-
Sample Analysis:
-
At the end of the storage period, dissolve the contents of each vial in a known volume of a suitable solvent (e.g., methanol).
-
Analyze the solutions using a validated HPLC method to determine the purity of this compound and quantify any degradation products.
-
-
Data Analysis:
-
Compare the purity of this compound in the different storage conditions to assess the impact of light and oxygen.
-
Signaling Pathway and Workflow Diagrams
Caption: General pathway of this compound oxidative degradation and points of intervention.
References
- 1. The role of chelating agents and amino acids in preventing free radical formation in bleaching systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs… [ouci.dntb.gov.ua]
- 4. epa.gov [epa.gov]
- 5. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
Overcoming challenges in the chemical synthesis of Flupirtine analogs
Technical Support Center: Synthesis of Flupirtine Analogs
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers engaged in the chemical synthesis of this compound and its analogs. The focus is on overcoming common challenges to improve yield, purity, and safety profiles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the common starting material for the synthesis of this compound and its analogs? A: The most common and commercially available starting material is 2,6-dichloro-3-nitropyridine.[1][2] The synthesis is typically a multi-step process involving sequential nucleophilic substitution, reduction, and acylation reactions.
Q2: What is the primary motivation for synthesizing this compound analogs? A: The primary driver is to mitigate safety concerns, particularly the risk of drug-induced liver injury (DILI).[3] Prolonged use of this compound has been associated with the metabolic formation of reactive and potentially toxic azaquinone diimine species. Analog design aims to alter the metabolic pathway to prevent the formation of these reactive intermediates, thereby creating safer drug candidates.
Q3: What is the leading strategy for designing safer this compound analogs? A: A prominent and successful strategy is the replacement of the secondary amino bridge connecting the two aromatic rings with a thioether linkage. This modification redirects metabolic oxidation towards the sulfur atom, forming more stable sulfoxide and sulfone metabolites, thus avoiding the problematic azaquinone diimine pathway. Other approaches include creating "inverted amide" analogs where the substitution pattern on the pyridine ring prevents the formation of quinone-type structures.
Q4: What are the major impurities encountered during this compound synthesis? A: During the manufacturing process, several process-related impurities can form. Two well-characterized impurities are diethyl 5-((4-fluorobenzyl)amino)-2-oxo-1H-imidazo[4,5-b]pyridine-1,3(2H)-dicarboxylate (Impurity I) and diethyl(6-((4-fluorobenzyl)amino)pyridine-2,3-diyl)dicarbamate (Impurity II). These often arise from over-reaction or side-reactions during the acylation step.
Section 2: Troubleshooting Guide
This section addresses specific problems that may be encountered during synthesis.
Q: My final acylation step is resulting in a low yield and a mixture of products. What is the likely cause and solution? A:
-
Likely Cause: After the reduction of the nitro group to an amine, you have two nucleophilic amino groups on the pyridine ring (at the C2 and C3 positions). During acylation (e.g., with ethyl chloroformate), there is a competitive reaction between these two amines, leading to the desired product, a diacylated side product, and unreacted starting material. This is a primary cause for low yields and purification difficulties.
-
Recommended Solution: Implement a protection/deprotection strategy. Before the nitro reduction, protect the C2-amino group using a suitable protecting group like tert-Butoxycarbonyl (Boc). This ensures that only the C3-amine (formed from the nitro group reduction) is acylated. A final deprotection step will yield the desired mono-acylated product with higher purity and yield.
Q: I am observing the formation of a significant diacylated byproduct (Impurity II). How can I minimize this? A:
-
Likely Cause: This occurs when both the C2 and C3 amino groups are acylated. The cause is often an excess of the acylating agent or reaction conditions that favor di-substitution.
-
Recommended Solution:
-
Stoichiometry Control: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of your acylating agent (e.g., ethyl chloroformate) relative to the diamine intermediate.
-
Controlled Addition: Add the acylating agent slowly and at a reduced temperature (e.g., 0-5 °C) to control the reaction's exotherm and selectivity.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed, preventing over-reaction.
-
Q: The synthesized this compound base or its analog is highly colored, making purification difficult. What steps can I take? A:
-
Likely Cause: The aminopyridine core is susceptible to oxidation, which can form highly colored impurities or polymers. This can be exacerbated by heat and exposure to air.
-
Recommended Solution:
-
Inert Atmosphere: Conduct all reaction and purification steps, especially those involving heat, under an inert atmosphere of nitrogen or argon to minimize oxidation.
-
Degassed Solvents: Use solvents that have been degassed prior to use.
-
Purification with Activated Carbon: After the synthesis of the free base and before salt formation, dissolve the crude product in a suitable solvent and treat it with activated carbon. The carbon can adsorb colored impurities. Filter the solution through Celite and proceed with recrystallization or salt formation.
-
Q: The reduction of the 3-nitro group is incomplete or sluggish. How can I improve this step? A:
-
Likely Cause: The choice of reducing agent and catalyst activity can significantly impact this step. Catalysts like Palladium on carbon (Pd/C) or Raney Nickel can sometimes be inconsistent in activity.
-
Recommended Solution:
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider chemical reduction methods. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol at elevated temperatures (e.g., 70°C) is an effective alternative. Another robust method is using iron powder with an activator like ammonium chloride in an ethanol/water mixture.
-
Catalyst Check: If using catalytic hydrogenation, ensure the catalyst is fresh and active. A higher catalyst loading or increased hydrogen pressure (e.g., 5 bar) may also improve the reaction rate and completion.
-
Section 3: Key Experimental Protocols
Protocol 1: Synthesis of Thioether Analog Intermediate (Reduction of Nitro Group) This protocol details the reduction of a 3-nitro-thioether intermediate to the corresponding 3-amino compound.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 3-nitro-thioether pyridine starting material (1.0 eq).
-
Reagents: Add absolute ethanol as the solvent, followed by tin(II) chloride dihydrate (SnCl₂·2H₂O, ~5.0 eq).
-
Reaction: Place the flask under an argon atmosphere. Heat the reaction mixture to 70°C.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically overnight to 48 hours).
-
Workup: Cool the mixture to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can then be used in the next step.
Protocol 2: Final Carbamate/Amide Formation (Acylation) This protocol describes the acylation of the 3-amino group to form the final product.
-
Setup: Dissolve the crude 3-amino-thioether pyridine intermediate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) in a flask under an inert atmosphere.
-
Base: Add a non-nucleophilic base such as triethylamine (~1.5 eq). Cool the mixture to 0°C in an ice bath.
-
Acylation: Slowly add the acylating agent (e.g., ethyl chloroformate or a desired acyl chloride, 1.1 eq) dropwise, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours to overnight, monitoring by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product using silica gel column chromatography.
Section 4: Data Presentation
Table 1: Comparison of Yields for Key Synthetic Steps in Thioether Analog Synthesis.
| Step | Reaction | Reagents | Typical Yield Range | Reference |
|---|---|---|---|---|
| 1 | Thioether Formation | Na₂S·9H₂O, Alkylating Agent | 60-90% | |
| 2 | Nitro Group Reduction | SnCl₂·2H₂O or Fe/NH₄Cl | 50-85% | |
| 3 | Final Acylation | Acyl Chloride/Chloroformate, Et₃N | 8-84% |
Note: The final acylation step often has the widest yield range due to challenges with selectivity and purification.
Table 2: Kᵥ7.2/7.3 Channel Opening Activity of this compound vs. Thioether Analogs.
| Compound | Core Structure Modification | EC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | Secondary Amine Bridge | 2.5 | |
| Thio-analog 9a | Thioether Bridge, Amide sidechain | 1.8 | |
| Thio-analog 9g | Thioether Bridge, Difluorophenylacetamide | 0.4 |
Note: Lower EC₅₀ values indicate higher potency. The data shows that thioether modification can maintain or even significantly improve the desired biological activity.
Section 5: Visualized Workflows and Logic
Caption: General workflow for the synthesis of a this compound thioether analog.
Caption: Troubleshooting logic for low yields during the acylation step.
Caption: Rationale for thioether analog design to avoid toxic metabolites.
References
Technical Support Center: Optimizing HPLC Separation of Flupirtine and its Metabolites
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals working with Flupirtine and its metabolites. This guide provides in-depth troubleshooting advice and detailed methodologies to help you achieve optimal separation in your High-Performance Liquid Chromatography (HPLC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound I should be looking for?
A1: The primary metabolites of this compound are the pharmacologically active N-acetylated analogue, D13223, and 4-Fluorohippuric acid.[1][2] Depending on the biological matrix, you may also encounter glucuronide conjugates of both this compound and D13223.
Q2: What are the key chemical properties of this compound and its metabolites that influence HPLC separation?
A2: Understanding the physicochemical properties of your analytes is crucial for method development. This compound is a basic compound with a pKa of approximately 5.3. Its metabolite, D13223, being an N-acetylated version, is expected to be less basic. In contrast, 4-Fluorohippuric acid is an acidic compound, with an estimated pKa for its carboxylic acid group in the range of 3-4. These differences in ionization potential are the primary levers for optimizing selectivity through mobile phase pH adjustment.
Q3: I am not getting good separation between this compound and its metabolites. What is the first thing I should adjust in my mobile phase?
A3: The first and most impactful parameter to adjust is the pH of the aqueous portion of your mobile phase. Since you are trying to separate a basic compound (this compound), a less basic one (D13223), and an acidic one (4-Fluorohippuric acid), manipulating the pH will significantly alter their retention times and, therefore, their separation.
Q4: Should I use a gradient or isocratic elution for separating this compound and its metabolites?
A4: For complex samples containing analytes with a wide range of polarities, such as this compound and its metabolites, a gradient elution is generally recommended.[3] A gradient method, where the proportion of the organic solvent is increased over time, will help to elute all compounds with good peak shape in a reasonable timeframe. An isocratic elution might be suitable for simpler mixtures or for optimizing the separation of a specific pair of closely eluting compounds once initial separation is achieved.
Troubleshooting Guide: Common HPLC Issues and Solutions
This section addresses specific problems you might encounter during the analysis of this compound and its metabolites and provides actionable steps to resolve them.
Issue 1: Poor Resolution and Co-eluting Peaks
Poor resolution is a common challenge when separating structurally similar compounds.
Root Causes and Solutions:
-
Suboptimal Mobile Phase pH: The ionization states of this compound, D13223, and 4-Fluorohippuric acid are highly dependent on pH.
-
Strategy 1: Low pH (e.g., pH 2.5-3.5): At this pH, the basic compounds (this compound and D13223) will be fully protonated (positively charged), while the acidic metabolite (4-Fluorohippuric acid) will be largely un-ionized. This will generally lead to earlier elution of the basic compounds and stronger retention of the acidic one on a C18 column.
-
Strategy 2: Mid-range pH (e.g., pH 4.5-5.5): Around the pKa of this compound, small changes in pH can cause significant shifts in its retention time, which can be used to fine-tune its separation from D13223.
-
Strategy 3: High pH (e.g., pH > 8, with a pH-stable column): At high pH, this compound and D13223 will be in their neutral forms, leading to increased retention. 4-Fluorohippuric acid will be fully deprotonated (negatively charged) and will elute earlier.
-
-
Incorrect Organic Modifier Concentration: The percentage of the organic solvent (acetonitrile or methanol) in the mobile phase directly impacts the retention of all analytes.
-
If peaks are eluting too early and are poorly resolved: Decrease the initial percentage of the organic solvent in your gradient or switch to a shallower gradient.
-
If peaks are broad and eluting very late: Increase the initial percentage of the organic solvent or use a steeper gradient.
-
-
Inappropriate Organic Modifier: Acetonitrile and methanol have different selectivities. If you are struggling to resolve a critical pair with one solvent, switching to the other can alter the elution order and improve separation.
Issue 2: Peak Tailing
Peak tailing, especially for basic compounds like this compound, is a frequent problem in reversed-phase HPLC.
Root Causes and Solutions:
-
Secondary Interactions with Residual Silanols: The silica backbone of C18 columns has residual silanol groups that can interact with basic analytes, causing tailing.
-
Use a Low pH Mobile Phase: At a pH below 3, most silanol groups are protonated and less likely to interact with the positively charged this compound.
-
Add a Competing Base: Incorporating a small amount of a basic additive, such as triethylamine (TEA) (e.g., 0.1% v/v), into the mobile phase can mask the active silanol sites and improve peak shape.
-
Use an End-capped Column: Modern, high-purity, end-capped columns have fewer exposed silanol groups and are less prone to causing peak tailing with basic compounds.
-
Issue 3: Peak Fronting
Peak fronting is less common than tailing but can indicate specific problems.
Root Causes and Solutions:
-
Sample Overload: Injecting too concentrated a sample can saturate the column, leading to fronting.
-
Dilute your sample and re-inject. If the peak shape improves, you have identified the issue.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Dissolve your sample in the initial mobile phase whenever possible.
-
Experimental Protocols
Below are detailed starting methodologies for the separation of this compound and its metabolites. These should be considered as starting points for your own method development and optimization.
Method 1: Low pH Gradient Elution
This method is a good starting point for separating the basic parent drug and its metabolites from the acidic metabolite.
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 246 nm |
| Injection Volume | 10 µL |
Method 2: Mid-pH Buffered Gradient Elution
This method uses a buffer to maintain a stable pH and can be useful for fine-tuning the separation of this compound and D13223.
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 15% B to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 246 nm |
| Injection Volume | 10 µL |
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
- 1. This compound: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic activation and analgesic effect of this compound in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200 | SIELC Technologies [sielc.com]
Technical Support Center: Refinement of Animal Dosing Protocols to Minimize Flupirtine Side Effects
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on refining animal dosing protocols for Flupirtine to minimize its associated side effects. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a centrally acting, non-opioid analgesic. Its primary mechanism of action is the selective opening of neuronal Kv7 potassium channels. This action leads to a hyperpolarization of the neuronal membrane, which stabilizes the resting membrane potential and reduces neuronal excitability. Additionally, this hyperpolarization enhances the voltage-dependent magnesium block of the N-methyl-D-aspartate (NMDA) receptor, leading to an indirect antagonism of NMDA receptor-mediated signaling. This dual effect contributes to its analgesic and muscle relaxant properties.
Q2: What are the most commonly reported side effects of this compound in animal studies?
A2: The most frequently observed side effects in animal models include sedation, dizziness, and ataxia (impaired coordination).[1] At higher doses, more severe central nervous system (CNS) depression can occur. Hepatotoxicity, characterized by elevated liver enzymes, has also been reported, particularly with long-term or high-dose administration.[2] Intravenous administration has been associated with transient adverse effects such as salivation, tremors, and vomiting in dogs.[3][4]
Q3: Are there species-specific differences in this compound's pharmacokinetics and side effects?
A3: Yes, significant pharmacokinetic differences have been observed across species. For instance, the oral bioavailability of this compound is approximately 90% in humans but has been reported to be around 40% in dogs and cats. The plasma half-life also varies, with reported values of approximately 2.2 hours in adult rats, 2.6 hours in dogs, and 13.6 hours in cats. These differences in drug metabolism and clearance can influence both the efficacy and the side effect profile in different animal models. Therefore, direct extrapolation of human dosing regimens to animal models is not recommended.
Q4: Can this compound be co-administered with other analgesics?
A4: Co-administration of this compound with other analgesics, particularly opioids like morphine, has been investigated. Studies in rats have shown that this compound can enhance the antinociceptive effects of morphine without a corresponding increase in sedation. This suggests a potential for dose reduction of opioids when used in combination with this compound, which could minimize opioid-related side effects. However, it is important to be aware of potential drug interactions. For example, this compound may increase the hepatotoxic potential of paracetamol.
Troubleshooting Guides
Issue 1: Animals exhibit excessive sedation or ataxia after this compound administration.
Possible Cause: The administered dose is too high for the specific animal model, strain, or individual animal.
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to reduce the dose of this compound in subsequent experiments. A dose-response study is recommended to identify the minimal effective dose for analgesia with an acceptable level of sedation.
-
Route of Administration: Consider changing the route of administration. Oral administration generally leads to a slower onset and potentially less pronounced peak CNS effects compared to intravenous or intraperitoneal routes.
-
Combination Therapy: As mentioned in the FAQs, combining a lower dose of this compound with another class of analgesic, such as a low dose of an opioid, may achieve the desired analgesic effect while minimizing sedation from either drug alone.
-
Acclimatization and Handling: Ensure animals are properly acclimatized to the experimental procedures and handling to minimize stress, which can sometimes exacerbate the behavioral effects of drugs.
-
Monitoring: Implement a scoring system to objectively assess the level of sedation at various time points post-administration. This will help in quantifying the sedative effects of different doses and protocols.
Issue 2: Concerns about potential hepatotoxicity during a long-term study.
Possible Cause: this compound is metabolized in the liver, and prolonged exposure or high doses can lead to liver injury.
Troubleshooting Steps:
-
Baseline and Periodic Monitoring: Before initiating the study, collect baseline blood samples to measure liver enzyme levels (e.g., ALT, AST). Subsequently, collect blood samples at regular intervals throughout the study to monitor for any significant elevations.
-
Dose and Duration Limitation: Use the lowest effective dose for the shortest duration necessary to achieve the scientific objectives. The European Medicines Agency (EMA) recommended restricting this compound use in humans to a maximum of two weeks to minimize hepatotoxicity risk. While not directly transferable to all animal models, this highlights the importance of limiting treatment duration.
-
Histopathological Examination: At the end of the study, perform a thorough histopathological examination of the liver tissue to identify any signs of cellular damage, inflammation, or necrosis.
-
Avoid Co-administration with other Hepatotoxic Drugs: Be cautious when co-administering this compound with other compounds known to have hepatotoxic potential, such as paracetamol.
Issue 3: Adverse events observed during or immediately after intravenous injection.
Possible Cause: Rapid intravenous administration can lead to high peak plasma concentrations, causing acute side effects. The formulation or vehicle may also contribute to adverse reactions.
Troubleshooting Steps:
-
Slow Infusion: Administer the intravenous dose as a slow bolus injection or a controlled infusion over a longer period to avoid a rapid spike in plasma concentration.
-
Appropriate Vehicle: Ensure the vehicle used to dissolve this compound is biocompatible and administered at an appropriate volume and pH for intravenous injection. This compound maleate is water-soluble, which is preferable for parenteral administration.
-
Proper Injection Technique: Use proper intravenous injection techniques to minimize stress and potential for extravasation of the drug, which can cause local tissue irritation. Warming the tail of mice or rats can help with vein visualization and successful injection.
-
Alternative Routes: If intravenous administration continues to be problematic, consider alternative parenteral routes such as subcutaneous or intraperitoneal injection, which may result in a slower absorption rate and reduced acute toxicity.
Data Presentation
Table 1: Summary of this compound Dosing in Different Animal Models
| Animal Model | Route of Administration | Dose Range | Observed Effects | Reference(s) |
| Rat | Intraperitoneal | 25 mg/kg | Neuroprotective effects without gross side effects. | |
| Rat | Intraperitoneal | > 10 mg/kg | Sedation observed in rotarod tests. | |
| Dog | Intravenous (IV) | 5 mg/kg | Transient salivation, tremors, and vomiting. | |
| Dog | Oral (PO) | 5 mg/kg | Well-tolerated. | |
| Cat | Oral (PO) | 5 mg/kg | Well-tolerated. | |
| Mouse | Intraperitoneal | 10 - 25 mg/kg | Attenuation of cognitive deficits and neuronal apoptosis. | |
| Horse | Intravenous (IV) | 1 mg/kg | Mild and transient adverse effects in some animals. | |
| Horse | Oral (PO) | 5 mg/kg | No adverse effects noted. |
Table 2: Pharmacokinetic Parameters of this compound in Various Species
| Species | Route | Bioavailability (%) | Half-life (hours) | Reference(s) |
| Human | Oral | ~90 | 8.5 - 10.7 | |
| Dog | Oral | 41.9 | 2.6 | |
| Cat | Oral | 39.3 | 13.6 | |
| Rat | Oral | Not Reported | 2.2 | |
| Horse | Oral | 71.4 | 10.27 |
Experimental Protocols
Protocol 1: Dose-Response Determination for Analgesia and Sedation
Objective: To determine the optimal dose of this compound that provides significant analgesia with minimal sedative effects in a rodent model of pain.
Materials:
-
This compound maleate
-
Sterile vehicle (e.g., saline, DMSO)
-
Rodent model of pain (e.g., carrageenan-induced paw inflammation)
-
Analgesia testing apparatus (e.g., von Frey filaments, hot plate)
-
Rotarod apparatus for assessing motor coordination and sedation
-
Animal scale
-
Syringes and needles for administration
Methodology:
-
Animal Acclimatization: Acclimate animals to the housing facility for at least one week before the experiment. Handle animals daily to reduce stress.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, and at least 3-4 ascending doses of this compound).
-
Baseline Measurements: Before drug administration, perform baseline assessments for pain sensitivity and motor coordination (rotarod performance).
-
Drug Administration: Prepare fresh solutions of this compound in the chosen vehicle. Administer the assigned dose to each animal via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-Dosing Assessments:
-
At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), assess the analgesic effect using the chosen pain model.
-
At the same time points, evaluate motor coordination and sedation using the rotarod test. Record the latency to fall for each animal.
-
-
Data Analysis: Compare the analgesic response and rotarod performance of the this compound-treated groups to the vehicle control group. Determine the dose that produces a significant analgesic effect with the least impact on motor function.
Protocol 2: Monitoring for Hepatotoxicity in a Sub-chronic Dosing Study
Objective: To monitor for potential liver toxicity during a multi-week this compound dosing regimen in rats.
Materials:
-
This compound maleate
-
Vehicle for administration
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Serum chemistry analyzer for measuring liver enzymes (ALT, AST)
-
Materials for tissue fixation and processing for histopathology
Methodology:
-
Baseline Blood Collection: Prior to the first dose, collect a small blood sample from each animal (e.g., via tail vein) to establish baseline liver enzyme levels.
-
Drug Administration: Administer this compound or vehicle daily (or as per the study design) for the duration of the experiment.
-
Weekly Blood Monitoring: Once a week, collect blood samples to monitor ALT and AST levels. A significant and progressive increase in these enzymes may indicate liver injury.
-
Clinical Observations: Conduct daily health checks, paying attention to signs of illness such as lethargy, weight loss, changes in fur appearance, and jaundice (yellowing of the skin or eyes).
-
Terminal Procedures: At the end of the study, collect a final blood sample. Euthanize the animals and perform a necropsy.
-
Histopathology: Collect the liver and preserve it in 10% neutral buffered formalin. Process the tissue for histopathological examination by a qualified pathologist to assess for any cellular damage.
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for a dose refinement study.
References
Technical Support Center: Managing Flupirtine Autofluorescence in Imaging Studies
For researchers, scientists, and drug development professionals utilizing Flupirtine in imaging studies, its intrinsic fluorescence can present a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the issue of this compound-induced autofluorescence, ensuring the acquisition of high-quality, reliable imaging data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it exhibit autofluorescence?
This compound is a centrally acting, non-opioid analgesic that functions as a selective neuronal potassium channel opener.[1][2][3] Its chemical structure, a triaminopyridine derivative, contains fluorophores that absorb light and subsequently emit it, a phenomenon known as fluorescence. The specific excitation and emission maxima of this compound have been reported to be approximately 323 nm and 370 nm, respectively. This intrinsic fluorescence is referred to as autofluorescence and can interfere with the signals from fluorescent probes used in imaging experiments.
Q2: How can I confirm that the signal I am observing is from this compound's autofluorescence?
To determine if the observed signal is due to this compound's autofluorescence, you should prepare a control sample containing cells or tissue treated with this compound but without any fluorescent labels (e.g., fluorescently tagged antibodies or dyes). Image this sample using the same settings as your experimental samples. Any signal detected in this control sample can be attributed to the autofluorescence of this compound.
Q3: What are the common challenges associated with this compound's autofluorescence in imaging studies?
The primary challenge is the potential for this compound's autofluorescence to mask or obscure the specific signal from the fluorescent probes used to label your target of interest. This can lead to:
-
False positives: Autofluorescence may be misinterpreted as a genuine signal from your probe.
-
Reduced signal-to-noise ratio: The background fluorescence from this compound can make it difficult to distinguish the true signal from your labeled target.
-
Inaccurate quantification: The presence of autofluorescence can lead to an overestimation of the fluorescence intensity of your target.
Troubleshooting Guides
Issue 1: High background fluorescence obscuring the target signal.
High background from this compound's autofluorescence can be addressed through several experimental and post-acquisition strategies.
Experimental Workflow for Minimizing Autofluorescence
References
Controlling for the effects of Flupirtine's N-acetylated metabolite in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling for the effects of Flupirtine's N-acetylated metabolite, D-13223, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a centrally acting, non-opioid analgesic with muscle relaxant and neuroprotective properties.[1][2] It is classified as a selective neuronal potassium channel opener (SNEPCO).[1] Its primary mechanism of action involves the activation of Kv7 (KCNQ) voltage-gated potassium channels. This activation hyperpolarizes the neuronal membrane, stabilizing the resting potential and making the neuron less excitable. This action indirectly antagonizes N-methyl-D-aspartate (NMDA) receptors, which contributes to its analgesic effects.
Q2: What is the N-acetylated metabolite of this compound (D-13223)?
This compound is extensively metabolized in the liver. One of its major metabolic pathways involves hydrolysis of its carbamate group, followed by acetylation to form the N-acetylated metabolite, known as D-13223. This process is primarily mediated by N-acetyltransferase enzymes (NAT1 and NAT2).
Q3: Why is it critical to control for the effects of D-13223 in experiments?
The N-acetylated metabolite D-13223 is pharmacologically active. It retains a significant portion of the analgesic activity of the parent compound, this compound. Therefore, when studying the effects of this compound, it is crucial to differentiate the activity of the parent drug from that of its active metabolite to accurately interpret experimental results and understand the true contribution of each compound to the observed pharmacological effect.
Q4: What is the relative activity of D-13223 compared to this compound?
The N-acetylated metabolite D-13223 is reported to have approximately 20-30% of the analgesic activity of its parent compound, this compound. However, the exposure level (Area Under the Curve, or AUC) of D-13223 in plasma can be nearly the same as that of this compound, meaning it can still contribute significantly to the overall pharmacological effect.
Data Summary
Table 1: Pharmacological Properties of this compound and D-13223
| Compound | Mechanism of Action | Relative Analgesic Potency | Notes |
| This compound | Selective Neuronal Potassium Channel (Kv7) Opener; Indirect NMDA Antagonist | 100% | Parent drug with analgesic, muscle relaxant, and neuroprotective properties. |
| D-13223 | Assumed to be a Kv7 Channel Opener | 20-30% of this compound | Active metabolite formed via hydrolysis and N-acetylation. |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~90% | |
| Plasma Half-life | 6.5 - 10.7 hours | |
| Metabolism | Hepatic: Hydrolysis, N-acetylation, Oxidation, Glucuronidation | |
| Primary Active Metabolite | D-13223 (N-acetylated metabolite) | |
| Excretion | ~72% in urine (as parent drug and metabolites) |
Troubleshooting Guides
Issue 1: How can I differentiate the effects of this compound from its metabolite D-13223 in my in vitro assay?
Cause: When you apply this compound to metabolically active cells, it can be converted to D-13223, confounding your results. The observed effect could be from the parent drug, the metabolite, or a combination of both.
Solution: The most effective strategy is to run parallel experiments using the parent drug and the purified metabolite as separate test articles. This allows for a direct comparison of their individual effects.
Experimental Protocol: Differentiating Parent vs. Metabolite Effects on Kv7 Channels via Patch-Clamp Electrophysiology
-
Cell Preparation: Culture a suitable cell line expressing the target Kv7 channels (e.g., HEK-293 cells transfected with Kv7.2/7.3).
-
Group Allocation: Prepare solutions for the following experimental groups:
-
Vehicle Control: Extracellular solution with the vehicle (e.g., 0.1% DMSO).
-
This compound Group: this compound at various concentrations (e.g., 1 µM, 3 µM, 10 µM, 30 µM).
-
D-13223 Group: D-13223 at various concentrations (e.g., 1 µM, 3 µM, 10 µM, 30 µM).
-
-
Electrophysiology Recordings:
-
Perform whole-cell voltage-clamp recordings.
-
Use a voltage protocol to elicit Kv7 currents. A typical protocol might involve holding the cell at -80 mV and applying depolarizing steps from -60 mV to +20 mV.
-
Obtain a stable baseline recording in the vehicle solution.
-
-
Compound Application:
-
Perfuse the cells with the this compound or D-13223 solutions for a set duration.
-
Record the current at each concentration to determine the effect on channel activity (e.g., potentiation of the current).
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., -40 mV) for each condition.
-
Construct concentration-response curves for both this compound and D-13223.
-
Calculate EC50 values to compare the potency of the two compounds.
-
Issue 2: My results with this compound are inconsistent in cell culture. Could in vitro metabolism be the cause?
Cause: Many cell lines, especially primary cultures like hepatocytes, retain metabolic capabilities. If your cell line expresses esterase and N-acetyltransferase enzymes, it can convert this compound to D-13223 over the course of the experiment, leading to variable results depending on incubation time and cell density.
Solution: Quantify the conversion of this compound to D-13223 in your experimental system. This can be achieved by analyzing the cell culture medium at different time points using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol: Quantifying In Vitro Metabolism via LC-MS/MS
-
Experimental Setup: Plate your cells and treat them with a known concentration of this compound (e.g., 10 µM). Include a "no-cell" control (this compound in media only) to check for non-enzymatic degradation.
-
Time-Course Sampling: At various time points (e.g., 0, 2, 6, 12, 24 hours), collect an aliquot of the cell culture supernatant.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of supernatant, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a new tube or HPLC vial.
-
-
LC-MS/MS Analysis:
-
Develop a method to separate and detect this compound and D-13223. This typically involves a reverse-phase C18 column and a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Establish specific precursor-to-product ion transitions for both this compound and D-13223.
-
-
Data Analysis:
-
Generate standard curves for both this compound and D-13223 to enable absolute quantification.
-
Calculate the concentrations of both the parent drug and the metabolite at each time point.
-
Determine the rate of metabolite formation in your specific cell system. If the rate is significant, consider using a less metabolically active cell line or including the metabolite directly in your experimental design.
-
Issue 3: How should I design an in vivo experiment to account for the effects of D-13223?
Cause: Following administration of this compound in vivo, both the parent drug and its active metabolite D-13223 will be present in the circulation and tissues, contributing to the overall pharmacological effect.
Solution: A comprehensive in vivo study should characterize the pharmacokinetics (PK) of both compounds and, if possible, assess the pharmacodynamic (PD) effects of each compound administered separately.
Experimental Protocol: In Vivo Pharmacokinetic and Pharmacodynamic Assessment
-
Pharmacokinetic Study:
-
Group 1 (this compound PK): Administer a single dose of this compound to a cohort of animals (e.g., rats) via the intended route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.
-
Sample Analysis: Process blood to plasma and analyze for concentrations of both this compound and D-13223 using a validated LC-MS/MS method.
-
PK Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, half-life) for both the parent and the metabolite. Determine the metabolite-to-parent AUC ratio.
-
-
Pharmacodynamic Study:
-
Group 2 (this compound PD): Administer this compound and measure the desired pharmacological effect (e.g., analgesic response in a hot-plate or tail-flick test) at various time points.
-
Group 3 (D-13223 PD): This is the crucial control group. If purified D-13223 is available, administer it directly to a separate cohort of animals and measure the same pharmacological endpoint. This allows you to characterize the independent effect of the metabolite.
-
Group 4 (Vehicle Control): Administer the vehicle and measure the baseline response.
-
-
PK/PD Modeling: Correlate the observed pharmacological effects with the plasma concentrations of this compound and D-13223 from the PK study. This modeling can help elucidate the relative contribution of each compound to the overall in vivo efficacy.
Visualizations
Caption: Metabolic pathway of this compound to its active metabolite D-13223.
Caption: Workflow for differentiating parent vs. metabolite effects in vitro.
Caption: Logical relationship of this compound's and D-13223's mechanism of action.
References
Flupirtine Handling and Stability: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling Flupirtine to minimize degradation and ensure experimental integrity. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during laboratory work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in a laboratory setting?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[1] Its chemical structure contains both ester and amide linkages, which are prone to hydrolytic cleavage under acidic and basic conditions.[1] Additionally, the triaminoaryl scaffold of the molecule can be oxidized, leading to the formation of reactive quinone diimine metabolites and colored by-products.[2][3] Exposure to heat and UV light can also promote degradation.
Q2: I dissolved this compound in ethanol, and the solution turned green. What happened?
A2: A colorless 5% ethanol solution of this compound turning green upon exposure to air is a classic sign of oxidative degradation. This color change indicates the formation of by-products due to the oxidation of the this compound molecule. To prevent this, it is crucial to handle this compound solutions under an inert atmosphere (e.g., nitrogen or argon) and to use freshly prepared solutions for your experiments.
Q3: What are the optimal storage conditions for solid this compound and its solutions?
A3: For solid this compound maleate, storage in a cool, dark, and dry place is recommended to prevent thermal and photolytic degradation. When in solution, it is best to prepare fresh solutions for each experiment. If short-term storage is necessary, solutions should be kept at low temperatures (2-8°C), protected from light, and preferably purged with an inert gas to minimize oxidation.
Q4: Which pH should I maintain for my aqueous this compound solutions to ensure stability?
A4: this compound is susceptible to both acid and base-catalyzed hydrolysis. While stable for up to three days in 0.1 M HCl at room temperature, significant degradation occurs in 1 M HCl. It is also readily degraded under basic conditions (e.g., 0.01 M NaOH). For maximum stability in aqueous solutions, a neutral to slightly acidic pH (around 3.1 to 7.0) is advisable. It is recommended to perform pH stability studies for your specific experimental buffer.
Q5: Can I use solvents other than ethanol to dissolve this compound?
A5: this compound is a water-soluble compound. For analytical purposes, such as RP-HPLC, mobile phases often consist of methanol-water or acetonitrile-buffer mixtures. When selecting a solvent for your experiment, consider the potential for solvent interaction and the stability of this compound in that medium. Always use high-purity, degassed solvents to minimize oxidative degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | This compound degradation leading to reduced concentration of the active compound and the presence of interfering degradation products. | 1. Verify the purity of your this compound stock using an appropriate analytical method like RP-HPLC. 2. Prepare fresh solutions before each experiment. 3. Review your handling procedures to ensure protection from light, heat, and oxygen. |
| Color change (e.g., greening) in this compound solutions. | Oxidative degradation. | 1. Handle solutions under an inert atmosphere (nitrogen or argon). 2. Use degassed solvents for solution preparation. 3. Store solutions protected from light and at low temperatures. |
| Appearance of additional peaks in chromatograms during analysis. | Formation of degradation products due to hydrolysis, oxidation, or photolysis. | 1. Conduct forced degradation studies to identify potential degradation products under your experimental conditions. 2. Optimize your chromatographic method to separate the main compound from all degradation products. |
Summary of this compound Degradation Under Stress Conditions
The following table summarizes the degradation of this compound under various stress conditions as reported in forced degradation studies.
| Stress Condition | Reagents and Duration | Observed Degradation | Number of Degradation Products Detected | Reference |
| Acidic Hydrolysis | 1 M HCl, 24 hours | Significant Degradation | Multiple | |
| Basic Hydrolysis | 0.01 M NaOH, 3 hours | Significant Degradation | Multiple | |
| Oxidative | 0.3% H₂O₂, 24 hours | Significant Degradation | Multiple | |
| Thermal (Solid State) | 105°C, 24 hours | Significant Degradation | 2 | |
| Photolytic (Solution) | UV radiation, 1.2 million lux-hours for one week | Significant Degradation | 2 | |
| Neutral Hydrolysis | Water, 7 days | Minimal Degradation | 1 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in an Aqueous Buffer
This protocol outlines a method to assess the stability of this compound in a specific aqueous buffer, adapted from forced degradation study methodologies.
1. Materials:
- This compound maleate
- Your aqueous buffer of interest
- HPLC-grade water, methanol, and acetonitrile
- A validated RP-HPLC method for this compound analysis
2. Procedure:
- Prepare a stock solution of this compound in your chosen buffer at a known concentration (e.g., 100 µg/mL).
- Divide the solution into several aliquots in amber vials to protect from light.
- Store the aliquots under your intended experimental conditions (e.g., room temperature, 37°C).
- At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot.
- Immediately analyze the aliquot by RP-HPLC to determine the concentration of this compound and detect any degradation products.
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage of remaining this compound against time to determine its stability profile in your buffer.
Visualizing this compound Degradation and Handling
The following diagrams illustrate key concepts related to this compound degradation and proper handling.
Caption: Major degradation pathways for this compound.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Relationship between handling practices and stability.
References
Technical Support Center: Enhancing the Oral Bioavailability of Flupirtine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of Flupirtine.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral administration of this compound?
A1: The primary challenge with oral this compound administration is its low and variable bioavailability. This is mainly attributed to its poor aqueous solubility, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[1] this compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[2]
Q2: What are the most common strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the solubility challenge and enhance the oral bioavailability of this compound. The most investigated and promising approaches include:
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to a higher dissolution velocity and saturation solubility.[1][2]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a molecular level can enhance its wettability and dissolution rate.[3] Techniques like solvent evaporation and fusion methods are commonly used.
-
Mixed Hydrotropic Solubilization: This technique involves using a blend of hydrotropic agents to increase the aqueous solubility of poorly soluble drugs like this compound.
Q3: What are the advantages and disadvantages of using nanosuspensions for this compound delivery?
A3:
| Advantages | Disadvantages |
|---|---|
| Significant increase in dissolution rate and saturation solubility. | Potential for particle aggregation and physical instability during storage. |
| Improved oral bioavailability. | Requires specialized equipment like high-pressure homogenizers. |
| Potential for various administration routes (oral, parenteral, etc.). | The manufacturing process can be energy-intensive. |
| High drug loading capacity. | Potential for changes in the crystalline state of the drug. |
Q4: How do solid dispersions improve the bioavailability of this compound?
A4: Solid dispersions enhance the bioavailability of this compound primarily by:
-
Reducing Particle Size: Dispersing the drug at a molecular level within a hydrophilic carrier matrix leads to a significant increase in the surface area available for dissolution.
-
Improving Wettability: The hydrophilic carrier improves the wetting of the hydrophobic this compound particles.
-
Increasing Solubility: The drug may exist in an amorphous state within the dispersion, which has a higher apparent solubility and dissolution rate compared to the crystalline form.
Q5: What is the metabolic pathway of this compound after oral administration?
A5: this compound is extensively metabolized in the liver. The main metabolic pathways involve:
-
Hydrolysis of the carbamate group.
-
N-acetylation of the resulting amine to form the active metabolite, D-13223. This metabolite retains 20-30% of the analgesic activity of the parent compound.
-
Oxidative degradation to form p-fluorohippuric acid.
-
These primary metabolites are further oxidized and then conjugated with glycine to form inactive metabolites, which are primarily excreted in the urine.
Section 2: Troubleshooting Guides
This compound Nanosuspension Formulation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Particle Aggregation/Sedimentation | Insufficient stabilizer concentration. | Increase the concentration of the stabilizer (e.g., Poloxamer, PVP K30). |
| Inappropriate stabilizer selection. | Screen different types of stabilizers (steric, electrostatic, or a combination). | |
| Ostwald ripening. | Use a combination of stabilizers or a polymer with strong adsorption to the particle surface. | |
| Large Particle Size or Wide Particle Size Distribution (High Polydispersity Index - PDI) | Insufficient homogenization pressure or cycles. | Increase the homogenization pressure (typically 500-1500 bar) and/or the number of homogenization cycles (usually 3-5 passes). |
| Inefficient pre-milling. | Ensure the initial particle size of the drug is sufficiently small before high-pressure homogenization. | |
| Drug properties (e.g., hardness). | Consider a combination of top-down (milling) and bottom-up (precipitation) techniques. | |
| Low Drug Content | Adhesion of the drug to the homogenization equipment. | Pre-saturate the equipment with a drug solution. |
| Loss of drug during processing. | Optimize the collection method after homogenization. | |
| Crystalline Changes During Storage | Transition to a more stable, less soluble crystalline form. | Select stabilizers that inhibit crystal growth. Store the nanosuspension at recommended temperatures (e.g., 4°C). |
This compound Solid Dispersion Formulation (Solvent Evaporation Method)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Phase Separation/Drug Crystallization in the Solid Dispersion | Poor miscibility between the drug and the carrier. | Select a carrier with better miscibility with this compound (e.g., based on solubility parameters). |
| High drug loading. | Decrease the drug-to-carrier ratio. | |
| Slow solvent evaporation rate. | Use a more volatile solvent or increase the evaporation temperature (if the drug is thermally stable). | |
| Residual Solvent | Incomplete solvent removal. | Extend the drying time or use a higher vacuum. |
| Inappropriate solvent choice. | Use a solvent with a lower boiling point. | |
| Poor Dissolution Profile | Incomplete amorphization of the drug. | Optimize the solvent evaporation process to ensure rapid solidification. |
| Use of a carrier that does not sufficiently enhance dissolution. | Screen different hydrophilic carriers (e.g., PEGs, PVPs, Eudragit). | |
| Low Yield | Adhesion of the product to the evaporation vessel. | Scrape the vessel thoroughly. Consider using a different type of vessel (e.g., with a non-stick coating). |
Section 3: Experimental Protocols
Preparation of this compound Nanosuspension by High-Pressure Homogenization
This protocol describes a general procedure for preparing a this compound nanosuspension. Optimization of parameters such as stabilizer concentration, homogenization pressure, and number of cycles is crucial.
Materials:
-
This compound maleate
-
Stabilizer (e.g., Poloxamer 188, PVP K30)
-
Organic Solvent (e.g., Methanol)
-
Purified water
-
High-speed homogenizer
-
High-pressure homogenizer (HPH)
Procedure:
-
Preparation of the Organic Phase: Dissolve a specific amount of this compound maleate in a suitable organic solvent like methanol at room temperature.
-
Preparation of the Aqueous Phase: Dissolve the chosen stabilizer(s) (e.g., Poloxamer 188 and PVP K30) in purified water.
-
Precipitation: Add the organic phase to the aqueous phase under constant stirring using a magnetic stirrer. This will cause the this compound to precipitate as fine particles.
-
Solvent Evaporation: Continue stirring to allow the organic solvent to evaporate.
-
Pre-homogenization: Subject the resulting suspension to high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to create a pre-suspension with a reduced particle size.
-
High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer.
-
Set the operating pressure (e.g., between 500 and 1500 bar).
-
Perform multiple homogenization cycles (e.g., 3-5 passes) until the desired particle size and PDI are achieved.
-
Monitor the temperature during homogenization to avoid drug degradation.
-
-
Characterization: Analyze the resulting nanosuspension for particle size, PDI, zeta potential, and drug content.
Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This protocol provides a general guideline for preparing a this compound solid dispersion using the solvent evaporation technique.
Materials:
-
This compound maleate
-
Hydrophilic carrier (e.g., Polyethylene Glycol (PEG) 6000, Polyvinylpyrrolidone (PVP) K30)
-
Volatile organic solvent (e.g., Methanol, Ethanol)
-
Rotary evaporator or water bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh this compound maleate and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:2).
-
Dissolve both the drug and the carrier in a suitable volatile organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure or a water bath at a controlled temperature (e.g., 40-50°C). Continue evaporation until a solid mass or a thin film is formed on the wall of the flask.
-
Drying: Further dry the solid mass in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Pulverize it using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.
-
Characterization: Evaluate the prepared solid dispersion for drug content, in vitro dissolution, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
Section 4: Data Presentation
Table 1: In Vitro Dissolution of this compound Formulations
| Formulation | Carrier/Stabilizer | Method | Dissolution Medium | Time (min) | Cumulative Drug Release (%) | Reference |
| Pure this compound | - | - | Phosphate Buffer (pH 6.8) | 60 | 51.8 | |
| Nanosuspension (F8) | Poloxamer, PVP K30 | Precipitation-Homogenization | Phosphate Buffer (pH 6.8) | 10 | 100.13 | |
| Solid Dispersion | Sodium Benzoate, Niacinamide | Solvent Evaporation | - | - | Superior dissolution rate compared to pure drug |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in Humans (Oral Administration of 100 mg)
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋t (µg·h/mL) | AUC₀₋∞ (µg·h/mL) | Bioavailability (%) | Reference |
| Immediate-Release (Fasting) | 0.83 ± 0.23 | 1.50 ± 0.82 | 4.99 ± 1.24 | 5.21 ± 1.25 | ~90 | |
| Immediate-Release (Fed) | 0.65 ± 0.21 | 3.04 ± 0.78 | 4.63 ± 1.14 | 4.83 ± 1.12 | - | |
| Immediate-Release Tablet | - | ~2 | - | - | ~72 | |
| Modified-Release Tablet | - | ~2 | - | - | ~60 |
Note: Direct comparative in vivo data for nanosuspensions and solid dispersions of this compound in a single study is limited in the public domain. The table presents data from different studies for reference.
Section 5: Visualizations
Caption: Oral absorption and first-pass metabolism of this compound.
Caption: Experimental workflow for this compound nanosuspension preparation.
References
Validation & Comparative
A Comparative Analysis of Flupirtine and Retigabine on Kv7 Channel Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent Kv7 channel openers, Flupirtine and Retigabine. By examining their effects on various Kv7 channel subtypes, this document aims to furnish researchers, scientists, and drug development professionals with the critical data and methodologies necessary to advance their understanding and application of these compounds.
Introduction to Kv7 Channel Modulators
Voltage-gated potassium channels of the Kv7 family (Kv7.1-Kv7.5), also known as KCNQ channels, are crucial regulators of neuronal excitability. Their activation leads to a hyperpolarizing M-current, which dampens repetitive firing and stabilizes the resting membrane potential of neurons. As such, openers of these channels have significant therapeutic potential for conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain. This compound, a centrally acting non-opioid analgesic, and Retigabine (also known as Ezogabine), an anticonvulsant, are two of the most well-characterized activators of Kv7 channels. Both are recognized as pan-Kv7.2–Kv7.5 agonists, though with differing potencies and clinical profiles.[1] This guide will delve into a quantitative comparison of their effects on various Kv7 channel subtypes.
Quantitative Comparison of this compound and Retigabine on Kv7 Subtypes
The following table summarizes the available quantitative data on the effects of this compound and Retigabine on homomeric and heteromeric Kv7 channel subtypes. Data has been compiled from various electrophysiological studies.
| Drug | Channel Subtype | EC50 (µM) | Maximal Current Enhancement (Imax) | Voltage-Dependence Shift (ΔV½) | Cell Type | Reference |
| This compound | Kv7.2/7.3 | ~3.6 - 5 | ~70-90% increase | Hyperpolarizing shift (~20 mV at 30 µM) | tsA cells, SCG, DRG, dorsal horn, and hippocampal neurons | [1][2] |
| Kv7.2 | ~10 | Data not available | Hyperpolarizing shift | Recombinant systems | [2] | |
| Kv7.4 | Data not available | Data not available | Data not available | |||
| Kv7.5 | Data not available | Data not available | Data not available | |||
| Kv7.1 | Ineffective | Ineffective | No shift | [3] | ||
| Retigabine | Kv7.2/7.3 | ~1.6 - 2.4 | Data not available | Hyperpolarizing shift (~33 mV at 10 µM) | CHO cells | |
| Kv7.2 | ~0.93 - 2.6 | Data not available | Hyperpolarizing shift | CHO cells, HEK293 cells | ||
| Kv7.3 | ~3.9 | Data not available | Strong hyperpolarizing shift | HEK293 cells | ||
| Kv7.4 | ~22 | Data not available | Hyperpolarizing shift | HEK293 cells | ||
| Kv7.5 | ~15 | Data not available | Hyperpolarizing shift | HEK293 cells | ||
| Kv7.1 | Ineffective | Ineffective | No shift |
Note: Data for Imax is often reported qualitatively as "enhancement" of current. The provided percentage increase for this compound on Kv7.2/7.3 is a representative value from available literature. The exact values for EC50, Imax, and ΔV½ can vary depending on the experimental conditions and expression system used.
Mechanism of Action and Signaling Pathway
Both this compound and Retigabine exert their effects by directly interacting with the Kv7 channel protein. Their binding facilitates the open state of the channel, leading to an increased potassium efflux and hyperpolarization of the cell membrane. This action effectively raises the threshold for action potential firing, thereby reducing neuronal excitability.
Experimental Protocols
The characterization of this compound and Retigabine's effects on Kv7 channels predominantly relies on electrophysiological techniques, primarily two-electrode voltage clamp (TEVC) on Xenopus laevis oocytes and whole-cell patch-clamp recordings from mammalian cell lines (e.g., CHO, HEK293) heterologously expressing specific Kv7 subunits.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated. cRNA encoding the desired human Kv7 channel subunits is injected into the oocytes. The oocytes are then incubated for 2-5 days to allow for channel expression.
-
Recording Setup: Oocytes are placed in a recording chamber and perfused with a standard external solution (e.g., ND96). Two microelectrodes, one for voltage sensing and one for current injection, are impaled into the oocyte.
-
Voltage Protocol: A typical voltage protocol to assess channel activation involves holding the oocyte at a hyperpolarized potential (e.g., -80 mV) and then applying a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments). Tail currents are often measured upon repolarization to a fixed potential (e.g., -60 mV) to determine the voltage-dependence of channel opening.
-
Drug Application: this compound or Retigabine is dissolved in the external solution and perfused into the recording chamber. Recordings are taken before and after drug application to determine its effect on current amplitude, activation kinetics, and voltage-dependence.
Whole-Cell Patch-Clamp in Mammalian Cells
-
Cell Culture and Transfection: Mammalian cell lines (e.g., CHO or HEK293 cells) are cultured and transiently or stably transfected with plasmids containing the cDNA for the desired Kv7 channel subunits.
-
Recording Setup: A glass micropipette with a small tip opening is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with a transfected cell. A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of whole-cell currents.
-
Voltage Protocol: Similar to TEVC, a holding potential (e.g., -80 mV) is applied, followed by a series of depolarizing voltage steps to elicit Kv7 currents.
-
Drug Application: The drug is applied to the external solution bathing the cell, and the resulting changes in current are recorded and analyzed.
Conclusion
Both this compound and Retigabine are effective openers of neuronal Kv7 channels (Kv7.2-Kv7.5), with a primary mechanism involving a hyperpolarizing shift in the voltage-dependence of channel activation. This leads to an increase in potassium currents at sub-threshold membrane potentials, thereby reducing neuronal excitability. Retigabine has been more extensively characterized across a wider range of Kv7 subtypes, with specific EC50 values available for Kv7.2, Kv7.2/7.3, Kv7.4, and Kv7.5. This compound is also a potent activator, particularly of Kv7.2/7.3 heteromers. Neither compound has a significant effect on the cardiac Kv7.1 channel, which is a critical aspect of their safety profile.
The choice between this compound and Retigabine in a research or drug development context will depend on the specific Kv7 subtype of interest and the desired potency. The data and protocols presented in this guide provide a foundation for further investigation into the nuanced effects of these compounds and the development of next-generation Kv7 channel modulators with improved subtype selectivity and therapeutic efficacy.
References
- 1. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concomitant facilitation of GABAA receptors and KV7 channels by the non-opioid analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Manipulation of Kv7 Channels as a New Therapeutic Tool for Multiple Brain Disorders [frontiersin.org]
Flupirtine's Neuroprotective Efficacy in Experimental Stroke: A Comparative Analysis
An objective guide for researchers and drug development professionals on the neuroprotective potential of Flupirtine in ischemic stroke, benchmarked against other therapeutic alternatives and supported by experimental evidence.
This compound, a centrally acting non-opioid analgesic, has garnered significant interest for its neuroprotective properties, particularly in the context of ischemic stroke. Its unique mechanism as a selective neuronal potassium channel opener (SNEPCO) that indirectly modulates N-methyl-D-aspartate (NMDA) receptor activity sets it apart from many other neuroprotective agents. This guide provides a comprehensive comparison of this compound's efficacy in preclinical stroke models, juxtaposed with other neuroprotective strategies, and is supported by detailed experimental protocols and mechanistic insights.
Comparative Efficacy in Preclinical Stroke Models
Experimental studies have demonstrated this compound's ability to reduce infarct volume and improve functional outcomes in animal models of stroke. To provide a clear benchmark, this section compares key efficacy data of this compound with another NMDA receptor antagonist, Memantine, and summarizes the clinical trial outcomes of other notable neuroprotective agents.
Table 1: Comparison of Neuroprotective Effects of this compound and Memantine in Rodent Stroke Models
| Parameter | This compound | Memantine | Control (Vehicle/Placebo) |
| Infarct Volume Reduction | Significant reduction observed at doses of 5 and 10 mg/kg.[1] No effect at 1 mg/kg.[1] | Dose-dependent effects: Low dose (0.2 mg/kg/day) significantly reduced lesion volume, while high doses (20 mg/kg/day) increased injury.[2] | Baseline infarct volume |
| Functional Outcome | Improved motor coordination in rota rod, tight rope, corner turn, and foot fault tests with 10 mg/kg BW post-stroke.[1] | Improved forepaw sensory perception and motor function in a cylinder test at 28 days post-stroke.[3] | Impaired motor and sensory function |
| Therapeutic Window | Effective when administered up to 9 hours post-stroke induction. Pre-treatment also showed significant protection. | Beneficial effects observed when administered 2 hours after stroke. | Not Applicable |
| Animal Model | Transient middle cerebral artery occlusion (MCAO) in mice. Four-vessel-occlusion (4VO) global ischemia in rats. | Photothrombotic stroke in mice. Reversible focal cerebral ischemia in mice. | Varies by study |
Table 2: Summary of Clinical Efficacy of Other Neuroprotective Agents in Ischemic Stroke
| Agent | Mechanism of Action | Key Clinical Findings (from Meta-Analyses) |
| Edaravone | Free radical scavenger | Associated with improved chances of good and excellent functional outcomes (mRS 0-2 and 0-1) at 90 days. Most effective for improving NIHSS scores within the first 7 days. |
| Citicoline | Involved in membrane phospholipid synthesis and neurotransmitter precursor | Some studies show improved functional outcomes, but a large multicenter trial did not show significant benefit. Efficacy in improving 90-day mRS scores was inferior to other agents in a network meta-analysis. |
| N-butylphthalide (NBP) | Enhances cerebral blood flow and has antioxidative effects | Ranked highest for improving 90-day mRS, 90-day NIHSS, 14-day NIHSS, and 14-day Barthel Index outcomes in a network meta-analysis. |
Mechanistic Insights: The Signaling Pathways of this compound
This compound's neuroprotective effects are primarily attributed to its ability to open Kv7 potassium channels, leading to neuronal hyperpolarization. This stabilization of the resting membrane potential indirectly antagonizes NMDA receptors by enhancing the voltage-dependent magnesium block, thereby reducing excitotoxicity. This cascade of events mitigates the downstream detrimental effects of ischemic injury.
The downstream effects of reduced calcium influx include the inhibition of calpain activation. Calpains are calcium-dependent proteases that, when activated during ischemia, contribute to neuronal death. This compound's action leads to the reduced degradation of STAT6, a transcription factor that inhibits the pro-inflammatory and pro-apoptotic JNK and NF-κB signaling pathways. This modulation of critical signaling cascades contributes significantly to its neuroprotective and anti-inflammatory effects.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies from key studies are provided below.
Focal Cerebral Ischemia Model (Transient MCAO in Mice)
-
Animal Model: Adult male C57BL/6 mice are used.
-
Surgical Procedure: Anesthesia is induced and maintained with isoflurane. A midline neck incision is made, and the right common and external carotid arteries are isolated and ligated. A silicon-coated 6-0 nylon monofilament is introduced into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA). After 60 minutes of occlusion, the filament is withdrawn to allow reperfusion.
-
Drug Administration: this compound (1, 5, or 10 mg/kg body weight) or saline (control) is administered via intraperitoneal (i.p.) injection at various time points post-reperfusion (e.g., 3, 6, 9, or 12 hours).
-
Outcome Assessment:
-
Infarct Volume: 48 hours post-stroke, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Infarct volume is quantified using imaging software.
-
Functional Tests: Motor coordination is assessed using tests such as the rota-rod, tightrope, corner turn, and foot fault tests at various time points post-stroke (e.g., up to 12 weeks).
-
Biochemical and Molecular Analyses
-
Western Blotting: To assess the levels of key signaling proteins (e.g., STAT6, NF-κB, IκBα, phosphorylated c-Jun), brain lysates from the ischemic hemispheres are subjected to SDS-PAGE and immunoblotting.
-
Calpain Activity Assay: Calpain activity in ischemic brain tissue is measured using a fluorogenic substrate.
-
Immunohistochemistry: Brain sections are stained for markers of apoptosis (e.g., TUNEL) and neurogenesis to assess cellular outcomes.
Conclusion
The available preclinical data strongly support the neuroprotective effects of this compound in experimental models of ischemic stroke. Its multifaceted mechanism of action, targeting excitotoxicity, and downstream inflammatory and apoptotic pathways, presents a compelling case for its therapeutic potential. While direct comparative preclinical studies with other agents are limited, the data suggest that this compound's efficacy is comparable to other NMDA receptor antagonists like Memantine and that it possesses a favorable therapeutic window.
For researchers and drug development professionals, this compound represents a promising candidate for further investigation. Future studies should focus on direct, head-to-head comparisons with other clinically relevant neuroprotective agents in standardized stroke models to definitively establish its position in the therapeutic landscape for ischemic stroke. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for designing such validation studies.
References
- 1. The indirect NMDAR inhibitor this compound induces sustained post-ischemic recovery, neuroprotection and angioneurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dichotomy of memantine treatment for ischemic stroke: dose-dependent protective and detrimental effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Flupirtine and Tramadol in Neuropathic Pain: A Comparative Analysis in the Chronic Constriction Injury Model
For Immediate Release
This guide provides a detailed comparison of the efficacy of flupirtine and tramadol in preclinical models of neuropathic pain, with a focus on the chronic constriction injury (CCI) model. The following information is intended for researchers, scientists, and drug development professionals to provide an objective overview based on available experimental data.
Introduction
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. The chronic constriction injury (CCI) model in rats is a widely utilized preclinical model to simulate neuropathic pain and evaluate the efficacy of potential analgesics. This guide compares two centrally acting analgesics, this compound and tramadol, based on their mechanisms of action and their effects on pain behaviors in this model.
Mechanism of Action
This compound and tramadol alleviate pain through distinct molecular pathways. This compound is a selective neuronal potassium channel opener, while tramadol exerts its effects through a dual mechanism involving opioid receptor agonism and monoamine reuptake inhibition.
This compound Signaling Pathway
This compound primarily acts by activating Kv7 (KCNQ) voltage-gated potassium channels.[1] This activation leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane. This hyperpolarized state makes it more difficult for neurons to reach the action potential threshold, thereby reducing neuronal excitability and dampening the transmission of pain signals.[1] Additionally, this hyperpolarization indirectly antagonizes the NMDA receptor by enhancing the voltage-dependent magnesium block, further contributing to its analgesic and neuroprotective effects.[1][2]
References
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Flupirtine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the accurate quantification of Flupirtine. The following sections detail the experimental protocols and comparative performance data to assist researchers in selecting the most appropriate analytical technique for their specific needs.
Comparative Analysis of Method Performance
The quantification of this compound, a non-opioid analgesic, is critical in pharmacokinetic studies, formulation development, and quality control. Both HPLC and LC-MS/MS are powerful techniques for this purpose, each offering distinct advantages. The choice between them often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. This guide presents a side-by-side comparison of validated methods to aid in this decision-making process.
Data Summary
The following tables summarize the key performance parameters of validated HPLC and LC-MS/MS methods for this compound quantification, compiled from various studies.
Table 1: HPLC Method Parameters and Performance
| Parameter | Method 1[1][2] | Method 2[3][4] | Method 3[5] |
| Stationary Phase | C18 (150 mm x 4.6 mm, 5 µm) | Inertsil C18 (250 x 4.6mm, 5µ) | Inertsil ODS C18 (150 mm x 4.6 mm, 5µ) |
| Mobile Phase | Methanol:Water (80:20 v/v) with 0.2% Triethylamine, pH 3.1 | Methanol: o-Phosphoric acid (85:15 v/v) | 0.01M KH2PO4 buffer (pH 3.6):Acetonitrile (75:25 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | PDA at 254 nm | DAD at 239 nm | UV at 246 nm |
| Retention Time | Not Specified | 3.47 min | 4.12 min |
| Linearity Range | 20 - 120 µg/mL | 20 - 60 µg/mL | 100 - 600 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.999 | 0.999 |
| Precision (%RSD) | < 1.5% (Intra- and Interday) | Not Specified | 0.65% - 0.81% (Intra- and Interday) |
| Accuracy (% Recovery) | Not Specified | Not Specified | 99.84% |
| LOD | Not Specified | Not Specified | 0.47 µg/mL |
| LOQ | Not Specified | 7.96 µg/mL | 1.45 µg/mL |
Table 2: LC-MS/MS Method Parameters and Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | C18 column | Reverse phase column (4.6 x 50 mm, 5 µm) | XTerra C18 |
| Mobile Phase | Acetonitrile:Water:Ammonia (55:45:0.1, v/v/v) | Acetonitrile:5 mM Ammonium formate buffer pH 4.5 (70:30 v/v) | Ammonium formate buffer (pH 3.5):Acetonitrile (50:50, v/v) |
| Flow Rate | 0.25 mL/min | 0.6 mL/min | Not Specified |
| Detection | Triple quadrupole MS (MRM, ESI+) | Mass Spectrometry (ESI+) | Mass Spectrometer (ESI+, MRM) |
| Retention Time | Not Specified | 2.16 min | Not Specified |
| Linearity Range | 10.00 - 2000.00 ng/mL | 0.98 - 1000 ng/mL | 0.5 - 500 ng/mL (in serum) |
| Correlation Coefficient (r²) | Not Specified | > 0.99 | Not Specified |
| Precision (%RSD) | < 9.26% (Intra- and Inter-run) | < 5% (Intra- and Interday) | 1.2% - 13.4% |
| Accuracy (% Bias) | -5.80% to 3.31% | 90% - 110% (% Accuracy) | -16.9% to 11.2% (Error) |
| Recovery (%) | 88.3% - 97.2% | > 86.5% | Not Specified |
| LOQ | 10.00 ng/mL | 0.98 ng/mL | 0.5 ng/mL (in serum) |
Experimental Protocols
HPLC Methodologies
Method 1: Stability-Indicating RP-HPLC
-
Chromatographic System: A reversed-phase HPLC system with a C18 column (dimensions not specified) was used.
-
Mobile Phase: A mixture of methanol and water (80:20 v/v) containing 0.2% (v/v) triethylamine, with the pH adjusted to 3.1.
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode array (PDA) detector set at 254 nm.
-
Sample Preparation: this compound maleate was dissolved in the mobile phase.
Method 2: Simultaneous Estimation with Paracetamol
-
Chromatographic System: Waters HPLC 2690 system with a DAD detector and an Inertsil C18 column (250 x 4.6mm, 5µ).
-
Mobile Phase: A mixture of methanol and o-phosphoric acid (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Diode array detector (DAD) at 239 nm.
-
Sample Preparation: Not detailed for this compound alone.
Method 3: Estimation in Pharmaceutical Dosage Forms
-
Chromatographic System: Waters HPLC with an Inertsil ODS C18 column (150 mm x 4.6 mm, 5µ).
-
Mobile Phase: A mixture of 0.01M potassium dihydrogen orthophosphate buffer (pH 3.6, adjusted with orthophosphoric acid) and acetonitrile in a ratio of 75:25 v/v.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 246 nm.
-
Sample Preparation: Standard and sample solutions were prepared in the mobile phase.
LC-MS/MS Methodologies
Method 1: Quantification in Human Plasma
-
Chromatographic System: A liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source. A C18 column was used.
-
Mobile Phase: A mixture of acetonitrile, water, and ammonia (55:45:0.1, v/v/v).
-
Flow Rate: 0.25 mL/min.
-
Detection: Multiple reaction monitoring (MRM) in positive ion mode.
-
Sample Preparation: Liquid-liquid extraction from plasma samples.
Method 2: Quantification in Rat Plasma
-
Chromatographic System: An HPLC system with a reverse phase column (4.6 x 50 mm, 5 µm) coupled to a mass spectrometer.
-
Mobile Phase: A mixture of cyanomethane (acetonitrile) and 5 mM ammonium formate buffer (pH 4.5) in a ratio of 70:30 v/v.
-
Flow Rate: 0.6 mL/min.
-
Detection: Mass spectrometry with positive electrospray ionization.
-
Sample Preparation: Protein precipitation from plasma samples.
Method 3: Quantification in Human Serum, Urine, and Feces
-
Chromatographic System: A liquid chromatography system with an XTerra C18 column coupled to a mass spectrometer.
-
Mobile Phase: An isocratic mobile phase consisting of ammonium formate buffer (pH 3.5) and acetonitrile (50:50, v/v).
-
Detection: Mass spectrometer operating with electrospray ionization in positive multiple reaction monitoring mode.
-
Sample Preparation: Liquid-liquid extraction from biological matrices.
Experimental Workflow
The following diagram illustrates a general workflow for the cross-validation of analytical methods for this compound quantification.
Caption: Workflow for Cross-Validation of this compound Quantification Methods.
Discussion
The presented data highlights the distinct advantages of each technique. HPLC methods, particularly with UV or PDA detection, are robust, cost-effective, and well-suited for the analysis of bulk drug and pharmaceutical formulations where the concentration of this compound is relatively high. The linearity ranges are typically in the µg/mL level, and these methods demonstrate excellent precision and accuracy for their intended purpose.
In contrast, LC-MS/MS methods offer significantly lower limits of quantification, often in the low ng/mL to sub-ng/mL range. This makes LC-MS/MS the superior choice for bioanalytical applications, such as pharmacokinetic studies, where this compound concentrations in biological matrices like plasma or serum are expected to be very low. The high selectivity of tandem mass spectrometry also minimizes interference from complex biological matrices, leading to highly accurate and reliable results.
References
- 1. ijpba.info [ijpba.info]
- 2. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of this compound Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpaonline.com [ajpaonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ijpcbs.com [ijpcbs.com]
A Comparative Analysis of the Hepatotoxicity Profiles of Flupirtine and Its Thioether Analogs
For Researchers, Scientists, and Drug Development Professionals
Flupirtine, a centrally acting, non-opioid analgesic, has been withdrawn from the market in Europe due to concerns about its hepatotoxicity. This has spurred research into developing safer analogs. This guide provides a comparative analysis of the hepatotoxicity profiles of this compound and its thioether analogs, supported by experimental data. The focus is on the reduced hepatotoxicity observed with the thioether modification, offering a potential path forward for developing safer alternatives.
Executive Summary
This compound's hepatotoxicity is primarily attributed to its metabolic activation into reactive quinone diimine intermediates. These electrophilic species can deplete cellular glutathione, leading to oxidative stress and cell death. Furthermore, evidence suggests an immune-mediated component to the liver injury, with an association to specific human leukocyte antigen (HLA) genotypes. Thioether analogs of this compound have been synthesized to mitigate this toxicity by altering the molecule's electronic properties and metabolic pathway, thereby reducing the formation of reactive metabolites. In vitro studies have demonstrated that these thioether analogs exhibit significantly lower cytotoxicity in liver cell lines compared to this compound.
Quantitative Hepatotoxicity Data
The following table summarizes the in vitro cytotoxicity data for this compound and its representative thioether analog, compound 9a, as determined by the MTT assay in two different liver cell lines: transgenic mouse hepatocytes (TAMH) and human hepatoma cells (HepG2).[1] Lower LD50 and LD25 values indicate higher cytotoxicity.
| Compound | Cell Line | LD50 (µM) after 24h | LD25 (µM) after 48h |
| This compound (1) | TAMH | 480 ± 150 | 250 ± 90 |
| HepG2 | 510 ± 120 | 200 ± 50 | |
| Thioether Analog (9a) | TAMH | > 1000 | 800 ± 100 |
| HepG2 | > 1000 | > 1000 |
Data adapted from Bock et al. (2019).[1]
Experimental Protocols
Synthesis of Thioether Analogs of this compound
The synthesis of this compound's thioether analogs involves a multi-step process designed to replace the secondary amine bridge with a thioether linkage.[1]
General Procedure:
-
Amination: The synthesis typically starts with the amination of a di-substituted pyridine derivative, such as 2,6-dichloro-3-nitropyridine, to introduce an amino group.
-
Thiol Introduction: The remaining halogen substituent on the pyridine ring is then replaced with a thiol group.
-
Nucleophilic Attack: The thioether linkage is formed through a nucleophilic attack of the thiol group on a suitable reactant.
-
Reduction and Acylation: The nitro group is subsequently reduced to a primary amine, which is then acylated to yield the final carbamate or amide analog.
MTT Assay for Hepatotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. The protocol below is a generalized procedure based on standard practices for evaluating drug-induced cytotoxicity in liver cell lines like HepG2.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound and thioether analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HepG2 cells into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its thioether analogs) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and untreated control wells.
-
Incubation: Incubate the plates for the desired time points (e.g., 24 and 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the concentration-response curves and determine the LD50 and LD25 values.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for this compound-Induced Hepatotoxicity
The following diagram illustrates the proposed mechanism of this compound-induced liver injury, highlighting the roles of metabolic activation, oxidative stress, and the potential for an immune-mediated response.
Caption: Proposed mechanism of this compound hepatotoxicity.
Experimental Workflow for Hepatotoxicity Assessment
The following diagram outlines a typical workflow for assessing the hepatotoxicity of drug candidates.
References
Validation of Flupirtine's target engagement in the central nervous system
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Flupirtine's central nervous system (CNS) target engagement with alternative modulators. Supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows, this document serves as a comprehensive resource for understanding the pharmacological profile of this unique analgesic.
This compound, a non-opioid analgesic, exerts its effects primarily through the positive modulation of Kv7 (KCNQ) potassium channels and, to a lesser extent, through the functional antagonism of NMDA receptors.[1][2][3] This guide delves into the validation of its target engagement within the CNS, presenting a comparative landscape of its performance against other known Kv7 channel modulators.
Quantitative Comparison of Target Engagement
The following tables summarize the potency of this compound and selected alternatives at their primary molecular targets. This data, derived from various in vitro studies, offers a quantitative basis for comparing their engagement with Kv7 channels and NMDA receptors.
| Compound | Target | Assay Type | EC50 / IC50 (µM) | Cell Line | Reference |
| This compound | Kv7.2/7.3 | Thallium Flux | 3.6 | HEK293 | [4] |
| NMDA Receptor | Electrophysiology | 182.1 (IC50) | Cultured Rat Neurons | [5] | |
| Retigabine | Kv7.2/7.3 | Thallium Flux | 1.9 | HEK293 | |
| Kv7.2/7.3 | Electrophysiology | 2.5 (ΔV½) | CHO | ||
| ICA-27243 | Kv7.2/7.3 | ⁸⁶Rb⁺ Efflux | 0.2 | CHO | |
| Kv7.2/7.3 | Electrophysiology | 0.4 | CHO | ||
| ML213 | Kv7.2 | Electrophysiology | 0.23 | - | |
| Kv7.4 | Electrophysiology | 0.51 | - |
Table 1: Comparative Potency of this compound and Alternatives at Kv7 and NMDA Receptors. This table highlights the half-maximal effective (EC50) or inhibitory (IC50) concentrations required for these compounds to modulate their respective targets. Lower values indicate higher potency.
Key Signaling Pathway and Experimental Workflows
To visually elucidate the mechanisms and methods discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
A summary of the key experimental methodologies used to generate the comparative data is provided below.
Patch-Clamp Electrophysiology for Kv7 Channel Modulation
This technique directly measures the ion flow through channels in the cell membrane, providing a functional assessment of drug effects.
1. Cell Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with the cDNAs for the desired Kv7 channel subunits (e.g., Kv7.2 and Kv7.3). Cells are cultured under standard conditions until they are ready for recording.
2. Recording Setup: Recordings are performed in the whole-cell configuration using a patch-clamp amplifier. The external solution typically contains (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal pipette solution usually contains (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, and 2 Na₂-ATP, adjusted to pH 7.2.
3. Data Acquisition: A holding potential of -80 mV is maintained. To elicit Kv7 currents, depolarizing voltage steps are applied in increments (e.g., from -100 mV to +40 mV). Baseline currents are recorded before the application of any compound.
4. Compound Application: The test compound (e.g., this compound) is dissolved in the external solution and applied to the cell via a perfusion system. Currents are recorded at various concentrations to establish a dose-response relationship.
5. Data Analysis: The effect of the compound is quantified by measuring the increase in current amplitude or the leftward shift in the voltage-dependence of activation (ΔV½). EC50 values are determined by fitting the dose-response data to a logistic function.
Radioligand Binding Assay for NMDA Receptor Affinity
This method is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation: Rat brain cortical membranes, which are rich in NMDA receptors, are prepared by homogenization in an ice-cold buffer, followed by centrifugation to isolate the membrane fraction. The final membrane pellet is resuspended in the binding buffer.
2. Binding Reaction: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radioligand that binds to the NMDA receptor (e.g., [³H]MK-801), and varying concentrations of the unlabeled test compound (e.g., this compound).
3. Incubation and Filtration: The mixture is incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
4. Washing and Detection: The filters are washed with ice-cold buffer to remove any unbound radioligand. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.
5. Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Microdialysis for CNS Target Engagement
This technique allows for the sampling of unbound drug concentrations in the extracellular fluid of specific brain regions in freely moving animals, providing a direct measure of target site exposure.
1. Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus or cortex) of an anesthetized animal.
2. Perfusion and Sampling: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a slow flow rate. Small molecules from the brain's extracellular fluid, including the administered drug, diffuse across the semipermeable membrane of the probe and are collected in the outgoing perfusate (dialysate).
3. Drug Administration: The test compound can be administered systemically (e.g., intraperitoneally or orally), and its concentration in the dialysate is measured over time.
4. Sample Analysis: The concentration of the drug in the dialysate samples is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
5. Data Analysis: The unbound drug concentration in the brain can be correlated with pharmacokinetic models and pharmacodynamic effects to establish a target engagement profile in a living system.
Conclusion
The data and methodologies presented in this guide offer a robust framework for understanding and comparing the CNS target engagement of this compound and its alternatives. While this compound demonstrates clear engagement with Kv7 channels, its interaction with the NMDA receptor is significantly weaker and may not be clinically relevant at therapeutic doses. Newer Kv7 modulators, such as ICA-27243 and ML213, exhibit higher potency and selectivity for specific Kv7 channel subtypes, highlighting the ongoing efforts to develop more targeted therapeutics for neurological disorders. The experimental protocols detailed herein provide a foundation for the continued exploration and validation of novel CNS-acting compounds.
References
A Comparative Analysis of Flupirtine and Other KCNQ Openers in Preclinical Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Flupirtine and other potassium channel openers (KCNQ openers), primarily focusing on their efficacy in established preclinical models of epilepsy. The objective is to present a consolidated resource of experimental data to aid in the research and development of novel anti-epileptic drugs targeting the KCNQ (Kv7) channel family.
Introduction to KCNQ Channels in Epilepsy
Voltage-gated potassium channels of the KCNQ family (KCNQ2-KCNQ5) are crucial regulators of neuronal excitability.[1][2][3] They are responsible for the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and prevents repetitive firing.[4] Opening these channels leads to hyperpolarization, thereby reducing neuronal hyperexcitability, which is a hallmark of epilepsy.[1] This mechanism makes KCNQ channels a prime target for the development of anti-epileptic drugs (AEDs).
This compound, initially developed as a non-opioid analgesic, was later identified as a KCNQ channel opener. This discovery paved the way for the development of other KCNQ openers, most notably Retigabine (Ezogabine), which was specifically approved for the treatment of epilepsy. This guide will compare the preclinical efficacy of this compound with Retigabine and other emerging KCNQ openers.
Mechanism of Action: KCNQ Channel Activation
This compound and other related compounds act as positive allosteric modulators of KCNQ2-KCNQ5 channels. They bind to a hydrophobic pocket near the channel gate, stabilizing the open conformation of the channel. This action increases the number of open KCNQ channels at the resting membrane potential and enhances the hyperpolarizing influence, effectively acting as a brake on excessive neuronal firing. While this compound also exhibits indirect NMDA receptor antagonism and modulates GABA-A receptors, its primary anticonvulsant effect is attributed to the opening of KCNQ channels.
Comparative Efficacy in Preclinical Epilepsy Models
The anticonvulsant properties of KCNQ openers are typically evaluated in rodent models of epilepsy, primarily the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazol (PTZ) tests. The MES model is considered predictive of efficacy against generalized tonic-clonic seizures, while the PTZ model is used to identify drugs effective against myoclonic and absence seizures.
Data Presentation
The following tables summarize the available quantitative data for this compound and other KCNQ openers in these standard preclinical models. Data is presented as the median effective dose (ED50) in mg/kg, which is the dose required to protect 50% of the animals from the induced seizure. It is important to note that direct comparisons can be challenging due to variations in experimental protocols across different studies.
Table 1: Anticonvulsant Activity of KCNQ Openers in the Maximal Electroshock (MES) Seizure Model in Mice
| Compound | Administration Route | ED50 (mg/kg) | Reference |
| This compound | Oral | 23.4 | |
| Retigabine (Ezogabine) | Oral | 8.9 | |
| CB-03 | Not specified | Protective Index (TD50/ED50) of 4.23 (male) and 3.77 (female) |
Table 2: Anticonvulsant Activity of KCNQ Openers in the Pentylenetetrazol (PTZ) Seizure Model in Mice
| Compound | Administration Route | ED50 (mg/kg) | Reference |
| This compound | Oral | 13.5 | |
| Retigabine (Ezogabine) | Oral | 1.8 |
Based on the available data, Retigabine demonstrates greater potency than this compound in both the MES and PTZ models, as indicated by its lower ED50 values. Newer generation compounds like CB-03 also show promising anticonvulsant activity.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for the key experiments cited.
Maximal Electroshock (MES) Seizure Test
The MES test evaluates a drug's ability to prevent the spread of seizures.
-
Animal Model: Male CF-1 mice (20-25 g) or male Sprague-Dawley rats (150-200 g).
-
Drug Administration: The test compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses to different groups of animals. A vehicle control group is also included.
-
Time of Peak Effect (TPE): The test is conducted at the predetermined TPE of the drug.
-
Stimulation: A brief electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) is delivered through corneal or ear clip electrodes.
-
Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. Protection is defined as the absence of this endpoint.
-
Data Analysis: The ED50 value, representing the dose at which 50% of the animals are protected, is calculated using probit analysis.
Pentylenetetrazol (PTZ) Induced Seizure Test
This model assesses a drug's ability to raise the seizure threshold.
-
Animal Model: Mice are commonly used.
-
Drug Administration: The test compound or vehicle is administered prior to the PTZ injection.
-
PTZ Administration: A convulsant dose of Pentylenetetrazol (e.g., 30-35 mg/kg for C57BL/6 mice) is injected subcutaneously or intraperitoneally.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures, typically clonic seizures lasting for at least 5 seconds.
-
Endpoint: The primary endpoint is the presence or absence of a clonic seizure. The latency to the first seizure can also be measured.
-
Data Analysis: The ED50 is calculated based on the percentage of animals protected from seizures at different doses.
Conclusion
The activation of KCNQ channels represents a clinically validated mechanism for the treatment of epilepsy. Preclinical data consistently demonstrates the anticonvulsant efficacy of KCNQ openers like this compound and Retigabine in standard epilepsy models. Comparative data suggests that Retigabine is a more potent anticonvulsant than this compound. The development of novel KCNQ openers with improved potency and safety profiles remains an active area of research, with compounds like CB-03 showing promise in early preclinical evaluation. The experimental models and protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other emerging therapies targeting neuronal hyperexcitability.
References
- 1. The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potassium Channels (including KCNQ) and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. KCNQ potassium channels: physiology, pathophysiology, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3.amazonaws.com [s3.amazonaws.com]
Bridging the Gap: Validating the In Vitro to In Vivo Efficacy of Flupirtine
A Comparative Guide for Researchers and Drug Development Professionals
Flupirtine, a centrally acting, non-opioid analgesic, has garnered significant interest for its unique mechanism of action primarily as a Kv7 potassium channel opener. This guide provides a comprehensive comparison of the in vitro and in vivo experimental data to validate the correlation of this compound's efficacy from the laboratory bench to preclinical and clinical settings. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to offer a clear perspective for researchers, scientists, and drug development professionals.
In Vitro and In Vivo Data Correlation: A Tabular Comparison
The following tables summarize the key quantitative data from various in vitro and in vivo studies, facilitating a direct comparison of this compound's potency and efficacy across different experimental models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Model System | Target | Value | Reference |
| EC50 | tsA cells expressing Kv7.2/Kv7.3 channels | Kv7.2/Kv7.3 Channel Activation | ~5 µM | [1] |
| EC50 | Rat hippocampal neurons | Kv7 Channel Current Enhancement | 6 µM | |
| EC50 | Rat dorsal root ganglion (DRG) neurons | GABA-induced Current Enhancement | 21 µM | |
| EC50 | Rat hippocampal neurons | GABA-induced Current Enhancement | 13 µM | |
| IC50 | Rat organotypic hippocampal cultures (Serum Withdrawal Model) | Neuroprotection (neuronal death) | 0.7 µM | [2] |
| IC50 | Rat organotypic hippocampal cultures (Serum Withdrawal Model) | Reduction of Reactive Oxygen Species | ~1 µM | [2] |
Table 2: In Vivo Efficacy of this compound (Animal Models)
| Species | Model | Endpoint | Effective Dose (ED50 or equivalent) | Route of Administration |
| Mouse | Electrostimulated Pain Test | Analgesia | 25.7 mg/kg | Oral |
| Mouse | Hot Plate Test | Analgesia | 32 mg/kg | Oral |
| Rat | Streptozotocin-induced Diabetic Neuropathy | Anti-allodynia | 15 mg/kg | Intraperitoneal |
| Dog | Electrical Tooth Pulp Stimulation | Analgesia | 3.5 mg/kg | Oral |
| Cat | Pharmacokinetic Study | - | 5 mg/kg (dose studied) | Oral |
| Mouse | Focal Cerebral Ischemia | Neuroprotection (Infarct Reduction) | 5-10 mg/kg | Intraperitoneal |
Table 3: In Vivo Efficacy and Pharmacokinetics of this compound (Human Studies)
| Study Type | Endpoint | Effective Dose | Peak Plasma Concentration (Cmax) |
| Clinical Trials (Postoperative Pain) | Analgesia | 100-300 mg | 0.773 µg/mL (after 100 mg oral dose)[3] |
| Experimental Pain Model | Analgesia | 200 mg | Linearly increased with dose |
| Phase I Clinical Trial | Reduction of peripheral nerve excitability | 200 mg | Not specified |
Deciphering the Mechanism: Signaling Pathways and Workflows
To visually represent the complex mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: this compound's dual mechanism of action on Kv7 and GABAA receptors.
Caption: Workflow for establishing the in vitro to in vivo correlation.
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the presented data. Below are detailed protocols for key in vitro and in vivo experiments.
In Vitro Experimental Protocols
1. Patch-Clamp Electrophysiology for Kv7 Channel Activation
-
Cell Preparation: Primary hippocampal or dorsal root ganglion (DRG) neurons are cultured from neonatal rats. Alternatively, HEK293 or tsA cells are transfected with plasmids encoding human Kv7.2 and Kv7.3 subunits.
-
Recording: Whole-cell patch-clamp recordings are performed. The external solution contains (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal pipette solution contains (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, and 2 Na2-ATP, adjusted to pH 7.2.
-
Procedure: Cells are held at a potential of -80 mV. To elicit Kv7 currents, depolarizing voltage steps are applied. This compound is applied at various concentrations to the external solution.
-
Data Analysis: The current amplitude at a specific voltage is measured before and after drug application. Concentration-response curves are generated to calculate the EC50 value.
2. In Vitro Neuroprotection Assay (Organotypic Hippocampal Slice Cultures)
-
Slice Preparation: Organotypic hippocampal slice cultures are prepared from 7-day-old rat pups. Slices (400 µm thick) are cultured on semiporous membrane inserts.
-
Induction of Neuronal Death: Neuronal death is induced by serum withdrawal from the culture medium.
-
Treatment: this compound is added to the culture medium at various concentrations (e.g., 0.01-10 µM) at the time of serum withdrawal.
-
Assessment of Neuroprotection: After a set period (e.g., 24-48 hours), cell death is quantified by measuring the uptake of propidium iodide (a fluorescent marker of dead cells) or by assessing neuronal morphology. The IC50 for neuroprotection is calculated from concentration-response curves.
-
Measurement of Reactive Oxygen Species (ROS): ROS production can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).
In Vivo Experimental Protocols
1. Hot Plate Test for Analgesia in Mice
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.
-
Procedure: Mice are placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Treatment: this compound is administered orally or intraperitoneally at various doses. The latency to the nociceptive response is measured at different time points after drug administration.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated. Dose-response curves are constructed to determine the ED50 value.
2. Model of Focal Cerebral Ischemia in Mice
-
Surgical Procedure: Focal cerebral ischemia is induced by permanent occlusion of the middle cerebral artery (MCAO). Anesthesia is induced and maintained throughout the surgery. A filament is inserted into the external carotid artery and advanced to occlude the origin of the MCA.
-
Treatment: this compound is administered intraperitoneally at different doses (e.g., 1, 5, 10 mg/kg) either before or after the induction of ischemia.
-
Assessment of Infarct Volume: At a specific time point after MCAO (e.g., 48 hours), the brains are removed, sliced, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area (unstained) is measured, and the infarct volume is calculated.
-
Data Analysis: The infarct volumes of the treatment groups are compared to the vehicle-treated control group to determine the neuroprotective effect.
Discussion and Correlation
The presented data provides a strong basis for the in vitro to in vivo correlation of this compound's efficacy. The in vitro EC50 for Kv7 channel activation is in the low micromolar range (around 5-6 µM)[1]. In vivo studies in humans have shown that a standard oral dose of 100 mg results in a peak plasma concentration of approximately 0.773 µg/mL (which corresponds to about 2.5 µM), a concentration range where significant Kv7 channel activation is observed in vitro.
A study combining in vitro experiments on isolated human sural nerve segments and an in vivo clinical trial demonstrated that this compound at concentrations of 3-30 µM reduces axonal excitability in vitro, and a clinical dose of 200 mg orally produced similar effects on peripheral motor axons in healthy subjects. This provides direct evidence linking the in vitro mechanism of Kv7 channel activation to a measurable physiological effect in humans at clinically relevant doses.
Furthermore, the neuroprotective effects observed in vitro, such as the reduction of neuronal death and oxidative stress at sub-micromolar concentrations, correlate with the in vivo neuroprotection seen in animal models of stroke at doses of 5-10 mg/kg.
While the primary analgesic and neuroprotective effects of this compound can be largely attributed to its action on Kv7 channels, its modulation of GABAA receptors, particularly in pain-processing pathways like the dorsal root ganglion, likely contributes to its overall therapeutic profile. The EC50 values for GABAergic modulation are slightly higher than for Kv7 activation, suggesting this may be a secondary but still relevant mechanism at therapeutic concentrations.
Conclusion
The compilation of in vitro and in vivo data strongly supports the correlation of this compound's efficacy from cellular and tissue-based assays to whole-animal and human studies. The effective concentrations observed in vitro for Kv7 channel activation and neuroprotection align well with the plasma concentrations achieved at therapeutic doses in vivo. This guide provides a foundational framework for researchers to further explore the therapeutic potential of this compound and other Kv7 channel modulators, with a clear understanding of the translational aspects of their pharmacological activity.
References
Flupirtine's Neuroprotective Profile: A Comparative Analysis Across Neuronal Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Flupirtine's effects on various neuronal cell lines, supported by experimental data. This compound, a selective neuronal potassium channel opener (SNEPCO), has demonstrated significant neuroprotective properties in numerous studies. This guide synthesizes key findings to facilitate a deeper understanding of its therapeutic potential.
Mechanism of Action: A Multi-faceted Approach to Neuroprotection
This compound exerts its neuroprotective effects through a primary mechanism involving the activation of Kv7 (KCNQ) voltage-gated potassium channels.[1] This activation leads to neuronal membrane hyperpolarization, which in turn reduces neuronal excitability.[1] This stabilization of the resting membrane potential indirectly antagonizes the N-methyl-D-aspartate (NMDA) receptor by preventing the voltage-dependent removal of the magnesium block, thereby mitigating excitotoxicity.[2][3]
Beyond this primary mechanism, this compound has been shown to upregulate the anti-apoptotic protein Bcl-2 and increase intracellular glutathione levels, an endogenous antioxidant.[1] These actions contribute to its ability to protect neurons from various insults.
Comparative Efficacy of this compound in Neuronal Cell Lines
The neuroprotective effects of this compound have been evaluated in several neuronal cell lines, including the human neuroblastoma SH-SY5Y line, the rat pheochromocytoma PC12 line, and the human teratocarcinoma-derived hNT neuron line, as well as in primary neuronal cultures. The following tables summarize the quantitative data from various studies, providing a comparative overview of this compound's efficacy.
| Cell Line | Toxin/Insult | This compound Concentration | Endpoint Measured | Result | Citation |
| PC12 | Etoposide | 3 µM | Cell Viability | 38% increase in cell viability | |
| hNT Neurons | Glutamate/NMDA | 3 µM | Bcl-2 Protein Level | > 6-fold increase | |
| hNT Neurons | Glutamate/NMDA | 3 µM | Glutathione Level | ~2-fold increase | |
| Primary Cortical Neurons (rat) | Prion protein fragment (PrPSc) / Lead acetate | 10 µM | Neurotoxicity | Reduced neurotoxicity | |
| Primary Cortical Neurons (rat) | HIV-gp120 | 1-10 µg/ml | Apoptotic Cell Death | Protection against apoptosis | |
| Primary Cortical Neurons (rat) | Beta-amyloid (25-35) | 1 µg/ml | Cell Viability | Increased from 31.1% to 74.6% | |
| Primary Hippocampal Neurons (rat) | Glutamate | 1-10 µM | Cytotoxicity | Protection against cytotoxicity |
Electrophysiological Effects: A Comparative Look at Ion Channel Modulation
This compound's primary target, the Kv7 potassium channel, is expressed in various neuronal populations. Comparative studies have revealed differential effects of this compound on these channels and on GABA-A receptors in different neuronal types.
| Neuronal Type | Target | This compound Concentration (EC50) | Effect | Citation |
| Dorsal Root Ganglion (DRG) Neurons | GABA-A Receptors | 22 ± 3 µM | Potentiation of GABA-induced currents | |
| Dorsal Horn Neurons | GABA-A Receptors | 53 ± 10 µM | Potentiation of GABA-induced currents | |
| Hippocampal Neurons | GABA-A Receptors | 65 ± 20 µM | Potentiation of GABA-induced currents | |
| Hippocampal and SCG Neurons | Kv7 Channels | ~5 µM | More pronounced enhancement of outward currents | |
| DRG and Dorsal Horn Neurons | Kv7 Channels | ~5 µM | Less pronounced enhancement of outward currents |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
SH-SY5Y Cell Culture and Differentiation
The SH-SY5Y human neuroblastoma cell line is a widely used model in neurobiology.
-
Cell Culture: SH-SY5Y cells are maintained in a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix, supplemented with 10% fetal bovine serum (FBS), 1% sodium pyruvate, 1% MEM non-essential amino acids solution, and 1% penicillin-streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2. The growth medium is refreshed every 3-5 days.
-
Differentiation: To induce a neuronal phenotype, SH-SY5Y cells are treated with retinoic acid (RA). A common protocol involves plating the cells and, after 24 hours for adhesion, reducing the FBS concentration to 1% and adding 10 µM RA. The differentiation medium is replaced every 2-3 days for a period of 5-7 days. For a more mature neuronal phenotype, brain-derived neurotrophic factor (BDNF) can be added after the initial RA treatment.
PC12 Cell Culture and Neurite Outgrowth Assay
PC12 cells, derived from a rat pheochromocytoma, are a valuable model for studying neuronal differentiation and neurite outgrowth.
-
Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, 100 U/ml penicillin, and 100 mg/l streptomycin. Cells are maintained at 37°C in a 95% humidified incubator with 5% CO2.
-
Neurite Outgrowth Assay:
-
Coat chamber slides with 0.01% poly-L-lysine overnight at room temperature.
-
Plate PC12 cells at a density of 1x10^4 cells/well.
-
After 24 hours, replace the medium with fresh medium containing Nerve Growth Factor (NGF) at concentrations ranging from 25-100 ng/ml.
-
Incubate for 24-72 hours.
-
Fix the cells with 4% paraformaldehyde and immunostain for neuronal markers such as βIII-tubulin.
-
Quantify neurite outgrowth by measuring the length of the longest neurite per cell. A cell is considered positive for neurite extension if it possesses at least one neurite longer than the cell body diameter.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Plate cells in a 96-well plate at a desired density (e.g., 1x10^4 to 5x10^4 cells/well) and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound and/or the neurotoxic agent.
-
After the incubation period, add MTT solution (final concentration 0.5 mg/ml) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure ion currents across the cell membrane.
-
Preparation: Plate neurons on coverslips a few days prior to recording. Prepare an artificial cerebrospinal fluid (aCSF) for perfusion and an internal solution for the patch pipette.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording:
-
Place the coverslip with cells in the recording chamber on the microscope stage and perfuse with aCSF.
-
Fill a micropipette with the internal solution and mount it on the micromanipulator.
-
Under visual guidance, approach a neuron with the pipette tip and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
In voltage-clamp mode, hold the cell at a specific membrane potential and record the currents elicited by voltage steps to study ion channel properties. For Kv7 currents, a typical protocol involves holding the neuron at -80 mV and applying depolarizing steps.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its neuroprotective effects.
References
- 1. This compound increases the levels of glutathione and Bc1-2 in hNT (human Ntera/D1) neurons: mode of action of the drug-mediated anti-apoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound protects neurons against excitotoxic or ischemic damage and inhibits the increase in cytosolic Ca2+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protection of this compound on beta-amyloid-induced apoptosis in neuronal cells in vitro: prevention of amyloid-induced glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fates of Flupirtine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of the non-opioid analgesic Flupirtine and its structural analogs. By presenting key experimental data, detailed methodologies, and clear visualizations, this document aims to be a valuable resource for researchers in drug metabolism, toxicology, and medicinal chemistry.
Executive Summary
This compound, a selective neuronal potassium channel opener, undergoes extensive hepatic metabolism, primarily through pathways independent of the cytochrome P450 (CYP) system. The main metabolic routes include N-acetylation, hydrolysis, and glucuronidation. A key active metabolite, D13223, is formed via N-acetylation. Additionally, an oxidative pathway mediated by peroxidases can lead to the formation of reactive quinone diimines, which are subsequently detoxified by glutathione conjugation. Structural analogs of this compound, such as Retigabine, exhibit similar metabolic profiles, dominated by N-acetylation and glucuronidation. This guide will delve into the specifics of these pathways, present comparative quantitative data, and provide detailed experimental protocols for their investigation.
Comparative Metabolic Pathways
The metabolic pathways of this compound and its derivatives are characterized by several key enzymatic reactions. The primary routes of biotransformation are summarized below.
N-Acetylation
A major metabolic pathway for this compound is the hydrolysis of the carbamate group by esterases, followed by N-acetylation of the resulting amine by N-acetyltransferases (NATs), specifically NAT1 and NAT2, to form the pharmacologically active metabolite D13223.[1][2] This metabolite retains 20-30% of the analgesic activity of the parent compound.[3][4]
Hydrolysis and Formation of p-Fluorohippuric Acid
This compound can undergo hydrolysis of the ethyl carbamate and cleavage of the p-fluorobenzylamino moiety, leading to the formation of p-fluorohippuric acid, which is a major inactive metabolite.[1]
Glucuronidation
Both this compound and its N-acetylated metabolite, D13223, are substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of N-glucuronides. This is a common detoxification pathway that increases the water solubility of the compounds, facilitating their excretion. Retigabine, a structural analog of this compound, also undergoes extensive glucuronidation.
Peroxidase-Mediated Oxidation and Glutathione Conjugation
An alternative pathway involves the oxidation of this compound by peroxidases, such as human myeloperoxidase and horseradish peroxidase (HRP), to form reactive quinone diimine intermediates. These electrophilic species can be detoxified by conjugation with glutathione (GSH), either chemically or catalyzed by glutathione S-transferases (GSTs), to form mercapturic acid derivatives which are then excreted. This pathway is of toxicological interest as reactive intermediates can potentially lead to cellular damage if not adequately detoxified.
Data Presentation
Major Metabolites of this compound and Retigabine
| Compound | Metabolite | Metabolic Reaction | Key Enzymes Involved | Pharmacological Activity of Metabolite |
| This compound | D13223 | Hydrolysis & N-Acetylation | Esterases, NAT1, NAT2 | Active (20-30% of this compound) |
| p-Fluorohippuric Acid | Hydrolysis | Esterases | Inactive | |
| N-Glucuronides | Glucuronidation | UGTs | Inactive | |
| Mercapturic Acid Derivatives | Oxidation & Glutathione Conjugation | Peroxidases, GSTs | Inactive | |
| Retigabine | N-Glucuronides | Glucuronidation | UGTs | Inactive |
| Acetylated Metabolites | N-Acetylation | NATs | Inactive |
Pharmacokinetic Parameters of this compound and its Active Metabolite D13223 in Humans
| Parameter | This compound | D13223 | Reference |
| Bioavailability (oral) | ~90% | - | |
| Elimination Half-life | 6.5 - 10.7 hours | - | |
| Excretion | 72% in urine, 18% in feces (as parent drug and metabolites) | - | |
| Validation range in serum (LC-MS/MS) | 0.5-500 ng/ml | 0.5-500 ng/ml | |
| Validation range in urine (LC-MS/MS) | 20-5000 ng/ml | 5.0-5000 ng/ml |
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
This protocol is a general method for assessing the metabolic stability of a compound in the presence of human liver microsomes.
Materials:
-
Test compound (this compound or derivative)
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the HLMs (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.
N-Acetylation Assay
This protocol is designed to assess the N-acetylation of a primary aromatic amine, a key step in the formation of this compound's active metabolite.
Materials:
-
This compound hydrolysis product (descarboethoxythis compound) or other amine substrate
-
Human liver cytosol or recombinant human NAT1 and NAT2 enzymes
-
Acetyl-CoA
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.5)
-
Acetonitrile for reaction termination
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTT, the amine substrate, and human liver cytosol or recombinant NAT enzyme.
-
Pre-incubate the mixture at 37°C for 3 minutes.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
Terminate the reaction with ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the N-acetylated metabolite by LC-MS/MS.
In Vitro Glucuronidation Assay
This protocol is for determining the potential of a compound to undergo glucuronidation.
Materials:
-
Test compound (this compound or derivative)
-
Pooled human liver microsomes (HLMs)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Alamethicin (a pore-forming agent to activate UGTs)
-
Acetonitrile for reaction termination
-
LC-MS/MS system
Procedure:
-
Pre-incubate HLMs with alamethicin on ice for 15 minutes.
-
In a reaction tube, combine the activated HLMs, Tris-HCl buffer, MgCl2, and the test compound.
-
Pre-warm the mixture at 37°C for 3 minutes.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding ice-cold acetonitrile.
-
Centrifuge to remove precipitated proteins.
-
Analyze the supernatant for the formation of glucuronide conjugates using LC-MS/MS.
Peroxidase-Mediated Metabolism Assay
This protocol is used to investigate the formation of oxidative metabolites by peroxidases.
Materials:
-
Test compound (this compound)
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H2O2)
-
Phosphate buffer (pH 7.4)
-
Glutathione (GSH) as a trapping agent
-
Acetonitrile for reaction termination
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the test compound and GSH in phosphate buffer.
-
Add HRP to the mixture.
-
Initiate the reaction by adding a low concentration of H2O2.
-
Incubate at room temperature with stirring.
-
Terminate the reaction at various time points by adding acetonitrile.
-
Centrifuge the samples.
-
Analyze the supernatant for the depletion of the parent compound and the formation of glutathione conjugates by LC-MS/MS.
Visualizations
References
Validating Flupirtine's Mechanism of Action: A Comparative Guide to its Interaction with Kv7 Subunits
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Flupirtine's effects on specific Kv7 potassium channel subunits, consolidating experimental data to elucidate its mechanism of action. This compound, a centrally acting non-opioid analgesic, exerts its therapeutic effects primarily through the activation of neuronal Kv7 channels. Understanding its differential interaction with various Kv7 subunits is crucial for the development of more selective and potent therapeutic agents.
Comparative Analysis of this compound's Effect on Kv7 Subunits
This compound has been characterized as a broad-spectrum agonist of Kv7 channels, specifically targeting subunits Kv7.2 through Kv7.5.[1] These subunits are critical in regulating neuronal excitability. The heteromeric Kv7.2/Kv7.3 channels are predominantly expressed in sensory neurons and are considered a key target for the analgesic effects of this compound.[2]
The following table summarizes the quantitative data on this compound's potency and efficacy on different Kv7 channel compositions. It is important to note that the data is compiled from various studies using different expression systems and experimental conditions, which may influence the absolute values.
| Channel Subunit | Expression System | Potency (EC50) | Efficacy (Maximum Current Enhancement) | Reference |
| Kv7.2/Kv7.3 | tsA cells | 4.6 ± 1.2 µM | 70.9 ± 8.8% | [2] |
| Native Kv7 | Rat Superior Cervical Ganglion (SCG) Neurons | 4.6 ± 3.9 µM | 70.9 ± 6.8% | [2] |
| Kv7.2–Kv7.5 | Not specified | Pan-agonist | Not specified | [1] |
Data for homomeric Kv7.2, Kv7.3, Kv7.4, and Kv7.5 channels from a single comparative study is limited in the current literature. The available data primarily focuses on the physiologically prevalent Kv7.2/7.3 heteromers.
Signaling Pathway and Experimental Workflow
The activation of Kv7 channels by this compound leads to a hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the action potential threshold and thereby reducing neuronal excitability. This mechanism underlies its analgesic and muscle relaxant properties.
The validation of this compound's effect on specific Kv7 subunits typically involves a series of electrophysiological experiments. The general workflow for these experiments is outlined below.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the role of specific Kv7 subunits in this compound's mechanism of action.
Cell Culture and Transfection
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous potassium channel expression.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: Cells are transiently transfected with plasmids encoding the desired human Kv7 subunit (Kv7.2, Kv7.3, Kv7.4, or Kv7.5) or a combination of subunits (e.g., Kv7.2 and Kv7.3) using a lipid-based transfection reagent like Lipofectamine 2000. A co-transfection with a marker gene, such as Green Fluorescent Protein (GFP), is often performed to identify successfully transfected cells for electrophysiological recording. Recordings are typically performed 24-48 hours post-transfection.
Whole-Cell Patch-Clamp Electrophysiology
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 5 ATP-Mg (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Whole-cell currents are recorded using an patch-clamp amplifier.
-
Patch pipettes are pulled from borosilicate glass and have a resistance of 2-5 MΩ when filled with the internal solution.
-
After establishing a gigaseal (>1 GΩ), the cell membrane is ruptured to achieve the whole-cell configuration.
-
Series resistance is compensated by at least 80% to minimize voltage errors.
-
-
Voltage Protocol:
-
To elicit Kv7 currents, cells are typically held at a holding potential of -80 mV.
-
Depolarizing voltage steps are applied in 10 mV increments from -80 mV to +40 mV for a duration of 500 ms.
-
Currents are recorded during these voltage steps.
-
-
Drug Application:
-
This compound is dissolved in the external solution to the desired concentrations.
-
The solutions are applied to the recorded cell via a gravity-fed perfusion system.
-
Baseline currents are recorded before drug application, and then currents are recorded in the presence of increasing concentrations of this compound to determine a dose-response relationship.
-
Data Analysis
-
Current Measurement: The peak outward current at a specific voltage (e.g., +40 mV) is measured before and after the application of this compound.
-
Dose-Response Curves: The percentage increase in current amplitude is plotted against the logarithm of the this compound concentration. The data is then fitted with a Hill equation to determine the EC50 value (the concentration at which this compound elicits a half-maximal response).
-
Voltage-Dependence of Activation: The conductance (G) is calculated from the peak current at each voltage step. The conductance is then normalized to the maximal conductance (Gmax) and plotted against the test potential. The resulting activation curve is fitted with a Boltzmann function to determine the half-activation voltage (V1/2). The shift in V1/2 in the presence of this compound indicates its effect on the voltage-dependent gating of the channel.
Conclusion
The available evidence strongly supports the role of this compound as a Kv7 channel opener, with a notable effect on the Kv7.2/7.3 heteromeric channels. This activity is central to its mechanism of action as an analgesic. Further comparative studies on homomeric Kv7 channels are warranted to fully delineate the subtype selectivity of this compound and to guide the development of next-generation Kv7 modulators with improved therapeutic profiles. The experimental protocols detailed in this guide provide a robust framework for such investigations.
References
Comparative Efficacy of Flupirtine and Gabapentin in Diabetic Neuropathy Models: A Guide for Researchers
This guide provides a comparative analysis of the efficacy of Flupirtine and Gabapentin in preclinical models of diabetic neuropathy. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and mechanistic insights to inform future studies.
Mechanism of Action
This compound is a centrally acting, non-opioid analgesic that functions as a selective neuronal potassium channel opener.[1] Its primary mechanism involves the activation of the Kv7 (KCNQ) family of voltage-gated potassium channels.[1] This activation leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and a stabilization of the resting membrane potential.[1][2] By increasing the threshold for action potential generation, this compound reduces neuronal excitability. This hyperpolarization also indirectly leads to antagonism of the N-methyl-D-aspartate (NMDA) receptor, further mitigating neuronal hyperexcitability associated with neuropathic pain.
Gabapentin , an anticonvulsant medication, exerts its analgesic effects by binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This binding reduces the trafficking of these channels to the presynaptic terminal, leading to a decrease in the influx of calcium ions. The reduced calcium influx, in turn, inhibits the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. Despite its structural similarity to gamma-aminobutyric acid (GABA), Gabapentin does not bind to GABA receptors or affect GABA synthesis or uptake.
Signaling Pathway Diagrams
Experimental Protocols
The most common animal model for studying diabetic neuropathy is the streptozotocin (STZ)-induced diabetic rodent.
Induction of Diabetic Neuropathy (Streptozotocin Model)
-
Animal Model: Male Sprague-Dawley or Wistar rats, or C57BL/6 mice are commonly used.
-
Induction Agent: A single intraperitoneal or intravenous injection of streptozotocin (STZ), dissolved in a citrate buffer (pH 4.5), is administered. The dosage typically ranges from 40-80 mg/kg body weight for rats.
-
Confirmation of Diabetes: Diabetes is confirmed 48-72 hours post-STZ injection by measuring blood glucose levels from a tail vein sample. Animals with blood glucose levels consistently above 250 mg/dL (15 mM/l) are considered diabetic and are used for the study.
-
Development of Neuropathy: The development of diabetic neuropathy is a progressive process. Behavioral and physiological assessments are typically performed several weeks (e.g., 4-8 weeks) after the induction of diabetes to allow for the development of neuropathic pain symptoms.
Assessment of Neuropathic Pain
-
Mechanical Allodynia (Paw Withdrawal Threshold): This is assessed using von Frey filaments. The animal is placed on an elevated mesh floor, and calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold (PWT) is determined as the filament stiffness that elicits a withdrawal response. A significant decrease in PWT in diabetic animals compared to controls indicates mechanical allodynia.
-
Thermal Hyperalgesia (Paw Withdrawal Latency): This is measured using a radiant heat source (e.g., Hargreaves apparatus). A focused beam of light is directed onto the plantar surface of the hind paw, and the time taken for the animal to withdraw its paw (paw withdrawal latency, PWL) is recorded. A shorter PWL in diabetic animals suggests thermal hyperalgesia.
Experimental Workflow Diagram
References
Independent Validation of Published Synthesis Routes for Flupirtine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of synthetic routes is a cornerstone of efficient and reliable drug discovery. This guide provides an objective comparison of published synthesis routes for Flupirtine and its analogs, focusing on key performance metrics and detailed experimental protocols to aid in the independent validation and selection of optimal synthetic strategies.
This compound, a selective neuronal potassium channel opener, has garnered significant interest for its analgesic properties. Consequently, numerous synthetic routes to this compound and its analogs have been developed and published. This guide aims to consolidate and compare the reported data from various sources to provide a clear overview of the efficiency and practicality of these methods.
Comparative Analysis of Synthesis Yields and Purity
The following tables summarize the reported yields and purity for key intermediates and final products in the synthesis of this compound and its analogs from various published sources. This data allows for a direct comparison of the efficiency of different synthetic approaches.
| Intermediate/Product | Synthesis Route/Method | Reported Yield (%) | Reported Purity (%) | Source |
| 2-amino-3-nitro-6-p-fluorobenzylamino-pyridine | Reaction of 2-amino-3-nitro-6-chloropyridine with p-fluorobenzylamine | ~40 | Not Specified | |
| 2-amino-3-nitro-6-NSC 158269 yl pyridines (Compound 3) | Reaction of 2-amino-3-nitro-6-chloropyridine (Compound 1) and NSC 158269 (Compound 2) | 97.2 | 99.62 (HPLC) | [1] |
| Hydrochloric acid this compound (Compound 5) | Reduction of Compound 4 followed by reaction with Vinyl chloroformate and deprotection | 75.0 | 92.0 | [1] |
| Hydrochloric acid this compound | Alternative workup of the above reaction | 95.0 | 99.8 (HPLC) | [1] |
| This compound Maleate | From ANFP with Raney nickel hydrogenation followed by acylation | 89.6 | >99.8 (HPLC) | |
| This compound Maleate | From 2-Amino-6-(4-fluorobenzylamino)-3-nitropyridine with Pd/C hydrogenation | 77 | >99.8 (HPLC) | |
| This compound Maleate | From crude this compound base and maleic acid | 80.5 | 99.6 | |
| Thioether Analog (9g) | Multi-step synthesis starting from 2,6-dichloro-3-nitropyridine | Not specified for overall yield, individual steps vary | High purity implied by characterization data | |
| Inverted Amide Analog (36b) | Multi-step synthesis starting from 2,6-dichloronicotinic acid | Not specified for overall yield, individual steps vary | High purity implied by characterization data |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of a synthesis. Below are protocols for key reactions cited in the literature.
Synthesis of 2-amino-3-nitro-6-NSC 158269 yl pyridines (Compound 3)
-
Reagents: 2-amino-3-nitro-6-chloropyridine (Compound 1, 52.08g), NSC 158269 (37.54g), triethylamine (50.0mL), methanol (200mL), water.
-
Procedure:
-
Add methanol, 2-amino-3-nitro-6-chloropyridine, NSC 158269, and triethylamine to a reaction flask.
-
Heat the mixture to 80°C and react for 10 hours.
-
After the reaction is complete, add the reaction solution to 10 times the volume of water to precipitate the solid.
-
Collect the solid by suction filtration and dry to obtain Compound 3.
-
-
Reported Yield: 76.47g (97.2%)
-
Reported Purity: 99.62% (HPLC)
Synthesis of Hydrochloric acid this compound (Compound 5)
-
Reagents: Compound 4 (25.02g), ethyl acetate (100.0mL), PdCl₂, hydrogen, 3M hydrochloric acid, vinyl chloroformate (10.82g), triethylamine (14.00mL).
-
Procedure:
-
Charge a hydrogenation vessel with Compound 4, ethyl acetate, and a catalytic amount of PdCl₂.
-
Replace the atmosphere with nitrogen three times, then introduce hydrogen to a pressure of 0.3-0.35 MPa.
-
Stir the mixture and heat to 40°C, maintaining the hydrogen pressure.
-
After the reaction is complete (pressure no longer declines), cool to 20-25°C and release excess hydrogen.
-
Control the temperature at 0-5°C under nitrogen protection and slowly drop in vinyl chloroformate and triethylamine.
-
Maintain the temperature and react for 3 hours.
-
Add 3M hydrochloric acid to form the hydrochloride salt, stirring for an additional hour at 0-5°C.
-
Filter, wash, and dry the precipitate to obtain hydrochloric acid this compound.
-
-
Reported Yield: 27.78g (75.0%)
-
Reported Purity: 92.0%
Synthesis of Thioether this compound Analogues (General)
-
Starting Material: 2,6-dichloro-3-nitropyridine.
-
General Steps:
-
Amination: Reaction with aqueous ammonia or methylamine to yield the corresponding amino-nitropyridine intermediate.
-
Thiol Substitution: Replacement of the remaining chlorine with a thiol group using sodium sulfide nonahydrate and sulfur.
-
Thioether Formation: Nucleophilic attack of the thiol group on various alkylating agents.
-
Nitro Group Reduction: Reduction of the nitro group to a primary amine using reagents like tin(II) chloride dihydrate or iron powder with ammonium chloride.
-
Acylation: Acylation of the resulting amine with an appropriate acylating agent to form the final carbamate or amide analog.
-
-
Note: Yields for individual steps are reported to vary between 8% and 84%.
Visualization of Validation and Comparison Workflow
To facilitate a systematic approach to validating and comparing synthetic routes, the following diagrams illustrate the key workflows and logical relationships.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Flupirtine
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds like Flupirtine is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols minimizes risks to personnel and the environment. This guide provides essential, step-by-step information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses, chemical-resistant gloves, and a lab coat.[1] In case of a spill, avoid creating dust and sweep the material into a suitable, closed container for disposal.[1][2][3]
Disposal of this compound Waste
The primary recommendation for the disposal of this compound is to engage a licensed, professional waste disposal company.[2] This ensures that the compound is managed in accordance with all federal, state, and local regulations.
General Disposal Steps for Unused or Waste this compound:
-
Collection and Storage:
-
Collect waste this compound in a suitable, clearly labeled, and closed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
-
Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound Maleate to ensure they have all the necessary information for safe handling and disposal.
-
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, filter paper, or containers, should be treated as contaminated waste. These materials should be placed in a sealed bag or container and disposed of according to your institution's hazardous waste guidelines, likely through the same professional waste disposal service.
Regulatory Framework for Pharmaceutical Waste
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a hazardous waste, it is crucial to follow best practices for chemical waste disposal to prevent environmental contamination.
The following diagram outlines the general workflow for the proper disposal of this compound in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations. The Safety Data Sheet (SDS) for this compound Maleate should be your primary source of information for handling and safety precautions.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
